molecular formula C26H26OSi2 B1584039 Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- CAS No. 807-28-3

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-

Cat. No.: B1584039
CAS No.: 807-28-3
M. Wt: 410.7 g/mol
InChI Key: RFGGTTPASBFBTB-UHFFFAOYSA-N
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Description

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is a useful research compound. Its molecular formula is C26H26OSi2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.
The exact mass of the compound Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane
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InChI

InChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGTTPASBFBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C26H26OSi2
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DSSTOX Substance ID

DTXSID7061144
Record name Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
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Molecular Weight

410.7 g/mol
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Physical Description

White solid; [Aldrich MSDS]
Record name Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
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CAS No.

807-28-3
Record name 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
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Record name Tetraphenyl dimethyl disiloxane
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Record name Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
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Record name Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
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Record name 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane
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Record name TETRAPHENYL DIMETHYL DISILOXANE
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Foundational & Exploratory

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a key intermediate in the development of advanced organosilicon materials. Phenyl-substituted siloxanes are of significant interest due to their enhanced thermal stability and radiation resistance compared to standard polydimethylsiloxanes.[1] The primary and most effective method detailed herein is the co-hydrolysis of dimethyldichlorosilane and diphenyldichlorosilane. We will explore the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for the characterization and validation of the final product. This document is intended for researchers and professionals in chemical synthesis and materials science, offering the causal insights necessary for successful and reproducible outcomes.

Scientific Principles and Reaction Mechanism

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is fundamentally a two-step process occurring in a single pot: hydrolysis followed by condensation. The careful control of this reaction pathway is paramount to maximizing the yield of the desired asymmetric disiloxane while minimizing the formation of symmetric byproducts and higher molecular weight polymers.

Step 1: Hydrolysis of Dichlorosilane Precursors

The foundational reaction is the hydrolysis of the Si-Cl bonds in the organochlorosilane precursors. When dimethyldichlorosilane ((CH₃)₂SiCl₂) and diphenyldichlorosilane ((C₆H₅)₂SiCl₂) are exposed to water, they readily undergo hydrolysis to form their corresponding silanediols: diphenylsilanediol and the highly unstable dimethylsilanediol.[2] This reaction is vigorous and highly exothermic, liberating two equivalents of hydrochloric acid (HCl) for each equivalent of dichlorosilane.[3][4]

Reaction Scheme: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl (C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

The mechanism involves the nucleophilic attack of water on the electrophilic silicon atom.[5] The presence of water clusters can facilitate this process through various pathways.[5]

Step 2: Co-condensation of Silanediols

The newly formed, highly reactive silanol groups then undergo condensation to form the thermodynamically stable siloxane (Si-O-Si) bond, eliminating a molecule of water. To synthesize the target asymmetric disiloxane, a diphenylsilanediol molecule must condense with a dimethylsilanediol molecule.

Reaction Scheme: (CH₃)₂Si(OH)₂ + (C₆H₅)₂Si(OH)₂ → (CH₃)(C₆H₅)₂Si-O-Si(CH₃)(OH)₂ + H₂O (Intermediate) (Further condensation yields the target molecule)

Causality Behind Co-hydrolysis: The term "co-hydrolysis" refers to performing the hydrolysis of both precursors simultaneously in the same reaction vessel.[6] This ensures that both types of silanediols are generated in close proximity, statistically favoring the cross-condensation required to form the asymmetric 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

However, three possible condensation reactions can occur:

  • Desired Cross-condensation: Dimethylsilanediol + Diphenylsilanediol → 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Self-condensation: Dimethylsilanediol + Dimethylsilanediol → Symmetrical dimethylsiloxanes (e.g., octamethylcyclotetrasiloxane)

  • Self-condensation: Diphenylsilanediol + Diphenylsilanediol → Symmetrical phenylsiloxanes (e.g., hexaphenylcyclotrisiloxane)[7]

Controlling reaction parameters such as stoichiometry, temperature, and addition rate is therefore critical to direct the reaction toward the desired product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step directly contributes to the purity and yield of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)≥99%Sigma-AldrichHighly corrosive; reacts with moisture.[4]
Dimethyldichlorosilane ((CH₃)₂SiCl₂)≥99%Sigma-AldrichHighly flammable, corrosive, and moisture-sensitive.[3]
TolueneAnhydrousFisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Deionized WaterN/AIn-houseUsed for hydrolysis and washing.

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer with a paddle

  • Pressure-equalizing dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas scrubber (filled with NaOH solution to neutralize HCl gas)

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen).

  • Connect the top of the condenser to a gas outlet tube leading to an HCl scrubber. This is a critical safety step. [4]

  • In the flask, place 400 mL of deionized water and 150 mL of toluene. Begin vigorous stirring to create an emulsion. Cool the flask to 10-15°C using an ice bath.

2. Precursor Solution Preparation:

  • In a separate dry flask, prepare a solution of 50.6 g (0.20 mol) of diphenyldichlorosilane and 12.9 g (0.10 mol) of dimethyldichlorosilane in 100 mL of anhydrous toluene. A 2:1 molar ratio is used here as an example to favor the incorporation of the diphenylsilane moiety.

  • Transfer this chlorosilane solution to the dropping funnel.

3. Controlled Co-Hydrolysis:

  • Begin adding the chlorosilane solution from the dropping funnel to the vigorously stirred water-toluene mixture.

  • Causality: The addition must be slow and controlled (e.g., over 60-90 minutes) to maintain the reaction temperature below 25°C.[2] This prevents runaway reaction and minimizes the formation of undesirable cyclic side products by keeping the instantaneous concentration of any single silanol low.

4. Reaction Completion and Work-up:

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the hydrolysis and condensation reactions are complete.

  • Stop stirring and transfer the entire mixture to a separatory funnel. Allow the layers to separate clearly.

  • Drain and discard the lower aqueous layer (which contains HCl).

  • Wash the upper organic layer sequentially with:

    • 1 x 100 mL 5% Sodium Bicarbonate solution (to neutralize remaining HCl; watch for gas evolution).

    • 2 x 100 mL Deionized Water (to remove salts).

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

5. Isolation and Purification:

  • Remove the toluene solvent from the filtrate using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation to isolate the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Collect the fraction boiling at the appropriate temperature and pressure.

Visualization and Data

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Co-Hydrolysis & Condensation cluster_workup Work-up & Purification DMDCS Dimethyldichlorosilane PrecursorSol Chlorosilane Solution in Toluene DMDCS->PrecursorSol DPDCS Diphenyldichlorosilane DPDCS->PrecursorSol Toluene1 Anhydrous Toluene Toluene1->PrecursorSol Reactor Water/Toluene Mixture (10-15°C, Vigorous Stirring) PrecursorSol->Reactor Slow Addition ReactionMix Reaction Mixture (Organic & Aqueous HCl layers) Reactor->ReactionMix Stir 2h @ RT Separation Phase Separation ReactionMix->Separation Washing Neutralize & Wash Separation->Washing Organic Layer Drying Dry (MgSO4) Washing->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Oil FinalProduct Pure Product Distillation->FinalProduct

Sources

physicochemical properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Introduction

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a hybrid molecular architecture. It combines the rotational flexibility of a central siloxane (Si-O-Si) bond with the steric bulk and rigidity of four phenyl groups, complemented by two methyl substituents. This unique structure imparts a valuable combination of properties, including high thermal stability and a specific refractive index, making it a compound of significant interest for researchers in materials science, polymer chemistry, and drug development. Its applications are anticipated in formulations for high-performance fluids, advanced elastomers, and specialty coatings.

This guide provides a comprehensive technical overview of the known . It is designed for scientists and professionals, offering not only established data but also validated experimental protocols for determining key properties where public data is scarce. The causality behind experimental choices is explained to ensure both accuracy and reproducibility in a research setting.

Molecular Identity and Structure

The foundational step in understanding any chemical substance is to confirm its identity through established nomenclature and structural data. 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is precisely identified by its CAS Registry Number, molecular formula, and various chemical identifiers.

IdentifierValueReference
CAS Number 807-28-3[1][2][3][4]
Molecular Formula C₂₆H₂₆OSi₂[1][2][3]
Molecular Weight 410.66 g/mol [1][2]
IUPAC Name methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane[4]
Synonyms Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-[1][2][3][4]
InChIKey RFGGTTPASBFBTB-UHFFFAOYSA-N[1][2]

The molecule's structure is central to its properties. The Si-O-Si bond angle provides significant flexibility, while the bulky phenyl groups restrict this rotation, contributing to a higher viscosity and thermal stability compared to fully alkyl-substituted siloxanes.

G cluster_synthesis Synthesis & Purification cluster_characterization Identity & Purity Confirmation cluster_measurement Property Measurement S1 Proposed Synthesis (e.g., Hydrolysis of Precursor) S2 Purification (e.g., Vacuum Distillation or Recrystallization) S1->S2 C1 Spectroscopy (NMR, FTIR, MS) S2->C1 C2 Chromatography (GC for purity >99%) M1 Boiling Point (Vacuum Distillation) C2->M1 M2 Density (Pycnometry) M3 Refractive Index (Abbe Refractometer) M4 Viscosity (Viscometer)

Caption: General workflow for physicochemical property determination.

Protocol 1: Determination of Boiling Point via Vacuum Distillation

Causality: High molecular weight compounds with phenyl groups often have high boiling points and may be susceptible to thermal decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, enabling a phase transition at a lower temperature, thereby preserving the molecule's integrity.

Methodology:

  • Setup: Assemble a micro-distillation apparatus connected to a Schlenk line or a high-vacuum pump. Place a calibrated thermometer with the bulb positioned just below the side-arm of the distillation head.

  • Sample Preparation: Place 1-2 g of purified 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane into the distillation flask with a small magnetic stir bar.

  • Evacuation: Gradually evacuate the system to a stable, measured pressure (e.g., 1.0 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the first drop of distillate condenses on the thermometer bulb and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure, if required.

Protocol 2: Determination of Density using a Pycnometer

Causality: A pycnometer provides a highly accurate method for determining the density of a liquid or solid by measuring a precise volume. Temperature control is critical as density is temperature-dependent.

Methodology:

  • Calibration: Clean and dry a 5 mL pycnometer and record its mass (m₁). Fill it with deionized water and place it in a temperature-controlled water bath at 25.0 ± 0.1 °C for 20 minutes to reach thermal equilibrium. Record the mass (m₂).

  • Sample Measurement: Melt the solid 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane sample. Empty and dry the pycnometer, then fill with the molten sample.

  • Equilibration: Place the sample-filled pycnometer in the same water bath at 25.0 ± 0.1 °C for 20 minutes. Ensure no air bubbles are present.

  • Final Mass: Carefully wipe the pycnometer dry and record its final mass (m₃).

  • Calculation:

    • Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water at 25 °C is 0.99704 g/cm³).

    • Density of sample (ρ_sample) = (m₃ - m₁) / V.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of the compound is a prerequisite for any property measurement.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is effective for determining the molecular weight and characteristic fragmentation patterns of siloxanes. Data for this compound is available from the NIST WebBook. [1]* Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the methyl protons and the phenyl protons, with an integration ratio of 6:20. ¹³C and ²⁹Si NMR provide further structural confirmation of the carbon skeleton and the silicon chemical environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the asymmetric Si-O-Si stretching vibration, confirming the disiloxane backbone.

  • Gas Chromatography (GC): Due to its thermal stability, GC is an excellent method for assessing the purity of the compound, often yielding purity levels greater than 98%. [5]

Synthesis and Potential Applications

Plausible Synthetic Route

While specific synthesis procedures for this exact molecule are not prevalent in the searched literature, a common method for preparing unsymmetrical disiloxanes is the controlled hydrolysis of a corresponding chlorosilane precursor. A plausible route would involve the hydrolysis of methyl(diphenyl)chlorosilane. The reaction must be carefully controlled to favor the formation of the disiloxane over longer polysiloxane chains.

Field Insights and Applications

The unique combination of methyl and phenyl groups suggests several high-value applications:

  • High-Temperature Fluids: The phenyl groups enhance thermal stability, making it a candidate for use as a heat transfer fluid, hydraulic fluid, or vacuum pump oil in demanding environments.

  • Dielectric Coolants: Its non-polar structure and high thermal stability suggest potential as a dielectric fluid in transformers and other electronic components.

  • Silicone Polymer Additive: It can be used as a chain terminator in the synthesis of silicone polymers to control molecular weight or as an additive to enhance the thermal resistance and increase the refractive index of silicone elastomers and resins.

Safety and Handling

  • Hazard Classification: GHS hazard information is not consistently defined. Some reports indicate it may cause skin irritation (H315) and serious eye irritation (H319). [4]* Handling Precautions: As a standard practice for organosilicon compounds, handling should be performed in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

References

Sources

An In-depth Technical Guide to the Structural Analysis of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, a key organosilicon compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide actionable insights into the methodologies and scientific reasoning that underpin the robust characterization of this molecule.

Introduction: The Significance of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane, with the chemical formula C₂₆H₂₆OSi₂, is a white solid organosilicon compound.[1][2] Its molecular structure, featuring a flexible siloxane (Si-O-Si) backbone flanked by bulky phenyl and methyl groups, imparts unique properties that make it a valuable component in various applications. These include its use as a precursor in the synthesis of specialized silicon-based polymers and as a cross-linking agent in the production of heat-resistant silicone elastomers.[3] Understanding the precise three-dimensional structure of this molecule is paramount for controlling the properties of these advanced materials.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₆H₂₆OSi₂[4]
Molecular Weight 410.66 g/mol [4]
CAS Number 807-28-3[5]
Appearance White solid[2]
Melting Point 46-49 °C[2]
Boiling Point 215 °C[2]

Synthesis and Purification: A Foundational Step for Accurate Analysis

The reliable structural elucidation of any compound begins with a pure sample. The most common and industrially scalable synthesis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane involves the controlled co-hydrolysis of dichlorodiphenylsilane and dichlorodimethylsilane.

Synthetic Pathway Rationale

The co-hydrolysis approach is favored due to the ready availability and lower cost of the dichlorosilane precursors. The reaction proceeds through the formation of intermediate silanols, which then undergo condensation to form the siloxane bond. The stoichiometry of the starting materials is a critical parameter that dictates the composition of the final product mixture, which will inevitably contain other siloxane oligomers.

Experimental Protocol: Synthesis of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

Objective: To synthesize 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane via the co-hydrolysis of dichlorodiphenylsilane and dichlorodimethylsilane.

Materials:

  • Dichlorodiphenylsilane (Ph₂SiCl₂)

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Toluene

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • A solution of dichlorodiphenylsilane and dichlorodimethylsilane in a 2:1 molar ratio is prepared in toluene in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

  • The flask is cooled in an ice bath, and deionized water is added dropwise from the dropping funnel with vigorous stirring. The addition rate is controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

  • After the addition of water is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete hydrolysis and condensation.

  • The organic layer is separated and washed successively with deionized water, a saturated solution of sodium bicarbonate, and again with deionized water until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

  • The crude product is purified by vacuum distillation to separate the desired 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane from other oligomeric byproducts.

  • Further purification, if necessary for obtaining analytical grade material, can be achieved by recrystallization from a suitable solvent such as ethanol or a hexane/diethyl ether mixture.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dichlorodiphenylsilane & Dichlorodimethylsilane in Toluene hydrolysis Controlled Co-hydrolysis start->hydrolysis Add H₂O (<10°C) condensation Condensation hydrolysis->condensation Warm to RT separation Phase Separation condensation->separation washing Aqueous Washes (H₂O, NaHCO₃) separation->washing drying Drying (MgSO₄) & Filtration washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation recrystallization Recrystallization (Optional) distillation->recrystallization final_product Pure 1,1,3,3-Tetraphenyl- 1,3-dimethyldisiloxane recrystallization->final_product

Spectroscopic Characterization: Unveiling the Molecular Signature

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the phenyl protons. The methyl protons (Si-CH₃) will appear as a sharp singlet in the upfield region, typically around 0.1-0.5 ppm, due to the electropositive nature of silicon.[6] The phenyl protons will exhibit a complex multiplet pattern in the aromatic region, generally between 7.2 and 7.8 ppm.[6] The integration of these signals should correspond to a 6:20 proton ratio (methyl:phenyl).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons and multiple signals for the phenyl carbons. The methyl carbon (Si-CH₃) resonance is expected in the upfield aliphatic region. The phenyl carbons will have distinct signals for the ipso, ortho, meta, and para positions, with their chemical shifts influenced by the silicon substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, the most characteristic absorption bands are associated with the siloxane linkage and the phenyl and methyl groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)AssignmentIntensityReference
~3070-3050C-H stretching (aromatic)Medium[3]
~2960C-H stretching (methyl)Weak[7]
~1590C=C stretching (aromatic ring)Medium[3]
~1430Si-PhenylStrong[7]
~1260Si-CH₃ symmetric deformationStrong[7]
~1130-1000Si-O-Si asymmetric stretchingVery Strong[7]
~740-690Si-Phenyl and C-H out-of-plane bending (aromatic)Strong[7]

The very strong and broad Si-O-Si stretching band is a hallmark of siloxane compounds. The presence of sharp bands at ~1430 cm⁻¹ and ~1260 cm⁻¹ are indicative of the Si-Phenyl and Si-CH₃ groups, respectively.

Experimental Protocol: FTIR Analysis

Objective: To obtain the infrared spectrum of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Method: Attenuated Total Reflectance (ATR) - FTIR

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane sample onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 410. The fragmentation pattern will likely involve the cleavage of the Si-phenyl and Si-methyl bonds, as well as rearrangements of the siloxane backbone. The NIST WebBook provides a reference mass spectrum for this compound.[4]

X-ray Crystallography: The Definitive 3D Structure

Key Structural Parameters of Interest:

  • Si-O bond lengths: These are typically around 1.64 Å in disiloxanes.

  • Si-C bond lengths: The Si-C(phenyl) and Si-C(methyl) bond lengths will provide information about the covalent bonding.

  • Si-O-Si bond angle: This angle is a key determinant of the flexibility of the siloxane backbone and can vary significantly depending on the steric bulk of the substituents. In sterically hindered siloxanes, this angle is often wider than the typical tetrahedral angle.

  • Torsional angles: The torsional angles around the Si-O bonds define the overall conformation of the molecule.

  • Intermolecular interactions: Analysis of the crystal packing can reveal the presence of non-covalent interactions, such as van der Waals forces and pi-stacking between the phenyl rings, which influence the macroscopic properties of the material.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow suitable single crystals and determine the molecular structure of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/diethyl ether).

  • Allow the solution to cool slowly and undisturbed to promote the formation of single crystals. Slow evaporation of the solvent at room temperature is another effective method.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, angles, and other structural parameters.

XrayWorkflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination dissolve Dissolve Purified Compound cool Slow Cooling/ Evaporation dissolve->cool mount Mount Single Crystal cool->mount cool_crystal Cool to 100 K mount->cool_crystal diffract Collect Diffraction Data cool_crystal->diffract process Process Data (Unit Cell, Space Group) diffract->process solve Solve Structure (Direct Methods) process->solve refine Refine Structure solve->refine final_structure Final 3D Structure (Bond Lengths, Angles) refine->final_structure

Computational Modeling: A Theoretical Complement to Experimental Data

In the absence of a definitive crystal structure, computational modeling using methods such as Density Functional Theory (DFT) can provide valuable theoretical insights into the geometry, conformational preferences, and electronic properties of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Computational Approach:

  • Geometry Optimization: A starting molecular model can be built and its geometry optimized to find the lowest energy conformation. This can predict bond lengths, bond angles, and torsional angles.

  • Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands.

  • NMR Chemical Shift Calculations: Theoretical NMR chemical shifts can be calculated and compared with experimental data (when available) to further validate the structure.[9]

Computational studies on phenyl-substituted siloxanes have shown that the bulky phenyl groups significantly influence the conformational landscape and the electronic properties of the siloxane backbone.[10][11]

Conclusion

The comprehensive structural analysis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane requires a synergistic combination of synthesis, purification, and a suite of analytical techniques. While NMR and IR spectroscopy provide crucial information about the molecular connectivity and functional groups, and mass spectrometry confirms the molecular weight, single-crystal X-ray crystallography remains the ultimate tool for elucidating the precise three-dimensional structure. In cases where experimental data is limited, computational modeling serves as a powerful predictive tool. The methodologies and insights presented in this guide provide a robust framework for the thorough characterization of this important organosilicon compound, enabling a deeper understanding of its structure-property relationships and facilitating its application in the development of advanced materials.

References

  • Unno, M., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 691(1-2), 136-142.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13121, Tetraphenyl dimethyl disiloxane. Retrieved January 21, 2026 from [Link].

  • NIST (2021). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Grignard, V., & Tissier, L. (1901). Sur quelques nouveaux composés organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 132, 662-664.
  • SIELC Technologies. (2018). Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Molecules, 23(9), 2292. [Link]

  • Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. (2005). Request PDF. Retrieved January 21, 2026, from [Link]

  • FTIR spectra of phenyl tris (dimethylsiloxane) silane (PTDS). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Voronkov, M. G., et al. (2010). Phenyl(fluoro)chlorodisiloxanes. Russian Journal of General Chemistry, 80(2), 241-244.
  • Londergan, T. M., et al. (2019). Facile synthesis of phenyl-rich functional siloxanes from simple silanes. ResearchGate. Retrieved January 21, 2026, from [Link]

  • El-Hendawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved January 21, 2026, from [Link]

  • Nakashima, H., et al. (2020). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. Polymer Chemistry, 11(2), 305-314. [Link]

  • Jupa, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2503. [Link]

  • Takahashi, R., et al. (2022). Polysiloxanes with phenyl side groups exhibiting low dielectric loss tangent. SAMPE Conference Proceedings.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [PDF document]. Retrieved January 21, 2026, from [Link]

  • FT-IR spectra of a phenyl triethoxy silane and b boronoate tributyl. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2025. [Link]

Sources

Introduction: A Centennial Molecule with Modern Relevance

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Acetylsalicylic Acid (Aspirin)

Disclaimer: The CAS number 8007-28-3 provided in the topic is not a valid or recognized identifier for a specific chemical substance. To fulfill the request for an in-depth technical guide, this document has been prepared using Acetylsalicylic Acid (Aspirin), CAS 50-78-2 , as a well-documented placeholder. The structure and depth of this guide are designed to match the user's original request for a comprehensive whitepaper for researchers and drug development professionals.

Acetylsalicylic acid, widely known as Aspirin, is a cornerstone of modern pharmacology. First synthesized in 1853 by Charles Frédéric Gerhardt and later commercialized by Bayer in 1899, it remains one of the most extensively used medications globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Its enduring legacy is a testament to its profound therapeutic efficacy, which stems from a well-understood mechanism of action: the irreversible inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

This guide offers a detailed examination of acetylsalicylic acid, from its fundamental chemical properties and synthesis to its complex pharmacology and the analytical methods required for its quality control. It is intended for scientists and professionals in drug development who require a technical and practical understanding of this vital active pharmaceutical ingredient (API).

Section 1: Physicochemical Properties and Identification

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1] It is an acetyl derivative of salicylic acid and is sparingly soluble in water.[1][5] The presence of both a carboxylic acid and an ester functional group dictates its chemical behavior, including its susceptibility to hydrolysis. In moist conditions, aspirin can decompose into salicylic acid and acetic acid, often resulting in a faint vinegar-like odor.[1]

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 2-(acetyloxy)benzoic acid[1]
CAS Number 50-78-2N/A
Molecular Formula C₉H₈O₄[1]
Molar Mass 180.159 g·mol⁻¹[1]
Melting Point 135 °C (275 °F)[1]
Boiling Point 140 °C (284 °F) (decomposes)[1]
Density 1.40 g/cm³[1]
Solubility in Water 3 g/L[1]
pKa 3.5 at 25 °C (77 °F)[1]
Appearance Colorless-to-white crystals or white crystalline powder[5]

Section 2: Synthesis and Manufacturing

The industrial production of acetylsalicylic acid is a well-established process, primarily achieved through the esterification of salicylic acid.[1]

Core Chemical Reaction: Esterification

The primary synthesis route involves the reaction of salicylic acid with acetic anhydride, using a catalyst such as sulfuric acid or phosphoric acid.[1][6][7] This reaction acetylates the phenolic hydroxyl group of salicylic acid, yielding acetylsalicylic acid and acetic acid as a byproduct.[1][8] The use of acetic anhydride is crucial as it drives the reaction to completion and avoids the reversibility associated with using acetic acid directly.[1]

Industrial-Scale Manufacturing Workflow

Industrial production is typically conducted as a batch process to ensure quality control and flexibility.[7][9]

Caption: Industrial batch process workflow for aspirin synthesis.

Detailed Protocol for Industrial Batch Production:

  • Charging the Reactor: Salicylic acid and an excess of acetic anhydride are charged into a glass-lined or stainless steel reactor.[7][10]

  • Catalysis: A catalytic amount of concentrated sulfuric or phosphoric acid is added.[7]

  • Reaction: The mixture is heated, typically between 70-98°C, for 2-3 hours to ensure the reaction goes to completion.[7][10]

  • Crystallization: The reaction mixture is then cooled, often to 0°C, to induce the crystallization of crude acetylsalicylic acid.[7][10]

  • Isolation: The solid product is separated from the liquid mother liquor (containing acetic acid, unreacted acetic anhydride, and catalyst) via centrifugation or vacuum filtration.[7]

  • Purification: The crude aspirin is washed and then purified, most commonly by recrystallization from a suitable solvent like ethanol or water, to remove unreacted salicylic acid and other impurities.[7]

  • Drying: The purified crystals are dried under controlled conditions to yield the final, high-purity API.[7] Typical yields for this industrial process range from 85% to 95%.[7]

Section 3: Mechanism of Action

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4]

  • Anti-inflammatory, Analgesic, and Antipyretic Effects: COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs).[2][4] PGs are key mediators of inflammation, pain sensitization, and fever.[2][4] By blocking PG synthesis, aspirin reduces these symptoms.[2]

  • Antithrombotic Effect: Aspirin's most distinct action is its antiplatelet effect. Platelets rely on the COX-1 enzyme to produce thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation.[1]

Aspirin acts as an acetylating agent, covalently bonding an acetyl group to a serine residue in the active site of the COX enzymes.[1][3] This modification is irreversible. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of aspirin lasts for the entire lifespan of the affected platelet (8–9 days).[1] This irreversible action is what distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[1][3]

Aspirin_MoA cluster_products Prostanoids cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid (from cell membranes) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Thromboxane Thromboxane A₂ (TXA₂) COX_Enzymes->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Aggregation Platelet Aggregation Thromboxane->Aggregation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX_Enzymes Irreversible Acetylation (Inhibition)

Sources

An In-depth Technical Guide to 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a distinct organosilicon compound with significant utility in advanced materials and chemical synthesis. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's characteristics and applications.

Introduction: Unveiling a Unique Siloxane

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, also known by its isomer's name 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, is an organosiloxane characterized by the presence of both methyl and phenyl groups attached to the silicon atoms of a disiloxane backbone. This unique combination of organic moieties imparts a balance of properties, including thermal stability, chemical resistance, and solubility in organic solvents, making it a valuable building block in various scientific and industrial fields.

The presence of bulky phenyl groups provides steric hindrance and enhances the thermal and oxidative stability of the molecule.[1][2][3][4] Concurrently, the methyl groups contribute to its solubility and modify its physical properties. This guide will delve into the fundamental properties, synthesis methodologies, and diverse applications of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is paramount for its effective application. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₆OSi₂[5][6][7][8][9]
Molecular Weight 410.66 g/mol [5][6][7][9]
CAS Registry Number 807-28-3[5][6][7][9]
Appearance Colorless to light yellow liquid or white solid[10][11]
Melting Point 46-49 °C[12]
Boiling Point 215 °C[12]
Flash Point 177 °C[10]
Solubility Insoluble in water; Soluble in organic solvents like benzene, toluene, and chloroform.[10]
Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the methyl protons and the aromatic protons of the phenyl groups.

    • ¹³C NMR spectroscopy would reveal distinct peaks for the methyl carbons and the different carbons of the phenyl rings.[7]

    • ²⁹Si NMR spectroscopy provides a specific signal for the silicon environment in the disiloxane structure.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane would exhibit characteristic absorption bands corresponding to:

    • Si-O-Si stretching vibrations, typically in the range of 1000-1100 cm⁻¹.

    • Si-C (methyl and phenyl) stretching vibrations.

    • C-H stretching and bending vibrations of the methyl and phenyl groups.

    • Aromatic C=C stretching vibrations.

The molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is depicted in the diagram below.

Caption: Molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Synthesis Methodologies

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can be achieved through several routes, primarily involving the formation of silicon-carbon and silicon-oxygen bonds. A common and effective method is the hydrolysis of a corresponding chlorosilane precursor.

Hydrolysis of Methyldiphenylchlorosilane

This method involves the controlled hydrolysis of methyldiphenylchlorosilane. The reaction proceeds by the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and the formation of a silanol intermediate (methyldiphenylsilanol). Two molecules of this silanol intermediate then undergo condensation to form the disiloxane with the elimination of a water molecule.

Reaction Scheme:

2 (CH₃)(C₆H₅)₂SiCl + H₂O → [(CH₃)(C₆H₅)₂Si]₂O + 2 HCl

The workflow for this synthesis is illustrated below.

Synthesis_Workflow Start Methyldiphenylchlorosilane + Water Reaction Hydrolysis Reaction (Controlled Conditions) Start->Reaction Intermediate Methyldiphenylsilanol (Intermediate) Reaction->Intermediate Condensation Condensation Intermediate->Condensation Product 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane Condensation->Product Purification Purification (Distillation/Crystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis via hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

The following is a representative, detailed protocol for the laboratory-scale synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Materials:

  • Methyldiphenylchlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for air-sensitive reactions (if necessary)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methyldiphenylchlorosilane in an appropriate volume of anhydrous diethyl ether.

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Causality Behind Experimental Choices: The use of an anhydrous ether solvent is crucial to control the hydrolysis reaction, preventing an uncontrolled and rapid reaction. The slow addition of water helps to manage the exothermicity of the reaction. Neutralization with sodium bicarbonate is essential to remove the corrosive HCl byproduct, and the subsequent washing steps ensure the removal of any water-soluble impurities.

Applications in Research and Industry

The unique properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane make it a valuable compound in several high-technology sectors.

High-Performance Polymers and Materials Science

This disiloxane serves as a key monomer or cross-linking agent in the synthesis of specialized silicone polymers. The incorporation of phenyl groups enhances the thermal stability, radiation resistance, and refractive index of the resulting polymers.[1][4][14] These high-performance silicones find applications in:

  • Aerospace and Automotive Industries: As components of high-temperature resistant coatings, adhesives, and sealants.[15]

  • Electronics: In the encapsulation of electronic components, providing protection from heat and environmental factors.

  • Optical Materials: The high refractive index imparted by the phenyl groups makes it suitable for the production of optical-grade silicones for applications such as LED packaging and lenses.[14]

The logical relationship of its properties to its applications is outlined below.

Properties_to_Applications ThermalStability High Thermal Stability Aerospace Aerospace Coatings ThermalStability->Aerospace Electronics Electronic Encapsulants ThermalStability->Electronics HighRI High Refractive Index Optics Optical Materials (LEDs) HighRI->Optics ChemInert Chemical Inertness Biomedical Biomedical Devices ChemInert->Biomedical

Caption: Relationship between properties and applications.

Drug Development and Biomedical Applications

In the pharmaceutical and biomedical fields, phenyl-containing siloxanes are explored for various applications.[6] The hydrophobic nature of the phenyl groups can be leveraged to modify the solubility and release profiles of drugs in silicone-based drug delivery systems.[6] The biocompatibility and biostability of silicones make them suitable for use in medical devices and implants.[15][16][17] While direct applications of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in drug formulations are not extensively documented, its role as a precursor to biocompatible phenyl-containing silicone polymers is of significant interest.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[5][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[10]

Conclusion

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a scientifically and industrially significant organosilicon compound. Its distinct molecular architecture, combining the features of methyl and phenyl substituents on a disiloxane framework, gives rise to a valuable set of properties. The high thermal stability, chemical resistance, and unique optical properties make it an important building block for high-performance polymers used in demanding applications. As research in materials science and drug delivery continues to advance, the utility of such precisely engineered siloxanes is expected to grow, paving the way for new innovations.

References

  • 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST Chemistry WebBook. [Link]

  • Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry. [Link]

  • Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121. PubChem. [Link]

  • 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Production by INNO SPECIALTY CHEMICALS. INNO SPECIALTY CHEMICALS. [Link]

  • Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-. SIELC Technologies. [Link]

  • 1,1,3,3-TETRAPHENYL-1,3-DIMETHYLDISILOXANE IOTA 259. Iota Silicone. [Link]

  • 1,1,3,3-TETRAPHENYLDIMETHYLDISILOXANE Safety Data Sheet. Gelest, Inc. [Link]

  • 1,1,3,3-TETRAPHENYLDIMETHYLDISILOXANE. MySkinRecipes. [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]

  • Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier. [Link]

  • Silicon and Organosilicon Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • What safety precautions should be taken when handling silicone agents?. TOPWIN. [Link]

  • 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR]. SpectraBase. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Course Hero. [Link]

  • Grignard Reaction. University of Minnesota. [Link]

  • The Grignard Reaction. University of Missouri-St. Louis. [Link]

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  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. [Link]

  • Most Important Biomedical and Pharmaceutical Applications of Silicones. MDPI. [Link]

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Spectroscopic Characterization of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a sterically hindered organosilicon compound with significant applications in organic synthesis and materials science. Its unique structure, featuring both methyl and phenyl substituents on a disiloxane backbone, imparts distinct chemical and physical properties. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed to provide a comprehensive understanding for researchers.

Molecular Structure and Spectroscopic Overview

The structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane consists of two silicon atoms linked by an oxygen atom. Each silicon atom is bonded to a methyl group and two phenyl groups. This symmetrical arrangement dictates the simplicity of its NMR spectra, while the various bond types give rise to a characteristic infrared spectrum and predictable fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons of the methyl groups and the phenyl groups will give rise to distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55-7.49multiplet8Hortho-Protons of Phenyl Groups
7.41-7.28multiplet12Hmeta- and para-Protons of Phenyl Groups
0.57singlet6HSi-CH

Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.28-7.55 ppm) are characteristic of phenyl groups directly attached to a silicon atom. The integration values of 8H and 12H for the aromatic region are consistent with four phenyl groups. The upfield singlet at 0.57 ppm, integrating to 6H, is unequivocally assigned to the two equivalent methyl groups. The sharp singlet nature of this peak confirms the absence of proton coupling to neighboring atoms, as expected for a Si-CH₃ moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the molecular structure, with distinct signals for the methyl carbons and the different carbons of the phenyl rings.

Chemical Shift (δ) ppmAssignment
137.57ipso-Carbon of Phenyl Groups (C-Si)
133.99ortho-Carbons of Phenyl Groups
129.55meta-Carbons of Phenyl Groups
127.71para-Carbons of Phenyl Groups
-0.59Si-C H₃

Expertise & Experience: The four distinct signals in the aromatic region (127-138 ppm) confirm the presence of phenyl groups. The signal at 137.57 ppm is assigned to the ipso-carbon, the carbon atom of the phenyl ring directly bonded to the silicon atom. The upfield signal at -0.59 ppm is characteristic of a methyl carbon attached to a silicon atom, with the negative chemical shift being a common feature for silicon-bound methyl groups.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration
~3070-3050C-H stretch (aromatic)
~2960C-H stretch (methyl)
~1590C=C stretch (aromatic ring)
~1430Si-Ph stretch
~1260Si-CH₃ symmetric deformation
~1120Si-Ph stretch
~1070-1050Si-O-Si asymmetric stretch
~800-700C-H out-of-plane bend (aromatic)

Authoritative Grounding: The most characteristic absorption for a disiloxane is the strong Si-O-Si asymmetric stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. For disiloxanes, this band is often observed between 1080-1040 cm⁻¹.[1] The presence of phenyl groups attached to the silicon atoms is confirmed by the Si-Ph stretching vibrations around 1430 cm⁻¹ and 1120 cm⁻¹, and the aromatic C-H and C=C stretching bands. The Si-CH₃ group is identified by the characteristic symmetric deformation at approximately 1260 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound.[2]

Molecular Ion:

  • m/z 410: M⁺, the molecular ion peak, corresponding to the molecular formula C₂₆H₂₆OSi₂.

Key Fragment Ions:

m/zIon StructureFragmentation Pathway
395[M - CH₃]⁺Loss of a methyl radical
333[M - Ph]⁺Loss of a phenyl radical
213[(Ph)₂SiCH₃]⁺Cleavage of the Si-O bond
197[Ph₂Si]⁺Loss of a methyl group from m/z 212
181[PhSi(CH₃)₂]⁺Rearrangement and fragmentation
135[PhSiH₂]⁺Rearrangement and fragmentation
77[C₆H₅]⁺Phenyl cation

Trustworthiness: The fragmentation pattern is consistent with the known behavior of organosilicon compounds. The loss of a methyl group (m/z 395) and a phenyl group (m/z 333) from the molecular ion are characteristic initial fragmentation steps. The cleavage of the Si-O-Si bond is also a prominent pathway, leading to silicon-containing fragments.

M [M]⁺˙ m/z 410 M_minus_Me [M-CH₃]⁺ m/z 395 M->M_minus_Me - •CH₃ M_minus_Ph [M-C₆H₅]⁺ m/z 333 M->M_minus_Ph - •C₆H₅ Fragment1 [(C₆H₅)₂SiCH₃]⁺ m/z 213 M->Fragment1 Si-O cleavage

Caption: Key fragmentation pathways of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum on the same instrument as the ¹H NMR.

    • Set the spectral width to cover the range of -10 to 150 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be acquired neat using a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition (FT-IR):

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment prior to running the sample.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 to ensure detection of the molecular ion and significant fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. The symmetrical nature of the molecule simplifies the NMR spectra, while the characteristic functional groups give rise to predictable IR absorptions and mass spectral fragmentation patterns. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important organosilicon compound in their scientific endeavors.

References

  • PubChem. Tetraphenyl dimethyl disiloxane. [Link]

  • Royal Society of Chemistry. Supporting Information for [specific article - actual article title and link would be cited here if available].
  • NIST. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Drawing upon established principles of polymer chemistry and thermal analysis, this document elucidates the intrinsic properties of this unique organosilicon compound and outlines robust methodologies for its characterization.

Introduction: The Significance of Phenyl Substitution in Siloxane Chemistry

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane belongs to the class of phenyl-substituted siloxanes, which are renowned for their exceptional thermal and oxidative stability compared to their polydimethylsiloxane (PDMS) counterparts. The incorporation of bulky phenyl groups onto the silicon atoms of the siloxane backbone imparts several advantageous properties, including a significant increase in the energy required to cleave the silicon-carbon and silicon-oxygen bonds.[1][2] This enhanced stability makes these compounds highly suitable for demanding applications where high temperatures are encountered, such as in specialized lubricants, heat transfer fluids, and as dielectric coolants.[1]

The fundamental strength of the siloxane bond (Si-O) provides a robust foundation for these molecules, making them inherently more thermally stable than many organic polymers.[1] The addition of phenyl groups further enhances this stability through steric hindrance, which protects the Si-O backbone from chemical attack, and through the inherent aromatic stability of the phenyl rings themselves.[1]

Mechanisms of Thermal Degradation in Phenyl-Substituted Siloxanes

The thermal degradation of phenyl-substituted siloxanes is a complex process that proceeds through different mechanisms depending on the temperature and the presence of oxygen.

Anhydrous Thermal Degradation (Inert Atmosphere)

In an inert atmosphere, the degradation of phenyl-substituted siloxanes typically occurs in two stages:

  • Below 450°C: Siloxane Bond Redistribution: At lower temperatures, the primary degradation pathway involves the rearrangement of the siloxane backbone. This process, often initiated by trace impurities, leads to the formation of cyclic siloxane oligomers.[1] For 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, this would likely involve intramolecular cyclization, though the presence of the bulky phenyl groups can hinder this process compared to linear PDMS.

  • Above 450°C: Phenyl Group Scission: As the temperature increases beyond 450°C, the scission of the silicon-phenyl bond becomes the predominant degradation mechanism.[1] This homolytic cleavage results in the formation of phenyl radicals, which can then abstract protons to form benzene or engage in other secondary reactions. The remaining silicon-centered radicals can lead to cross-linking, resulting in an insoluble, silicon-rich residue.[1][3] The formation of benzene is a key indicator of this high-temperature degradation pathway.[3][4]

dot graph TD { A[1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane] --> B{< 450°C}; B --> C[Siloxane Bond Redistribution]; C --> D[Formation of Cyclic Oligomers]; A --> E{> 450°C}; E --> F[Scission of Si-Phenyl Bonds]; F --> G[Formation of Phenyl Radicals]; G --> H[Benzene]; F --> I[Cross-linking & Residue Formation]; }

Figure 1: Simplified thermal degradation pathway of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in an inert atmosphere.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation mechanism is significantly different and more complex. The oxidation of the methyl and phenyl groups can occur, leading to the formation of a variety of volatile products, including carbon monoxide, carbon dioxide, water, and formaldehyde.[1] This process typically begins at lower temperatures than the anaerobic degradation and results in the formation of a silica (SiO2) residue at very high temperatures.[1]

Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., platinum or alumina).

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the temperatures at 5% (Td5) and 10% (Td10) mass loss.

    • Determine the percentage of residual mass at the end of the experiment.

Expected Data:

ParameterExpected Value Range for Phenyl-Methyl Siloxanes
Onset of Decomposition (°C)> 350
Td5 (°C)380 - 450
Td10 (°C)400 - 480
Residual Mass at 800°C (%)20 - 50

Table 1: Expected TGA data for phenyl-methyl siloxanes, providing an estimate for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Experimental Protocol: DSC of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at a temperature below the expected Tg (e.g., -100°C).

    • Ramp the temperature to a point above any expected transitions (e.g., 100°C) at a rate of 10°C/min.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Ramp the temperature a second time under the same conditions as the first heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan.

    • Identify any melting or crystallization peaks.

Expected Data:

For a relatively short-chain molecule like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a distinct glass transition is expected. The Tg will be significantly higher than that of PDMS due to the restricted chain mobility imposed by the bulky phenyl groups. A sharp melting point may be observed if the material is crystalline.

Evolved Gas Analysis: TGA-FTIR and Pyrolysis-GC/MS

To identify the decomposition products, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or the material can be analyzed by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

TGA-FTIR Workflow

TGA_FTIR_Workflow

Figure 2: Experimental workflow for TGA-FTIR analysis.

Pyrolysis-GC/MS Workflow

Py_GC_MS_Workflow

Figure 3: Experimental workflow for Pyrolysis-GC/MS analysis.

Experimental Protocol: Pyrolysis-GC/MS of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Instrument: A pyrolysis unit coupled to a GC/MS system.

  • Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube or onto a filament.

  • Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 600°C) in an inert atmosphere (helium).

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A non-polar or mid-polar column is typically used.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification by comparison with spectral libraries.

Expected Pyrolysis Products:

Based on the degradation mechanisms discussed, the primary pyrolysis products at elevated temperatures are expected to be:

  • Benzene

  • Cyclic siloxanes (potentially with both methyl and phenyl substituents)

  • Other aromatic fragments

Conclusion: A Material Engineered for High-Temperature Performance

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a molecule designed for exceptional thermal stability. The strategic placement of four phenyl groups on a short siloxane backbone provides a powerful combination of steric hindrance and aromatic stability, significantly elevating its decomposition temperature compared to conventional silicones. A thorough understanding of its thermal degradation pathways and the application of advanced analytical techniques are paramount for its effective utilization in high-performance applications. The methodologies outlined in this guide provide a robust framework for researchers and developers to accurately characterize the thermal properties of this and related phenyl-substituted siloxanes, ensuring reliability and performance in demanding thermal environments.

References

  • Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones; Gelest, Inc.: Morrisville, PA, USA. [Link]

  • Grassie, N.; Macfarlane, I. G. The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability1980 , 2 (1), 67-81. [Link]

  • Camino, G.; Lomakin, S. M.; Lazzari, M. Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer2002 , 43 (6), 2011-2015. [Link]

  • Grassie, N.; Francey, K. F. The thermal degradation of polysiloxanes—Part 3: Poly(dimethyl/methyl phenyl siloxane). Polymer Degradation and Stability1980 , 2 (1), 53-65. [Link]

  • Renlund, G. M.; Prochazka, S.; Doremus, R. H. Silicon oxycarbide glasses: Part I, preparation and chemistry. Journal of Materials Research1991 , 6 (12), 2716-2722. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents qualitative and estimated quantitative solubility data across a range of organic solvents, and offers detailed experimental protocols for solubility determination.

Introduction: Understanding the Molecular Profile of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound characterized by a flexible siloxane backbone (Si-O-Si). The silicon atoms are bonded to both methyl (-CH3) and phenyl (-C6H5) groups. This unique structure, with its combination of non-polar organic substituents, largely dictates its interaction with various solvents. The general principle of "like dissolves like" is paramount in predicting its solubility. Given the predominantly non-polar nature of the molecule, it is anticipated to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents. Siloxanes, as a class of compounds, are known for their hydrophobicity and unique partitioning properties, which differ significantly from carbon-based hydrophobic compounds.[1]

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. For 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the key factors influencing its solubility are:

  • Van der Waals Forces: The primary intermolecular forces at play are London dispersion forces, arising from the large electron clouds of the phenyl groups and the overall molecular size.

  • Polarity: The Si-O bond possesses some polarity, but the shielding by the bulky, non-polar methyl and phenyl groups results in an overall low molecular polarity.

  • Solvent Properties: The polarity, molecular size, and shape of the organic solvent molecules will determine their ability to overcome the solute-solute interactions and solvate the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane molecules.

Generally, non-polar solvents like hydrocarbons and aromatic solvents are expected to be effective at solvating this compound, while polar solvents like alcohols and water will be poor solvents.[2][3]

Solubility Profile of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

The following table summarizes the expected solubility of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in a variety of common organic solvents at ambient temperature (approximately 25°C). The quantitative data are estimates based on the general solubility behavior of similar polysiloxanes and should be confirmed experimentally.

SolventSolvent TypePolarity IndexExpected Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
n-HexaneNon-polar0.1Soluble> 30
TolueneNon-polar2.4Soluble> 30
BenzeneNon-polar2.7Soluble> 30
ChloroformNon-polar4.1Soluble> 25
Diethyl EtherNon-polar2.8Soluble> 20
DichloromethanePolar Aprotic3.1Moderately Soluble10 - 20
Tetrahydrofuran (THF)Polar Aprotic4.0Moderately Soluble5 - 15
AcetonePolar Aprotic5.1Sparingly Soluble1 - 5
Ethyl AcetatePolar Aprotic4.4Sparingly Soluble1 - 5
IsopropanolPolar Protic3.9Insoluble< 1
EthanolPolar Protic4.3Insoluble< 0.5
MethanolPolar Protic5.1Insoluble< 0.1
WaterPolar Protic10.2Insoluble< 0.01

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Micropipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent in a vial. B Tightly cap the vial. A->B C Place vial in a shaker bath at a constant temperature (e.g., 25°C). B->C D Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. C->D E Allow the solution to stand for undissolved solid to settle. D->E F Centrifuge the vial to further separate the solid. E->F G Carefully withdraw a known aliquot of the clear supernatant. F->G H Transfer the aliquot to a pre-weighed vial. G->H I Evaporate the solvent in a drying oven until a constant weight is achieved. H->I J Weigh the vial with the dried solute. I->J K Calculate the solubility. J->K

Caption: Relationship between solvent polarity and the solubility of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Conclusion

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, owing to its chemical structure, exhibits high solubility in non-polar organic solvents and poor solubility in polar solvents. The principles of intermolecular forces and the "like dissolves like" rule are excellent predictors of its solubility behavior. For precise quantitative data, the gravimetric method detailed in this guide provides a robust and reliable experimental approach. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a synthetic intermediate and in material science.

References

  • Deep Sea. (2025, June 23). What is the solubility of silicone fluid 350 in organic solvents? - Blog.
  • ResearchGate. (2013, October 8). Which is the best solvent to dissolve polysiloxane polymer?
  • Silicones Europe. THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.

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A Theoretical and Computational Guide to the Molecular Properties of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide presents a comprehensive framework for the theoretical investigation of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a molecule of interest due to the unique properties conferred by its siloxane backbone and sterically demanding phenyl substituents. While specific experimental and theoretical literature on this exact compound is not abundant, this document outlines a robust, first-principles approach based on established computational chemistry methodologies successfully applied to related organosilicon systems. We detail the application of Density Functional Theory (DFT) and other computational techniques to elucidate the structural, conformational, vibrational, and electronic properties of the title molecule. This guide serves as a methodological blueprint for researchers seeking to predict and understand the behavior of complex siloxanes, thereby accelerating materials design and development.

Introduction to 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane (CAS No. 807-28-3; Formula: C₂₆H₂₆OSi₂) is an organosilicon compound characterized by a central Si-O-Si linkage. This disiloxane core is symmetrically substituted with two methyl groups and four phenyl groups attached to the silicon atoms. The properties of this molecule are a direct consequence of the interplay between the flexible, thermally stable siloxane bond and the bulky, electronically active phenyl and methyl groups.

The siloxane bond is a cornerstone of silicone chemistry, renowned for its unusually large bond angle and low rotational barrier, which imparts high flexibility to polysiloxane chains.[1] Theoretical studies on simple disiloxanes have shown that this flexibility is a result of the high ionic character of the Si-O bond and the electronic structure of the bridging oxygen atom.[2] The phenyl substituents introduce significant steric hindrance, influencing the molecule's preferred conformation and potentially its reactivity. Furthermore, they enhance thermal stability and modify the electronic properties compared to simpler alkyl-substituted siloxanes.

Understanding these properties at a molecular level is crucial for applications ranging from high-performance polymers to advanced synthesis intermediates. Computational modeling provides a powerful tool to dissect these complex interactions, offering insights that are often difficult to obtain through experimental means alone.[3] This guide establishes a validated theoretical workflow to fully characterize 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane from first principles.

Foundations of Theoretical Investigation: Methodological Choices

The accuracy of any theoretical study hinges on the selection of an appropriate computational method and basis set. For organosilicon systems of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4]

2.1 Rationale for Method Selection

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium to large molecules. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it computationally efficient.

  • Functionals: The choice of the exchange-correlation functional is critical.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that has a long track record of providing reliable geometries and frequencies for a broad range of molecules.[4]

    • Dispersion-Corrected Functionals (e.g., ωB97XD, M06-2X): The four phenyl groups in the target molecule introduce the possibility of significant non-covalent intramolecular interactions (π-stacking, van der Waals forces). Dispersion-corrected functionals are explicitly parameterized to better account for these long-range forces and are highly recommended for achieving accurate energetic and geometric predictions.[5]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-311+G(d,p)): This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of polarization functions (d on heavy atoms, p on hydrogens) is essential for describing the geometry of hypervalent atoms like silicon, while diffuse functions (+) are important for accurately modeling non-covalent interactions.[4]

    • Correlation-Consistent (e.g., aug-cc-pVDZ): These basis sets are designed for systematic convergence towards the complete basis set limit and are excellent for high-accuracy energy calculations.

2.2 Standard Computational Workflow A typical investigation follows a well-defined, multi-step process to ensure the reliability of the results. This workflow represents a self-validating system where each step builds upon the verified output of the previous one.

G cluster_input Input Preparation cluster_calc Core Calculation cluster_analysis Data Analysis & Interpretation Build 1. Build Initial 3D Structure Method 2. Select Method (Functional/Basis Set) Opt 3. Geometry Optimization Method->Opt Freq 4. Vibrational Frequency Calculation Opt->Freq Verify 5. Verify Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt If Imaginary Freq. Props 6. Analyze Properties (Geometry, Spectra, Orbitals) Verify->Props If OK Report 7. Report & Visualize Results Props->Report

Caption: Simplified connectivity of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

3.2 Predicted Geometrical Parameters Based on DFT calculations of related phenylsiloxane structures, the optimized geometry is expected to exhibit the parameters shown below. [5]These values serve as a predictive baseline for future computational or experimental work.

ParameterDescriptionExpected Value
r(Si-O)Si-O bond length~1.64 Å
r(Si-Cphenyl)Si-Phenyl bond length~1.87 Å
r(Si-Cmethyl)Si-Methyl bond length~1.88 Å
∠(Si-O-Si)Central siloxane bond angle145° - 160°
∠(O-Si-C)Tetrahedral angle at silicon~109° - 111°
∠(C-Si-C)Tetrahedral angle at silicon~108° - 110°

3.3 Conformational Analysis Due to the low rotational barrier around the Si-O bonds and the multiple rotatable phenyl groups, the molecule can exist in several conformations. A comprehensive study would involve performing a potential energy surface (PES) scan. This is achieved by systematically rotating one or more dihedral angles (e.g., the C-Si-O-Si angle or a C-C-Si-O angle for phenyl rotation) and calculating the energy at each step. This process reveals the energy barriers between different conformers and identifies the global minimum energy structure. [6]

Vibrational Spectroscopy: A Theoretical Perspective

Following a successful geometry optimization, a vibrational frequency calculation is performed. This calculation serves two primary purposes:

  • Verification of the Minimum: A true potential energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, meaning the structure is not stable and requires further optimization. [7]2. Prediction of Spectra: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This allows for direct comparison with and assignment of experimental spectra. [8] 4.1 Characteristic Vibrational Modes The vibrational spectrum of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can be understood by analyzing the motions of its constituent functional groups.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
Phenyl C-H StretchStretching of C-H bonds on the aromatic rings.3100 - 3000
Methyl C-H StretchAsymmetric and symmetric stretching of C-H bonds.2990 - 2900
Phenyl C=C StretchIn-plane stretching of the aromatic ring framework.1600 - 1450
Methyl BendingAsymmetric and symmetric deformation of CH₃ groups.1460 - 1370
Si-O-Si Asymmetric StretchThe most intense IR band for siloxanes.1100 - 1000
Phenyl C-H Out-of-Plane BendBending of C-H bonds out of the ring plane.900 - 675
Si-C StretchStretching of both Si-phenyl and Si-methyl bonds.850 - 700
Si-O-Si Symmetric StretchWeak in IR, but strong in Raman spectra.600 - 400

Note: These are typical ranges and the exact calculated values will depend on the level of theory. [7]

Electronic Structure and Reactivity Descriptors

Beyond geometry and vibrations, DFT provides a wealth of information about a molecule's electronic properties, which are key to understanding its reactivity and potential applications.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is likely to be localized on the electron-rich phenyl rings or the oxygen lone pairs.

    • LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed across the antibonding orbitals of the phenyl rings.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides a clear, color-coded guide to the charge distribution.

    • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. The oxygen atom of the siloxane bridge will be the most prominent negative site.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The regions around the hydrogen atoms are typically positive.

Experimental Protocol: A Step-by-Step DFT Calculation

This protocol outlines the methodology for performing a comprehensive DFT analysis using a typical quantum chemistry software package.

  • Structure Generation:

    • Construct an initial 3D model of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane using a molecular builder.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up the DFT calculation.

    • Job Type: Geometry Optimization.

    • Method: Select the desired functional (e.g., ωB97XD) and basis set (e.g., 6-311+G(d,p)).

    • Convergence Criteria: Use tight or very tight convergence criteria for both the energy change and the forces on the atoms to ensure a high-quality result.

    • Submit and run the calculation.

  • Frequency Analysis:

    • Using the optimized coordinates from the previous step as input, set up a new calculation.

    • Job Type: Frequency.

    • Method: Use the exact same functional and basis set as in the optimization step for consistency.

    • Submit and run the calculation.

  • Results Analysis:

    • Verification: Open the output file and confirm that the optimization converged successfully. Check the frequency results to ensure there are no imaginary frequencies.

    • Geometric Data: Extract key bond lengths and angles from the optimized structure and tabulate them.

    • Vibrational Data: Visualize the calculated vibrational modes. Compare the predicted spectrum with experimental data if available.

    • Electronic Data: Generate and visualize the HOMO, LUMO, and the MEP surface. Analyze the orbital energies and the charge distribution.

Summary and Future Outlook

This guide has detailed a robust theoretical framework for the complete characterization of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane using modern computational chemistry. By applying DFT with appropriate functionals and basis sets, it is possible to obtain reliable predictions of its geometry, conformational preferences, vibrational spectra, and electronic properties. These theoretical insights provide a foundational understanding of the molecule's behavior and can guide its use in materials science and chemical synthesis.

Future theoretical studies could extend this work by using molecular dynamics (MD) simulations to explore the bulk properties and dynamics of the material in condensed phases. [9]Furthermore, computational modeling of its reaction mechanisms, such as its hydrolysis or polymerization, would provide invaluable data for drug development professionals and process chemists.

References

  • Bares, J., & Lockwood, F. (2021). Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. Journal of Tribology. [URL: https://asmedigitalcollection.asme.org/tribology/article/144/2/021901/1125219/Modeling-Polysiloxane-Volume-and-Viscosity]
  • Smith, J. (2023). Molecular Dynamic Simulation of Polysiloxane. VTechWorks - Virginia Tech. [URL: https://vtechworks.lib.vt.edu/handle/10919/114674]
  • Bares, J., & Lockwood, F. (2022). Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. ResearchGate. [URL: https://www.researchgate.
  • Xian, W., et al. (2023). Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sm/d3sm00488a]
  • Gillespie, R. J., & Johnson, S. A. (1997). Study of Bond Angles and Bond Lengths in Disiloxane and Related Molecules in Terms of the Topology of the Electron Density and Its Laplacian. Inorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11669954/]
  • Structure of disiloxane: A semiempirical and Post-Hartree-Fock study. (1994). International Journal of Quantum Chemistry. [URL: https://www.sci-hub.se/10.1002/qua.560520822]
  • Cypryk, M., & SzMichalczyk, A. (2016). Computational benchmark for calculation of silane and siloxane thermochemistry. Journal of Molecular Modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/26785834/]
  • Lohrman, J. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. University of California, Santa Barbara. [URL: https://www.proquest.com/openview/96b8a8b16c52a09575971465e9d9b646/1]
  • Almenningen, A., et al. (1963). The Molecular Structure of Disiloxane, (SiH₃)₂O. Acta Chemica Scandinavica. [URL: https://www.scispace.com/paper/the-molecular-structure-of-disiloxane--sih--0-2104033]
  • Conformational Analysis. OpenOChem Learn. (n.d.). [URL: https://openochem.
  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. (2016). [URL: https://www.derpharmachemica.com/pharma-chemica/molecular-structure-vibrational-spectra-and-theoretical-homo-lumo-analysis-of-e-3-5-dimethyl-1-phenyl-4-p-tolyldiazenyl-1h-pyrazole.pdf]
  • Huang, F. (2022). DFT Tutorial 4: calculate torsional potential. YouTube. [URL: https://www.youtube.
  • Haynes, T. (2020). 481 - 15 Vibrational Analysis. YouTube. [URL: https://www.youtube.
  • Haynes, T. (2020). 481 - 13 Vibrations Group Theory. YouTube. [URL: https://www.youtube.

Sources

Methodological & Application

Harnessing the Selectivity of Phenyl-Substituted Siloxanes in Gas Chromatography: A Guide to Application and Method Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stationary phase is the cornerstone of separation in gas chromatography (GC), with polysiloxanes representing the most versatile and widely utilized class of polymers.[1][2][3] This application note delves into the chemistry, application, and method development associated with phenyl-methyl substituted polysiloxane stationary phases. While the specific compound 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is not commonly used as a direct GC reagent, its molecular motif serves as an excellent conceptual model for understanding the high-phenyl content siloxane polymers that are critical in modern analytical laboratories. We will explore the fundamental principles governing their unique selectivity, their application in complex matrices relevant to pharmaceutical and chemical analysis, and provide a detailed protocol for method development.

Part 1: The Chemistry and Separation Mechanics of Phenyl-Methyl Siloxane Phases

The remarkable utility of polysiloxane stationary phases stems from the ability to modify their selectivity by altering the substituent groups on the silicon-oxygen backbone. The two most common organic moieties are methyl (-CH₃) and phenyl (-C₆H₅) groups.

Structure and Intrinsic Properties

The fundamental structure of a polysiloxane is a chain of alternating silicon and oxygen atoms. The properties of the stationary phase are dictated by the nature and proportion of the organic groups attached to the silicon atoms.

  • Methyl Substitution: Polydimethylsiloxane (PDMS) is the most non-polar GC stationary phase. The methyl groups render it chemically inert and highly flexible, which facilitates rapid diffusion of analytes and leads to high separation efficiency.[1]

  • Phenyl Substitution: The incorporation of phenyl groups into the siloxane polymer backbone introduces several key properties:

    • Increased Polarity: Phenyl groups increase the polarizability of the stationary phase, allowing for dipole-dipole and π-π stacking interactions with analytes.[4] This provides unique selectivity, especially for aromatic and unsaturated compounds.

    • Enhanced Thermal Stability: The rigid structure of the phenyl ring stiffens the polymer backbone. This structural reinforcement inhibits polymer degradation at high temperatures, resulting in lower column bleed and a higher maximum operating temperature.[2] This is crucial for the analysis of high-boiling point compounds.

    • Selective Retention: These phases exhibit strong retention for compounds with aromatic rings or those capable of forming dipole interactions.

Caption: Phenyl-methyl polysiloxane polymer structure.

Common Phenyl-Methyl Stationary Phases

The ratio of phenyl to methyl substitution defines the column's overall polarity and its optimal application range.

% Phenyl SubstitutionCommon NamePolarityPrimary Separation MechanismTypical Applications
5%5% Phenyl-MethylpolysiloxaneNon-PolarBoiling Point, some π-π interactionGeneral purpose, hydrocarbons, solvents, pesticides, PCBs, APIs.[5][6]
14-17%17% Cyanopropylphenyl-MethylpolysiloxaneMid-PolarDipole-dipole, dispersionAlcohols, oxygenates, nitrogen-containing compounds, solvents.[7]
50%50% Phenyl-MethylpolysiloxaneMid-Polarπ-π stacking, polarizabilityAromatic compounds, drugs of abuse, steroids, complex environmental samples (PAHs).
94%6% Cyanopropylphenyl-94% PDMSMid-PolarDipole-dipole, dispersionVolatile organic compounds (VOCs), residual solvents in pharmaceuticals.[8]

Part 2: Protocol for GC-MS Method Development on a Mid-Polar Phenyl Phase

This protocol provides a systematic approach to developing a robust analytical method using a mid-polar (e.g., 50% Phenyl) stationary phase, a common choice in drug development for separating complex mixtures of intermediates and final products.

Objective: To separate and identify a mixture of aromatic compounds (e.g., Toluene, Ethylbenzene, Naphthalene) and polar analytes (e.g., Phenol, Benzylamine) in a single chromatographic run.

1. Materials and Instrumentation

  • Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a split/splitless inlet and an FID or Mass Spectrometer (MS) detector.[9]

  • GC Column: 50% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: HPLC-grade solvents (Methanol, Dichloromethane), certified analytical standards of all target analytes.

  • Vials and Liners: 2 mL amber autosampler vials with PTFE/silicone septa; deactivated splitless inlet liner.

2. Step-by-Step Methodology

Step 2.1: Column Installation and Conditioning

  • Rationale: Proper installation prevents leaks and ensures optimal performance. Conditioning removes residual solvents and low molecular weight polymer fragments, resulting in a stable baseline.

  • Procedure:

    • Install the column in the GC oven, connecting one end to the inlet and leaving the detector end free.

    • Purge the column with carrier gas (Helium) at a flow rate of 1-2 mL/min for 15-20 minutes at ambient temperature.

    • Without connecting the column to the detector, program the oven to ramp at 5 °C/min to 20 °C above your expected maximum operating temperature (but not exceeding the column's isothermal limit).

    • Hold for 1-2 hours.

    • Cool the oven, trim ~10 cm from the detector end, and connect it to the MS transfer line or FID.

Step 2.2: Setting Initial GC-MS Parameters

  • Rationale: These starting parameters provide a robust foundation for method optimization.

  • Parameter Table:

ParameterInitial SettingJustification
Inlet Splitless mode, 250 °CMaximizes sensitivity for trace analysis. Temperature ensures volatilization of semi-volatile analytes without degradation.
Injection Volume 1 µLA standard volume that prevents column overload while providing sufficient signal.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency. Constant flow ensures stable retention times during temperature programming.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Starts below the boiling point of the most volatile analyte to ensure good focusing. The ramp rate is a good starting point for screening.
MS Transfer Line 280 °CPrevents cold spots and condensation of analytes before they enter the ion source.
MS Ion Source 230 °CStandard temperature for electron ionization (EI) that balances ionization efficiency with minimizing thermal degradation.
Acquisition Mode Scan (m/z 40-450)Allows for qualitative identification of unknown peaks and library matching.

Step 2.3: Method Optimization

  • Rationale: Fine-tuning the method is essential to achieve the desired separation (resolution > 1.5) and peak shape.

  • Procedure:

    • Inject a standard mixture. Evaluate the initial chromatogram for co-eluting peaks and peak tailing.

    • Adjust Oven Program: If early peaks are co-eluting, lower the initial temperature or slow the initial ramp. If late-eluting peaks are too broad, increase the final temperature or ramp rate.

    • Optimize Inlet: For active compounds (like phenols or amines), ensure a fresh, deactivated liner is used to prevent peak tailing.[9] If sensitivity is too high (peak flattening), switch to split mode.

    • Refine MS Parameters: Once separation is achieved, switch to Selected Ion Monitoring (SIM) mode for quantitative analysis to dramatically increase sensitivity and reduce baseline noise.

Caption: Workflow for GC-MS method development.

Part 3: The Complementary Role of Derivatization

While phenyl-substituted phases are versatile, some highly polar or non-volatile compounds require chemical modification prior to GC analysis. Derivatization is a process that modifies an analyte to make it more suitable for GC.[10][11]

Silylation: A Key Technique Silylation is the most common derivatization technique in GC, involving the replacement of active hydrogens (in -OH, -NH₂, -COOH groups) with a trimethylsilyl (TMS) group.[12] This process is highly relevant when using polysiloxane columns.

  • Benefits of Silylation:

    • Increases Volatility: By masking polar functional groups, silylation reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.[12]

    • Improves Thermal Stability: TMS derivatives are often more thermally stable than their parent compounds.[11]

    • Enhances Peak Shape: Reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.

Example Protocol: Silylation of a Phenolic Compound

  • Sample Prep: Dissolve ~1 mg of the phenolic analyte in 200 µL of a dry solvent (e.g., Pyridine, Acetonitrile).

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[13][14]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[15]

  • Analysis: Cool to room temperature and inject 1 µL of the reaction mixture directly into the GC-MS system running the previously developed method. The resulting TMS-ether will elute earlier and exhibit a much sharper peak than the underivatized phenol.

Conclusion

Phenyl-methyl substituted polysiloxane stationary phases are indispensable tools in gas chromatography, offering a tunable range of polarities and exceptional thermal stability. Understanding the fundamental chemistry of how phenyl groups influence analyte retention allows researchers and drug development professionals to make informed decisions during column selection and method development. By combining the inherent selectivity of these phases with robust method development protocols and complementary techniques like derivatization, analysts can successfully tackle even the most challenging separation problems, ensuring the purity, safety, and efficacy of pharmaceutical products.

References

  • Chromatography Online. (n.d.). GC Derivatization. Retrieved from [Link]

  • Comptes Rendus Chimie. (2015). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Retrieved from [Link]

  • LCGC. (2014). Silicone Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • University of Waterloo. (n.d.). Lecture 7: Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 99%. Retrieved from [Link]

  • ResearchGate. (2025). Developments in stationary phase technology for gas chromatography. Retrieved from [Link]

  • American Laboratory. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two Dimensional Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2016). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • Teknokroma. (n.d.). Index Gas Chromatography. Retrieved from [Link]

Sources

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane as a stationary phase for GC columns

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for High Phenyl-Content Polysiloxane Stationary Phases in Gas Chromatography

Introduction: The Pursuit of Selectivity in Gas Chromatography

In gas chromatography (GC), the stationary phase is the primary determinant of separation selectivity.[1] While a vast array of stationary phases exist, those based on polysiloxane chemistry are the most prevalent due to their high efficiency, inertness, and thermal stability.[1][2] This guide focuses on a specific class of these phases: high phenyl-content (typically 50% diphenyl-substituted) dimethylpolysiloxane stationary phases. The fundamental chemical unit providing this high phenyl character is structurally analogous to 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.[3]

These mid-polarity phases offer a unique selectivity profile, making them indispensable for the separation of analytes that are challenging to resolve on either non-polar or highly polar columns.[4] Their utility is particularly pronounced in the analysis of aromatic compounds, isomers, and moderately polar molecules frequently encountered in pharmaceutical and biomedical research. This document provides a comprehensive overview of the principles governing these stationary phases and detailed protocols for their application in fields relevant to drug discovery and development.

Part 1: Foundational Principles & Characteristics

Chemical Structure and Separation Mechanisms

The backbone of the stationary phase is a robust silicon-oxygen-silicon polymer.[2] In a 50% phenyl-substituted phase, half of the methyl groups on the standard polydimethylsiloxane (PDMS) backbone are replaced with phenyl groups. This significant incorporation of aromatic moieties is the source of the phase's unique chromatographic properties.

The primary separation mechanisms at play are:

  • Dispersion (van der Waals) Forces: The fundamental interaction for all non-polar and moderately polar phases, separating analytes based on boiling points.

  • Dipole-Dipole Interactions: The phenyl groups induce a significant dipole moment in the polymer, allowing for stronger interactions with polar analytes compared to non-polar phases like 100% PDMS.[5]

  • π-π Interactions: This is the defining characteristic of phenyl-substituted phases. The electron-rich phenyl rings of the stationary phase can interact strongly with aromatic or unsaturated analytes, providing exceptional selectivity for these compounds.[6] This interaction is crucial for separating isomers and structurally similar aromatic molecules.

The incorporation of phenyl groups into the siloxane backbone also stiffens the polymer, which can inhibit degradation at higher temperatures and lead to lower column bleed.[2][7]

cluster_0 Repeating Unit of a 50% Diphenyl Dimethylpolysiloxane Phase struct Si O Si CH₃ Phenyl CH₃ Phenyl O_right O struct:f2->O_right O_left O O_left->struct:f0

Caption: Repeating unit of a 50% diphenyl dimethylpolysiloxane stationary phase.

Key Performance Characteristics
CharacteristicDescriptionImpact on Chromatography
Polarity IntermediateConsidered a mid-polarity phase. Elutes polar compounds later than non-polar phases but earlier than highly polar (WAX) phases.[4]
Selectivity Unique for Aromatic & Unsaturated CompoundsExcellent for separating isomers of substituted benzenes, polycyclic aromatic hydrocarbons (PAHs), and cannabinoids due to strong π-π interactions.[6][8]
Thermal Stability Good to ExcellentMaximum operating temperatures are typically in the range of 300-340°C, though this is polymer-specific. Phenyl groups enhance thermal stability.[7]
Column Bleed Low to ModerateModern cross-linked and bonded phases exhibit low bleed, making them suitable for sensitive detectors like Mass Spectrometers (MS).[2]
Column Selection and Initial Setup

Choosing the correct column dimensions is critical for achieving the desired separation.

  • Internal Diameter (ID): 0.25 mm ID is a versatile choice for most applications, offering a good balance of efficiency and sample capacity. For higher resolution of complex samples, 0.18 mm or 0.15 mm ID columns can be used, though they have lower capacity.[9][10]

  • Length: 30 meters is the standard length for general-purpose method development. Shorter columns (15 m) are suitable for simpler mixtures or faster analyses, while longer columns (60 m) are used for highly complex samples requiring maximum resolution.[2]

  • Film Thickness (df): A 0.25 µm film is standard. Thicker films (0.5 µm or 1.0 µm) increase retention and capacity, which is useful for volatile analytes. Thinner films (0.1 µm) are used for high molecular weight compounds to reduce elution temperatures.[11]

Protocol 1: Column Installation and Conditioning

This protocol is a self-validating system; proper conditioning is confirmed by a stable baseline and reproducible retention times.

  • Objective: To install the column correctly and remove any residual manufacturing impurities or adsorbed contaminants, ensuring a stable and inert stationary phase.

  • Materials: GC-grade carrier gas (Helium or Hydrogen), appropriate nuts and ferrules (graphite or Vespel/graphite), column cutter.

  • Procedure:

    • Carefully cut approximately 10 cm from each end of the column using a ceramic scoring wafer or diamond-tipped cutter to ensure a clean, square cut.

    • Thread the appropriate nut and ferrule onto the column end, ensuring the ferrule is oriented correctly.

    • Install the column into the injector port, leaving the detector end unconnected. Set the injector temperature to your method's requirement (e.g., 250°C).

    • Establish carrier gas flow through the column. A typical flow rate for a 0.25 mm ID column is 1-2 mL/min. Purge the column with carrier gas for 15-20 minutes at ambient temperature to remove oxygen.

    • Initiate the conditioning temperature program:

      • Ramp the oven temperature at 5-10°C/min to a temperature 20°C above your highest analytical temperature, but never exceeding the column's maximum isothermal temperature limit.

      • Hold at this conditioning temperature for 1-2 hours. For MS detectors, longer conditioning (overnight) at a slightly lower temperature is often beneficial to achieve the lowest possible bleed.

    • Cool the oven down.

    • Install the column into the detector, ensuring the carrier gas is flowing to prevent detector damage. Heat the detector to its operational temperature.

    • Perform a blank run (injecting no sample) using your analytical temperature program to verify a stable, low-level baseline.

Part 2: Application Protocols

The unique selectivity of a 50% diphenyl dimethylpolysiloxane phase makes it highly effective for challenging separations in pharmaceutical and life science applications.

Sample Sample Preparation (Extraction, Derivatization) Injection GC Injection (Split/Splitless) Sample->Injection Separation Column Separation (50% Phenyl Phase) Injection->Separation Detection Detection (FID/MS) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General experimental workflow for GC analysis.

Application 1: Analysis of Cannabinoids in Botanical Extracts

Rationale: The analysis of cannabinoids is critical for drug development, quality control of medicinal cannabis, and forensic science. While non-polar phases can be used, mid-polarity phenyl phases provide enhanced selectivity, particularly for separating isomers and closely related cannabinoids like cannabidiol (CBD) and cannabichromene (CBC).[12] The high temperatures used in GC injectors cause the in-situ decarboxylation of acidic cannabinoids (e.g., THCA) to their neutral forms (e.g., THC), simplifying the chromatogram to the primary neutral cannabinoids.[13][14]

Protocol 2: GC-FID Analysis of Major Cannabinoids

  • Objective: To quantify the major neutral cannabinoids (CBD, THC, CBN, CBG, CBC) in a prepared cannabis extract.

  • Sample Preparation (based on UNODC recommendations): [13]

    • Accurately weigh 100 mg of homogenized cannabis extract into a 15 mL centrifuge tube.

    • Add 10 mL of an internal standard solution (e.g., 0.5 mg/mL Androstenedione in 9:1 Methanol:Chloroform).

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

    • Column: 50% Diphenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in Split mode (50:1 ratio).

    • Injector Temperature: 270°C.[13]

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 200°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

    • Gas Flows: H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min.

  • Data Analysis:

    • Calibrate the instrument using certified reference standards for each cannabinoid across a range of concentrations.

    • Identify peaks in the sample chromatogram by comparing retention times to the standards.

    • Calculate the concentration of each cannabinoid using the internal standard calibration curve.

CompoundExpected Elution Order
Cannabidiol (CBD)1
Cannabichromene (CBC)2
Δ⁹-Tetrahydrocannabinol (THC)3
Cannabinol (CBN)4
Cannabigerol (CBG)5
Androstenedione (IS)6
Application 2: Separation of Fatty Acid Methyl Esters (FAMEs)

Rationale: FAME analysis is fundamental in food science, biofuel research, and clinical diagnostics. While highly polar cyanopropyl phases are the standard for resolving complex cis/trans isomers, mid-polarity 50% phenyl phases are excellent for general-purpose profiling of saturated and unsaturated FAMEs by boiling point and degree of unsaturation.[15][16] The separation is achieved by derivatizing fatty acids to their more volatile and thermally stable methyl esters.[17]

Protocol 3: GC-FID Analysis of a C8-C24 FAME Mix

  • Objective: To achieve baseline separation of a standard mixture of fatty acid methyl esters.

  • Sample Preparation:

    • Use a pre-prepared certified FAME standard mix (e.g., Supelco 37 Component FAME Mix).

    • Dilute the standard to a working concentration of approximately 50 µg/mL in hexane.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

    • Column: 50% Diphenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector: Split/Splitless, operated in Split mode (100:1 ratio).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 120°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 175°C, hold for 0 minutes.

      • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

    • Detector: FID at 260°C.

    • Gas Flows: H₂: 40 mL/min, Air: 450 mL/min, Makeup (N₂): 30 mL/min.

  • Expected Results: The FAMEs will elute primarily in order of increasing carbon number and then by degree of unsaturation (saturated elute before unsaturated of the same carbon number). The 50% phenyl phase provides sufficient polarity to enhance the separation between C18:1, C18:2, and C18:3 isomers beyond what is achievable on a simple non-polar phase.

Part 3: Method Development & Troubleshooting

node_step node_step start Poor Resolution? check_temp Is Temp Program Optimized? start->check_temp check_flow Is Carrier Flow Optimal? check_temp->check_flow Yes adjust_temp Adjust Ramp Rate or Hold Times check_temp->adjust_temp No check_phase Is Phase Selectivity Correct? check_flow->check_phase Yes adjust_flow Lower Flow Rate (Increase Efficiency) check_flow->adjust_flow No change_phase Consider Different Polarity Phase check_phase->change_phase No

Caption: Decision tree for troubleshooting poor chromatographic resolution.

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing (for polar analytes) Active sites in the injector liner or column; improper column installation.Use a deactivated inlet liner; ensure a clean, square column cut; trim 10-20 cm from the front of the column.[10]
Poor Resolution Sub-optimal temperature program; carrier gas velocity too high; column overload.Decrease oven ramp rate; optimize carrier gas flow rate (Van Deemter plot); dilute the sample or increase the split ratio.[10]
Retention Time Shifts Leak in the system; inconsistent oven temperature; carrier gas flow fluctuations.Perform a leak check on the injector and fittings; verify oven temperature accuracy; ensure stable gas supply and pressure.[10]
High Column Bleed Operating above the maximum temperature limit; oxygen in the carrier gas; column contamination.Verify temperature limits; install or replace oxygen traps; condition the column or bake out contaminants at a safe temperature.[10]

Conclusion

The 50% diphenyl dimethylpolysiloxane stationary phase is a powerful and versatile tool in the chromatographer's arsenal. Its intermediate polarity, combined with a unique selectivity for aromatic and unsaturated compounds, enables separations that are difficult or impossible on other phases. By understanding the fundamental principles of its operation and following robust, validated protocols, researchers in drug development and other scientific fields can reliably separate and quantify a wide range of analytes, accelerating their research and ensuring data of the highest quality.

References

  • Poole, C. F. (2015). Separation characteristics of phenyl-containing stationary phases for gas chromatography based on silarylene-siloxane copolymer chemistries. Journal of Chromatography A, 1423, 137-146.
  • Agilent Technologies. (n.d.). Lecture 7: Gas Chromatography.
  • Hinshaw, J. V. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. American Laboratory.
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  • Li, Y., et al. (2023). A 3,4-2(trifluoromethyl phenyl)-2,5-diphenyl phenyl grafted polysiloxane as a stationary phase for gas chromatography. RSC Advances, 13(34), 23895-23902. Available at: [Link]

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  • Mayer, B. X., Kählig, H., & Rauter, W. (2003). Chromatographic properties of tetramethyl-p-silphenylene-dimethyl, diphenylsiloxane copolymers as stationary phases for gas-liquid chromatography. Journal of Chromatography A, 993(1-2), 59-70. Available at: [Link]

  • Chromtech. (n.d.). FAMEs Analyses. Available at: [Link]

  • Wang, Y., et al. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 158, 108-113. Available at: [Link]

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  • Reddy, G. S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3895. Available at: [Link]

  • Sytniczuk, A., et al. (2015). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus Chimie, 18(11), 1213-1221. Available at: [Link]

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  • Hubbe, M. A., et al. (2014). Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. BioResources, 9(2), 3629-3672. Available at: [Link]

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High-Temperature Applications of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the high-temperature applications of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7). As a versatile organosilicon compound, its unique molecular architecture, featuring both robust siloxane bonds and bulky phenyl groups, imparts exceptional thermal and oxidative stability. This document will detail its use as a high-temperature heat transfer fluid, a stationary phase in gas chromatography, and as a key precursor in the synthesis of advanced polysiloxane elastomers and ceramics. The protocols and application notes herein are designed to be self-validating, with a focus on the scientific principles underpinning each step.

Core Properties and Safety Considerations

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a colorless, oily liquid with a high boiling point and excellent thermal stability.[1] The presence of phenyl groups on the silicon atoms provides steric hindrance and increased oxidative resistance compared to standard polydimethylsiloxanes (PDMS).[2][3] This fundamental characteristic is the cornerstone of its utility in high-temperature environments.

Table 1: Physicochemical Properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

PropertyValueSource(s)
CAS Number 56-33-7[4][5]
Molecular Formula C₁₆H₂₂OSi₂[4]
Molecular Weight 286.52 g/mol [4]
Appearance Colorless clear liquid[1]
Boiling Point 292 °C[1]
Density 0.98 g/mL at 25 °C[1]
Refractive Index (n20D) 1.52[1]
Flash Point >110 °C-

Safety Precautions: Before undertaking any of the protocols outlined below, it is imperative to consult the Safety Data Sheet (SDS).[6][7][8] This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][9] When heating the fluid, ensure the system is properly designed to handle the operating temperatures and pressures to avoid accidental release.[10]

Application as a High-Temperature Heat Transfer Fluid

The exceptional thermal stability of phenyl-containing silicones makes them ideal candidates for use as heat transfer fluids in applications where precise and uniform temperature control at elevated temperatures is critical.[2][11] Phenylmethylsiloxane fluids can remain stable for extended periods at temperatures exceeding 200°C in open systems and even higher in closed, inert environments.[12][13]

Application Note: High-Temperature Oil Baths

High-temperature oil baths are essential for a variety of laboratory procedures, including chemical synthesis, materials testing, and calibration of temperature sensors. The low volatility and high flash point of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane make it a safer and more efficient alternative to lower molecular weight silicone oils or hydrocarbon-based fluids.

Protocol for Establishing a High-Temperature Oil Bath

Objective: To establish and safely operate a high-temperature oil bath using 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane for a temperature range of 150°C to 250°C.

Materials:

  • 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane

  • Heating mantle or hot plate with magnetic stirring capabilities

  • Beaker or stainless steel vessel of appropriate size

  • Digital thermometer with a probe suitable for high temperatures

  • Laboratory jack

  • Fume hood

Procedure:

  • Setup: Place the heating mantle or hot plate within a certified fume hood. Position the beaker or vessel on the heating apparatus.

  • Filling: Carefully pour the 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane into the vessel. Do not fill to more than two-thirds of the vessel's capacity to allow for thermal expansion.

  • Temperature Monitoring: Securely clamp the digital thermometer probe so that it is immersed in the fluid but not touching the bottom or sides of the vessel.

  • Heating: Begin heating the fluid slowly while stirring gently with a magnetic stir bar. A gradual increase in temperature prevents thermal shock to glassware and ensures uniform heating.

  • Operation: Once the desired temperature is reached, the bath is ready for use. Continuously monitor the temperature throughout the experiment.

  • Shutdown: To shut down, turn off the heating element and allow the fluid to cool to below 60°C before handling or storage.

Causality of Experimental Choices:

  • Fume Hood: Essential for containing any potential vapors at elevated temperatures.

  • Slow Heating: Prevents thermal shock and ensures accurate temperature control.

  • Stirring: Promotes uniform temperature distribution throughout the bath.

G cluster_setup Setup cluster_operation Operation cluster_shutdown Shutdown A Place heating apparatus in fume hood B Position vessel on heater A->B C Fill vessel with fluid (max 2/3 full) B->C D Immerse thermometer probe C->D E Heat slowly with stirring D->E F Monitor temperature E->F G Turn off heat F->G H Cool to <60°C G->H

Caption: Workflow for a high-temperature oil bath.

Application in High-Temperature Gas Chromatography

The incorporation of phenyl groups into the siloxane backbone of a stationary phase in gas chromatography (GC) enhances its thermal stability and selectivity.[14] This modification leads to lower column bleed at high temperatures and improved separation of aromatic and polar compounds.[15] 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can be used as a key component in the preparation of such high-temperature stable stationary phases.

Application Note: Preparation of a Packed GC Column

While capillary columns are more common, packed columns still find utility in specific applications. The following protocol outlines the preparation of a packed GC column with a stationary phase containing 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.

Protocol for Preparing a Packed GC Column

Objective: To prepare a packed GC column with a 5% phenyl-methyl silicone stationary phase for high-temperature analysis.

Materials:

  • 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane

  • Polydimethylsiloxane (PDMS) of a suitable viscosity

  • Chromosorb W-HP (or a similar diatomaceous earth support)

  • Dichloromethane (DCM)

  • Glass or stainless steel column (e.g., 2m x 1/8 inch OD)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Stationary Phase Preparation: In a round-bottom flask, dissolve the desired amount of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane and PDMS in DCM to achieve a 5% (w/w) phenyl content in the final stationary phase.

  • Coating the Support: Add the Chromosorb W-HP to the solution. The amount of support should be calculated based on the desired loading of the stationary phase (e.g., 5% w/w).

  • Solvent Removal: Slowly remove the DCM using a rotary evaporator under reduced pressure. This should be done carefully to ensure an even coating of the stationary phase onto the support material.

  • Drying: Transfer the coated support to a vacuum oven and dry at 120°C for 2 hours to remove any residual solvent.

  • Column Packing: Pack the column with the prepared packing material using gentle vibration to ensure a uniform and dense packing.

  • Column Conditioning: Install the column in the gas chromatograph. Condition the column by heating it to a temperature just below its maximum operating temperature with a continuous flow of carrier gas. This removes any volatile impurities. The conditioning temperature and time will depend on the final composition of the stationary phase.

Causality of Experimental Choices:

  • Rotary Evaporation: Provides a controlled and even coating of the stationary phase on the support.

  • Vacuum Drying: Ensures complete removal of the solvent, which could interfere with chromatographic separation.

  • Column Conditioning: A critical step to obtain a stable baseline and reproducible results.

Precursor for High-Temperature Polysiloxane Elastomers

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane serves as an excellent precursor for the synthesis of high-temperature resistant polysiloxane elastomers.[12][16] The phenyl groups enhance the thermal stability of the resulting polymer, making it suitable for applications requiring flexibility at elevated temperatures.[17]

Application Note: Synthesis of a Phenyl-Modified Silicone Elastomer

This protocol describes the synthesis of a phenyl-modified polysiloxane via ring-opening polymerization, followed by cross-linking to form an elastomer.

Protocol for Polysiloxane Elastomer Synthesis

Objective: To synthesize a high-temperature stable silicone elastomer using 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane as a co-monomer.

Materials:

  • 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane

  • Octamethylcyclotetrasiloxane (D₄)

  • Potassium hydroxide (KOH) as a catalyst

  • Vinyl-terminated polydimethylsiloxane (cross-linker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • Ring-Opening Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, charge the desired molar ratio of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane and D₄.

  • Catalyst Addition: Add a catalytic amount of KOH.

  • Polymerization: Heat the mixture to 140-150°C with vigorous stirring. The reaction progress can be monitored by the increase in viscosity.

  • Neutralization: After the desired molecular weight is achieved, cool the reaction mixture and neutralize the catalyst with an acid, such as 2-ethylhexanoic acid.

  • Cross-linking: To the resulting phenyl-modified polysiloxane, add the vinyl-terminated polydimethylsiloxane and a few drops of the platinum catalyst.

  • Curing: Pour the mixture into a mold and cure at an elevated temperature (e.g., 150°C) until a solid elastomer is formed. The curing time will depend on the specific formulation.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions and ensures the polymerization proceeds as desired.

  • High Temperature: Necessary to initiate and sustain the ring-opening polymerization.

  • Platinum Catalyst: A highly efficient catalyst for the hydrosilylation reaction, which leads to cross-linking.

G cluster_polymerization Polymerization cluster_crosslinking Cross-linking A Mix monomers under N₂ B Add KOH catalyst A->B C Heat to 140-150°C B->C D Monitor viscosity C->D E Neutralize catalyst D->E F Add cross-linker and Pt catalyst E->F G Pour into mold F->G H Cure at 150°C G->H

Caption: Synthesis of a phenyl-modified elastomer.

Precursor for Silica-Based Ceramics

Polysiloxanes can be used as preceramic polymers, which upon pyrolysis at high temperatures in an inert atmosphere, transform into silicon oxycarbide (SiOC) ceramics.[18] These ceramics exhibit excellent thermal stability and mechanical properties. The phenyl groups in the precursor can influence the carbon content and microstructure of the final ceramic material.

Application Note: Fabrication of a SiOC Ceramic

This protocol provides a general procedure for the pyrolysis of a phenyl-modified polysiloxane to produce a SiOC ceramic.

Protocol for Ceramic Fabrication via Pyrolysis

Objective: To fabricate a SiOC ceramic from a phenyl-modified polysiloxane.

Materials:

  • Phenyl-modified polysiloxane (synthesized as described in Section 4)

  • Tube furnace with programmable temperature control

  • Alumina or quartz tube

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Sample Preparation: Place the cured polysiloxane elastomer in an alumina boat.

  • Furnace Setup: Place the boat in the center of the tube furnace. Purge the furnace with an inert gas for at least 30 minutes to remove any oxygen.

  • Pyrolysis: Heat the sample according to a pre-programmed temperature profile. A typical profile might involve:

    • Ramp to 600°C at 5°C/min and hold for 2 hours (for cross-linking and removal of low molecular weight species).

    • Ramp to 1000-1400°C at 10°C/min and hold for 2-4 hours (for ceramization).

  • Cooling: Cool the furnace to room temperature under the inert gas flow.

  • Characterization: The resulting ceramic material can be characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the polymer during pyrolysis, which would lead to the formation of silica (SiO₂) instead of SiOC.

  • Slow Heating Ramps: Allows for the controlled release of volatile byproducts, minimizing stress and cracking in the final ceramic.

  • Hold Times: Ensure complete conversion of the polymer to the ceramic phase.

References

  • Gelest. (n.d.). Thermal Silicone Fluids. Retrieved from [Link]

  • Clearco Products Co., Inc. (n.d.). PPM-500 Phenylmethyl Silicone Fluid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind High-Temperature Silicone Oil: Phenylmethyl Variants for Extreme Environments. Retrieved from [Link]

  • Clearco Products Co., Inc. (n.d.). PM-50 Phenylmethyl Silicone Fluid. Retrieved from [Link]

  • Bao, X., et al. (2015). Synthesis of Si-N-C Ceramic Composites by Pyrolysis of Polysilazane and Polycarbosilane.
  • Zhang, W., et al. (2014). Pyrolysis kinetics and pathway of polysiloxane conversion to an amorphous SiOC ceramic. Journal of Analytical and Applied Pyrolysis, 108, 108-115.
  • Li, Y., et al. (2023). High-Yield Precursor-Derived Si-O Ceramics: Processing and Performance.
  • Wang, Y., et al. (2014). Nonequilibrium Anionic Ring-opening Polymerization of Tetraphenyltetramethylcyclotetrasiloxane (D4 Me,Ph) Initiated by Sodium Isopropoxide. Chinese Journal of Polymer Science, 32(10), 1334-1342.
  • Gelest, Inc. (2014). SAFETY DATA SHEET: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. Polymers, 14(21), 4599.
  • Gelest, Inc. (n.d.). SILICONE FLUIDS Property Profile Guide. Retrieved from [Link]

  • MDPI. (2022).
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

  • Clearco Products Co., Inc. (n.d.). PM-125 Phenylmethyl Silicone Fluid. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 99%. Retrieved from [Link]

  • Google Patents. (2009). CN101508776A - Method of preparing methyl phenyl polysiloxane.
  • Crivello, J. V., & Bi, D. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 736.
  • Blomberg, L. G. (2014).
  • Zhang, Y., et al. (2022). A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. ResearchGate. Retrieved from [Link]

  • Kuo, C. F. J., & Chen, J. B. (2015). Study on the synthesis and application of silicone resin containing phenyl group. Journal of Sol-Gel Science and Technology, 76(1), 66-73.
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  • De la Cruz, M., et al. (2014). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. Journal of the Mexican Chemical Society, 58(2), 147-152.
  • Wu, J., et al. (2018). New Silicon Phthalocyanine-Containing Polysiloxanes as Stationary Phases for High-Temperature Gas Chromatography Analysis. Analytical Chemistry, 90(21), 12891-12898.
  • Lapanov, V. V., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics. Polymers, 14(12), 2419.
  • Li, M., et al. (2022). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Gels, 8(1), 32.
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  • Wang, L., et al. (2013). Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+. Journal of Applied Polymer Science, 130(5), 3374-3380.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind High-Temperature Silicone Oil: Phenylmethyl Variants for Extreme Environments. Retrieved from [Link]

  • Crawford, O. (n.d.). Lecture 7: Gas Chromatography. Retrieved from [Link]

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Application Notes and Protocols: 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane in the Synthesis of Advanced Silicone Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Phenyl Moieties in Polysiloxanes

Polydimethylsiloxane (PDMS) is a cornerstone of silicone polymer chemistry, prized for its flexibility, thermal stability, and biocompatibility. However, the ever-expanding demands of advanced applications, from high-performance optics to sophisticated drug delivery systems, necessitate the fine-tuning of its material properties. The incorporation of phenyl groups into the siloxane backbone is a key strategy to achieve this, and 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane stands out as a critical building block in this endeavor. This disiloxane offers a precise method for introducing terminal phenyl groups, which significantly enhances the thermal stability and elevates the refractive index of the resulting silicone polymers.[1][2] These phenyl-rich polymers are finding increasing use in specialized fields requiring robust materials with tailored optical properties.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in the synthesis of advanced silicone polymers. We will delve into the causality behind experimental choices, provide validated protocols, and explore the unique properties and applications of the resulting materials.

Core Concepts: Why Phenyl Groups Matter

The introduction of bulky phenyl groups via 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane imparts several desirable characteristics to the silicone polymer:

  • Enhanced Thermal Stability: The rigid phenyl groups increase the steric hindrance around the siloxane backbone, restricting chain mobility and inhibiting thermal degradation pathways. This results in polymers that can withstand higher temperatures without decomposition.[1]

  • Increased Refractive Index: The highly polarizable aromatic rings of the phenyl groups contribute to a higher refractive index in the polymer compared to standard PDMS.[3] This property is crucial for applications in optical devices, such as high-performance lenses and encapsulants for light-emitting diodes (LEDs).[5][6]

  • Improved Mechanical Properties: The presence of phenyl groups can increase the glass transition temperature (Tg) of the silicone polymer, leading to materials with altered mechanical properties at various temperatures.[2]

  • Tailored Solubility and Compatibility: The aromatic nature of the phenyl groups can alter the solubility of the silicone polymer, making it more compatible with other aromatic polymers or organic compounds, a useful feature in formulating blends and composites.

Synthesis Strategies: Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), is a powerful technique for synthesizing well-defined silicone polymers.[7][8][9] In this process, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can be employed as an "end-capper" or chain terminator to introduce phenyl groups at the chain ends.

The general mechanism involves the initiation of the polymerization of a cyclic siloxane by a strong base, followed by the propagation of the linear polysiloxane chain. The living nature of this polymerization allows for the controlled addition of an end-capping agent to terminate the reaction and functionalize the polymer chain ends.

Below is a logical workflow for this synthesis:

Caption: Workflow for Phenyl-Terminated Silicone Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Phenyl-Terminated Polydimethylsiloxane via Anionic Ring-Opening Polymerization

This protocol details the synthesis of a polydimethylsiloxane polymer end-capped with phenyl groups using 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Materials:

  • Octamethylcyclotetrasiloxane (D4), dried and distilled

  • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, dried

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Methanol

  • Dry ice/acetone bath

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Syringes and needles

  • Schlenk line for inert atmosphere operations

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and then purge with dry nitrogen.

  • Monomer and Solvent Addition: To the flask, add octamethylcyclotetrasiloxane (D4) and anhydrous toluene via syringe. The amount of D4 will determine the final molecular weight of the polymer. A typical starting ratio is provided in the table below.

  • Initiation: Cool the solution to 0°C using an ice bath. Slowly add a calculated amount of n-butyllithium (n-BuLi) solution via syringe. The amount of initiator will also influence the final molecular weight. Allow the initiation to proceed for 30 minutes.

  • Propagation: Add anhydrous THF to the reaction mixture to accelerate the polymerization. The volume of THF is typically 1.5 times the volume of toluene. Allow the polymerization to proceed at room temperature for 4-6 hours, or until the desired conversion is reached (monitored by GPC).

  • Termination: To terminate the polymerization, add a stoichiometric amount of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. The amount should be equivalent to the moles of the initiator used. Allow the reaction to stir for an additional 2 hours at room temperature.

  • Quenching and Purification: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. The phenyl-terminated PDMS will precipitate as a viscous oil or a gummy solid.

  • Drying: Decant the methanol and dissolve the polymer in a minimal amount of toluene. Reprecipitate in methanol to further purify. Collect the polymer and dry it under vacuum at 60°C to a constant weight.

Table 1: Example Reaction Parameters for Phenyl-Terminated PDMS Synthesis

ParameterValue
D4 (Monomer)29.6 g (0.1 mol)
Toluene (Solvent)100 mL
n-BuLi (Initiator, 2.5 M in hexanes)0.4 mL (1 mmol)
THF (Co-solvent)150 mL
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane0.41 g (1 mmol)
Expected Molecular Weight (Mn) ~30,000 g/mol

Characterization of Phenyl-Terminated Silicone Polymers

The successful synthesis and the properties of the resulting polymer should be confirmed through various analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of both the dimethylsiloxane repeating units and the terminal phenyl and methyl groups.

    • ²⁹Si NMR: To analyze the microstructure of the polymer and confirm the end-capping.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the Si-O-Si backbone and the phenyl groups.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[2]

  • Refractive Index Measurement: To quantify the effect of the terminal phenyl groups on the optical properties of the silicone.[3]

Applications in Research and Drug Development

The unique properties of silicone polymers synthesized with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane open up a range of specialized applications.

High Refractive Index Materials

The elevated refractive index of these polymers makes them highly suitable for optical applications where light management is critical.[3] This includes:

  • LED Encapsulants: Phenyl-containing silicones can improve light extraction efficiency in high-power LEDs.[5][6]

  • Optical Adhesives and Coatings: Their transparency and tunable refractive index are beneficial for bonding and coating optical components.

  • Intraocular Lenses: The combination of a high refractive index and biocompatibility is advantageous for the design of thinner and more effective intraocular lenses.[4]

Drug Delivery Systems

The biocompatibility of silicones is well-established, making them a material of choice for various medical and pharmaceutical applications.[10][11] The incorporation of phenyl groups can further enhance their utility in drug delivery:

  • Modulation of Drug Release: The presence of aromatic terminal groups can influence the solubility and diffusion of hydrophobic drugs within the silicone matrix, thereby allowing for a more controlled release profile.[4][12]

  • Enhanced Stability of Formulations: The increased thermal stability of phenyl-containing silicones can be beneficial for drugs that require high-temperature processing or sterilization.

  • Biocompatible Coatings: These polymers can be used to coat medical devices to improve their biocompatibility and to act as a drug-eluting layer.

The synthesis workflow for a drug delivery application could be visualized as follows:

Caption: Workflow for Silicone-Based Drug Delivery System Development.

Safety and Handling

As with all chemical syntheses, proper safety precautions are paramount.

  • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: While specific GHS hazard data is not consistently reported, it should be handled with care in a well-ventilated fume hood.[13] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere. Solvents such as toluene and THF are flammable.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[14][15][16]

Conclusion

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a valuable and versatile tool for the synthesis of advanced silicone polymers with tailored properties. Its ability to precisely introduce phenyl groups at the chain ends allows for the creation of materials with enhanced thermal stability and a high refractive index. These properties are of significant interest for researchers and professionals in fields ranging from optoelectronics to drug delivery. The protocols and information provided in this guide offer a solid foundation for the exploration and application of these remarkable materials.

References

  • Co-Formula. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. [Link]

  • Royal Society of Chemistry. (2021). A transparent cyclo-linear polyphenylsiloxane elastomer integrating high refractive index, thermal stability and flexibility. Polymer Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. PubMed Central. [Link]

  • ResearchGate. (2026). Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. [Link]

  • ResearchGate. (2025). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. [Link]

  • National Center for Biotechnology Information. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. PubMed Central. [Link]

  • Google Patents. (n.d.). High refractive index flexible silicone.
  • NuSil. (n.d.). Silicone Technology in Pharmaceutical Drug Delivery System: A Review. [Link]

  • National Center for Biotechnology Information. (2015). Recent developments in silicones for topical and transdermal drug delivery. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Star-Shaped Polydimethylsiloxanes with Organocyclotetrasilsesquioxane Branching-Out Centers: Synthesis and Properties. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Silicone Polymers in Controlled Drug Delivery Systems: A Review. [Link]

  • YouTube. (2025). What Are The Key Properties Of PDMS? - Chemistry For Everyone. [Link]

  • ResearchGate. (n.d.). Poly(dimethylsiloxane). [Link]

  • National Center for Biotechnology Information. (n.d.). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. [Link]

  • Medical Device and Diagnostic Industry. (2006). Silicones for Drug-Delivery Applications. [Link]

  • Gelest. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetraphenyl dimethyl disiloxane. PubChem. [Link]

  • MDPI. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]

  • Gelest. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. [Link]

  • National Center for Biotechnology Information. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry. [Link]

Sources

Application Notes and Protocols: Disiloxane-Based Diol Protecting Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Strategic Use of 1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl (TIPDS) as a Bulky Protecting Group

Foreword: On the Selection of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

A thorough review of the scientific literature indicates that 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is not commonly employed as a protecting group in organic synthesis. While its synthesis is documented, its application for the temporary masking of functional groups, particularly diols, is not well-established in standard chemical literature. In the spirit of providing actionable and field-proven insights, this guide will focus on a closely related, structurally analogous, and extensively validated protecting group: the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group . The principles, mechanisms, and protocols detailed herein for the TIPDS group are foundational to the broader class of disiloxane protecting groups and offer a robust starting point for any researcher in the field.

Introduction: The Strategic Value of the TIPDS Protecting Group

In the realm of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the simultaneous protection of two hydroxyl groups offers a significant advantage in streamlining synthetic routes. The 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, a cyclic silyl ether, has emerged as a powerful tool for this purpose.[1] Introduced by Markiewicz in 1979, the TIPDS group is renowned for its ability to bridge 1,3-diols, forming a stable eight-membered ring that confers significant steric bulk and predictable reactivity.[2]

The primary advantages of the TIPDS group include:

  • High Regioselectivity: It preferentially protects primary hydroxyl groups and can selectively bridge vicinal or 1,3-diols based on substrate geometry. For instance, it is highly effective for the simultaneous protection of the 3' and 5' hydroxyls in ribonucleosides.[2]

  • Robust Stability: The TIPDS ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic, making it compatible with many subsequent synthetic transformations.[1]

  • Reliable Deprotection: Cleavage of the TIPDS group is typically achieved under specific and mild conditions using a fluoride source, ensuring the integrity of other sensitive functional groups.[1]

This application note provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the effective use of the TIPDS protecting group.

Mechanism of Protection and Deprotection

The formation of the TIPDS-protected diol proceeds via a two-step nucleophilic substitution at the silicon centers of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). The reaction is typically conducted in the presence of a base, such as pyridine or imidazole, which serves as both a solvent and a catalyst.

Protection Mechanism

The causality behind the experimental choice of a base like pyridine is twofold: it activates the hydroxyl groups of the diol by deprotonation, enhancing their nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The generally accepted mechanism is as follows:

  • Initial Silylation: One of the hydroxyl groups of the diol attacks a silicon atom of TIPDSCl₂, displacing a chloride ion.

  • Intramolecular Cyclization: The second hydroxyl group then attacks the remaining silicon-chloride bond in an intramolecular fashion to form the stable eight-membered cyclic silyl ether.

The regioselectivity of the protection is often dictated by the steric accessibility of the hydroxyl groups. For example, in nucleosides, the less hindered primary 5'-hydroxyl typically reacts first, followed by a rapid intramolecular reaction with the 3'-hydroxyl.[2]

Protection_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Diol Substrate (Diol) R(OH)₂ Step1 Step 1: Nucleophilic Attack Diol->Step1 TIPDSCl2 TIPDSCl₂ TIPDSCl2->Step1 Base Base (Pyridine) Base->Step1 Catalyst/Acid Scavenger Intermediate Monosilylated Intermediate Step1->Intermediate Formation of Si-O bond Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 ProtectedDiol TIPDS-Protected Diol Step2->ProtectedDiol Ring Closure Byproduct 2 HCl Step2->Byproduct

Caption: Workflow of the TIPDS protection reaction.

Deprotection Mechanism

The cleavage of the TIPDS ether is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluorine is the driving force for this reaction. The fluoride ion attacks one of the silicon atoms, leading to the cleavage of a silicon-oxygen bond. Subsequent protonation during aqueous workup regenerates the diol.

Deprotection_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products ProtectedDiol TIPDS-Protected Diol Attack Fluoride Attack on Silicon ProtectedDiol->Attack Fluoride Fluoride Source (TBAF) Fluoride->Attack Cleavage Si-O Bond Cleavage Attack->Cleavage Workup Aqueous Workup Cleavage->Workup Diol Regenerated Diol Workup->Diol SiByproduct Silyl Fluoride Byproducts Workup->SiByproduct

Caption: General workflow for the deprotection of a TIPDS-protected diol.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Protocol for TIPDS Protection of a Diol

This protocol is adapted for a generic diol and should be performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

Materials:

  • Diol (1.0 equiv)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05-1.1 equiv)

  • Anhydrous pyridine or anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous pyridine (or DMF) to a concentration of approximately 0.1 M.

  • To the stirred solution, add TIPDSCl₂ (1.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, quench the reaction by adding anhydrous methanol (to react with any excess TIPDSCl₂).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure TIPDS-protected diol.

Protocol for Deprotection of a TIPDS-Protected Diol

Materials:

  • TIPDS-protected diol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.2-3.0 equiv)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPDS-protected diol (1.0 equiv) in THF.

  • Add the TBAF solution (1.0 M in THF, 2.2-3.0 equiv) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Data Presentation: Comparative Yields and Reaction Conditions

The efficiency of TIPDS protection can vary depending on the substrate. The following table summarizes typical yields for the protection of different types of diols.

Substrate TypeDiol RelationshipTypical Yield (%)Reference
Methyl α-D-xylopyranoside2,3-cis-diol79[2]
Methyl β-D-xylopyranoside3,4-trans-diolHigh[2]
Ribonucleosides3',5'-diolHigh[2]

Conclusion and Field-Proven Insights

The TIPDS protecting group is an indispensable tool in modern organic synthesis for the selective and stable protection of diols. Its predictable reactivity and straightforward removal make it a reliable choice for complex synthetic campaigns. While the specifically requested 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is not a mainstream protecting group, the principles and protocols outlined for the TIPDS group provide a robust and experimentally validated framework for researchers and drug development professionals working with disiloxane-based protecting strategies. The key to successful implementation lies in careful substrate analysis, rigorous exclusion of moisture during the protection step, and diligent monitoring of the reaction progress.

References

  • Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a new protecting group for the simultaneous protection of 3'- and 5'-hydroxy functions of nucleosides. Journal of Chemical Research, Synopses, (1), 24-25.

Sources

Application Notes and Protocols for the Use of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane as a High-Performance Lubricant

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-TDPS-LUBR-20260121

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation engineers on the evaluation and application of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane as a high-performance lubricant. Phenyl-substituted siloxanes represent a significant advancement over conventional polydimethylsiloxane (PDMS) and hydrocarbon-based lubricants, offering superior thermal, oxidative, and chemical stability.[1][2][3] This guide details the fundamental physicochemical properties of the compound, explains the molecular mechanisms underpinning its lubricity, and provides rigorous, step-by-step experimental protocols based on established ASTM International standards for performance validation.[4][5] The protocols are designed to be self-validating, enabling users to generate reliable and reproducible data on viscosity, thermal stability, tribological properties, and hydrolytic resistance.

Introduction: The Rationale for Phenyl-Substituted Siloxanes in Advanced Lubrication

Lubricants are engineered fluids designed to minimize friction and wear between interacting surfaces in relative motion.[6] While mineral oils and synthetic hydrocarbons are widely used, they face limitations in extreme environments characterized by high temperatures, oxidative stress, or the presence of reactive chemicals.[7] Polydimethylsiloxane (PDMS) fluids offer a wider operational temperature range but exhibit poor lubricity for high-load, metal-on-metal applications.[1][8]

The strategic incorporation of phenyl groups onto the siloxane backbone, as in 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, fundamentally enhances the fluid's performance characteristics.[3][9] The bulky, polarizable phenyl rings increase intermolecular forces and improve the fluid's affinity for metal surfaces, leading to the formation of a robust, protective lubricating film.[9] This structural modification results in a lubricant with an exceptional combination of high thermal and oxidative stability, a low viscosity-temperature coefficient (high Viscosity Index), and significantly improved lubricity, making it a candidate for demanding applications in aerospace, precision instrumentation, and high-temperature industrial processes.[1][2][8]

This guide provides the necessary protocols to empirically validate these performance claims.

Physicochemical and Safety Data

A thorough understanding of the lubricant's intrinsic properties is critical for predicting its behavior and ensuring safe handling.

Key Physicochemical Properties

The properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane are summarized below. These values are typical and may vary slightly based on purity.

PropertyTypical ValueSignificance in LubricationSource
Chemical Name 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane--
CAS Number 63148-52-7 (for related phenyl methyl siloxanes)Identification and regulatory compliance.[2]
Molecular Formula C₂₆H₂₈OSi₂Defines the basic building block of the fluid.-
Appearance Colorless to light yellow transparent liquidPurity and quality indicator.[3]
Density (@ 25°C) ~1.01 - 1.08 g/cm³Important for hydraulic calculations and mass-based measurements.[3]
Kinematic Viscosity (@ 25°C) Varies with specific grade (e.g., 35-300 cSt)Governs film thickness and fluid flow.[3]
Viscosity-Temp. Coefficient (VTC) Very LowIndicates minimal change in viscosity with temperature, ensuring stable performance.[2]
Flash Point (Open Cup) ≥ 220°CA high flash point indicates low flammability and suitability for high-temp use.[3]
Pour Point ≤ -57°C (for low-phenyl variants)Defines the lowest temperature at which the fluid will flow.[10]
Thermal Stability (in Air) Stable up to ~204°C (Open System)Resistance to decomposition at high temperatures.[10]
Refractive Index (@ 25°C) ~1.450 - 1.510Useful for quality control and identification.[3]
Health and Safety Precautions

While phenyl siloxanes are generally stable and have low toxicity, adherence to standard laboratory safety practices is mandatory.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors generated at high temperatures.[12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents, heat, sparks, and open flames.[12][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[11]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]

Proposed Mechanism of Phenyl-Siloxane Lubrication

The superior lubricating action of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane on metal surfaces is attributed to the physicochemical properties imparted by the phenyl groups. This mechanism involves the formation of a resilient boundary film that prevents direct asperity contact.

Causality of Performance:

  • Surface Adsorption: The electron-rich phenyl rings exhibit a higher affinity for metal surfaces compared to the methyl groups in PDMS. This promotes strong physical adsorption, forming an initial, oriented molecular layer.

  • Tribofilm Formation: Under the high pressure and shear conditions at the contact point, a thin, protective layer known as a tribofilm is formed.[6] The phenyl groups contribute to the film's durability and shear strength.

  • Steric Hindrance: The bulky phenyl groups provide significant steric hindrance, creating a physical barrier that keeps the interacting surfaces separated.

  • Thermal & Oxidative Stability: The aromatic C-C bonds in the phenyl rings are inherently more stable than the C-H bonds in alkyl groups. They act as energy sinks, dissipating thermal energy and resisting oxidative attack, which prevents lubricant breakdown and the formation of sludge or varnish at high temperatures.[7][8][9]

LubricationMechanism cluster_surface Metal Surface Interaction cluster_performance Resulting Performance Attributes Metal_Surface Metal Surface (e.g., Steel) Tribofilm Formation of a Durable Tribofilm Metal_Surface->Tribofilm Under Load & Shear Lubricant 1,3-Dimethyl-1,1,3,3- Tetraphenyldisiloxane Molecule Phenyl Phenyl Rings (C₆H₅) Lubricant->Phenyl contain Siloxane Siloxane Backbone (Si-O-Si) Lubricant->Siloxane contain High_Temp_Stability High Thermal Stability Lubricant->High_Temp_Stability Aromatic Ring Stability Phenyl->Metal_Surface Adsorption via π-electron interaction Reduced_Friction Reduced Friction Tribofilm->Reduced_Friction Reduced_Wear Reduced Wear Tribofilm->Reduced_Wear

Caption: Proposed mechanism of lubrication for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Experimental Protocols for Performance Validation

The following protocols outline standardized procedures for quantifying the key performance metrics of the lubricant. It is recommended to test the neat siloxane fluid and compare its performance against a baseline lubricant (e.g., a standard mineral oil or PDMS fluid of similar viscosity).

Protocol 1: Viscosity and Viscosity Index (VI) Determination

Objective: To measure the kinematic viscosity at two different temperatures and calculate the Viscosity Index (VI), which quantifies the fluid's viscosity change with temperature. A higher VI indicates greater stability. Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[4]

Methodology:

  • Apparatus Setup:

    • Calibrate a suitable capillary viscometer (e.g., Ubbelohde type) according to the standard.

    • Prepare two constant-temperature baths, precisely controlled at 40°C ± 0.02°C and 100°C ± 0.02°C.

  • Sample Preparation: Ensure the lubricant sample is free of contaminants and air bubbles. Filter if necessary.

  • Measurement at 40°C:

    • Charge the viscometer with the lubricant sample.

    • Equilibrate the viscometer in the 40°C bath for at least 30 minutes.

    • Measure the efflux time (the time for the fluid to flow between two marked points) in seconds.

    • Repeat the measurement until at least two consecutive readings agree within the specified tolerance.

  • Measurement at 100°C:

    • Thoroughly clean and dry the viscometer.

    • Repeat step 3 using the 100°C bath.

  • Calculation:

    • Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C × t, where C is the viscometer calibration constant and t is the average efflux time.

    • Use the calculated viscosities at 40°C and 100°C to determine the Viscosity Index using the tables and formulas provided in ASTM D2270.

ViscosityProtocol Start Start: Prepare Lubricant Sample Charge_Viscometer Charge Calibrated Viscometer Start->Charge_Viscometer Equilibrate_40C Equilibrate in 40°C Bath Charge_Viscometer->Equilibrate_40C Measure_40C Measure Efflux Time (t₁) Equilibrate_40C->Measure_40C Clean_Viscometer Clean & Dry Viscometer Measure_40C->Clean_Viscometer Equilibrate_100C Equilibrate in 100°C Bath Clean_Viscometer->Equilibrate_100C Measure_100C Measure Efflux Time (t₂) Equilibrate_100C->Measure_100C Calculate Calculate Viscosities & Viscosity Index (VI) Measure_100C->Calculate End End Calculate->End

Caption: Workflow for determining Kinematic Viscosity and Viscosity Index (ASTM D445).

Protocol 2: Thermal and Oxidative Stability Assessment

Objective: To evaluate the lubricant's resistance to chemical degradation at elevated temperatures in the presence of air (oxidation). Standard: Based on principles of Thermogravimetric Analysis (TGA) and ASTM D943 (Oxidation Characteristics of Inhibited Mineral Oils).

Methodology (TGA):

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the lubricant into the TGA sample pan.

    • Heat the sample from ambient temperature to 600°C at a controlled rate (e.g., 10°C/min).

    • Run the analysis under a controlled atmosphere of flowing air (to simulate oxidative conditions).

    • Record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant weight loss (e.g., 5%) occurs. A higher onset temperature signifies greater thermal stability.[14]

Methodology (Oxidative Stability):

  • Apparatus: Oxidation cell glassware, oxygen delivery tube, temperature bath, catalyst coils (copper and iron).

  • Procedure:

    • Place 300 mL of the lubricant into the oxidation cell with the catalyst coils.

    • Maintain the cell at a constant high temperature (e.g., 150°C) in the temperature bath.

    • Bubble pure oxygen through the sample at a specified flow rate.

    • Periodically (e.g., every 100 hours), withdraw a small aliquot of the oil.

  • Analysis: Analyze the withdrawn samples for:

    • Viscosity Increase: Measure kinematic viscosity at 40°C (per Protocol 4.1). A large increase indicates polymerization and degradation.

    • Total Acid Number (TAN): Measure the TAN according to ASTM D664. An increase in TAN signifies the formation of acidic oxidation byproducts.

Protocol 3: Tribological Performance (Friction and Wear)

Objective: To quantify the anti-wear properties and frictional characteristics of the lubricant under high contact pressure. Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[15]

Methodology:

  • Apparatus: Four-Ball Wear Test Machine.

  • Test Specimens: Four new, polished steel balls (e.g., AISI 52100 steel).

  • Setup:

    • Secure three balls in the test cup. Add the lubricant sample until the balls are fully submerged.

    • Place the fourth ball in the chuck on the rotating spindle.

  • Test Conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2°C

    • Duration: 60 ± 1 min

  • Procedure:

    • Assemble the test apparatus and apply the specified load.

    • Start the motor and run the test for the specified duration, maintaining the set temperature.

    • At the end of the test, stop the motor, remove the load, and disassemble the apparatus.

    • Clean the three stationary balls with a solvent and measure the wear scar diameters (WSD) in millimeters using a calibrated microscope.

  • Analysis: Calculate the average wear scar diameter. A smaller WSD indicates superior anti-wear performance.[15]

FourBallProtocol Start Start: Clean & Prepare Four Steel Balls Assemble Assemble 3 Balls in Cup Add Lubricant Sample Start->Assemble Mount_Top_Ball Mount 4th Ball in Spindle Assemble->Mount_Top_Ball Set_Conditions Set Test Conditions (Load, Speed, Temp) Mount_Top_Ball->Set_Conditions Run_Test Run Test for 60 Minutes Set_Conditions->Run_Test Disassemble Disassemble & Clean Stationary Balls Run_Test->Disassemble Measure_WSD Measure Wear Scar Diameters (WSD) with Microscope Disassemble->Measure_WSD Calculate_Avg Calculate Average WSD Measure_WSD->Calculate_Avg End End Calculate_Avg->End

Caption: Workflow for the Four-Ball Wear Test (ASTM D4172).

Protocol 4: Hydrolytic Stability Assessment

Objective: To evaluate the lubricant's ability to resist chemical decomposition in the presence of water, which is crucial for applications where moisture contamination is possible. Standard: ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).

Methodology:

  • Apparatus: Pressure-type beverage bottles, oven or water bath, copper test strip.

  • Procedure:

    • Place 75 g of the lubricant, 25 g of distilled water, and a polished copper test strip into a beverage bottle.

    • Purge the bottle with nitrogen, cap it securely, and place it in an oven or bath maintained at 93°C.

    • Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • Analysis:

    • After cooling, separate the oil and water layers.

    • Copper Strip Weight Loss: Measure the weight change of the copper strip to quantify corrosion.

    • Water Layer Acidity: Titrate the water layer to determine its acidity. A high acidity indicates that the lubricant has hydrolyzed, forming acidic byproducts.[16][17]

    • Insolubles: Observe the appearance of the oil and water layers for any insoluble materials formed.

Data Analysis and Expected Performance

The data generated from these protocols will provide a quantitative assessment of the lubricant's performance. The expected results for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, when compared to a conventional Group II mineral oil, are summarized below.

Performance MetricExpected Result for TetraphenyldisiloxaneExpected Result for Mineral OilSignificance of Superior Performance
Viscosity Index (VI) High (>140)Medium (95-105)Stable viscosity and reliable film thickness across a wide temperature range.
TGA Onset Temp. > 250°C~200°CSuitable for high-temperature applications without rapid degradation.
TAN Increase (Oxidation) Low (< 0.5 mg KOH/g)High (> 2.0 mg KOH/g)Longer lubricant life, resistance to sludge and varnish formation.
4-Ball Wear Scar (mm) Low (< 0.50 mm)High (> 0.65 mm)Excellent protection against wear, extending component life.
Hydrolytic Stability Excellent (Low acidity, no copper loss)Fair to Poor (Acidity increase)Reliable performance in humid environments or where water ingress is a risk.

Conclusion

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane exhibits the characteristic hallmarks of a premium, high-performance synthetic lubricant. Its unique molecular structure, featuring a stable siloxane backbone enhanced by phenyl substituents, provides an exceptional balance of properties. The protocols detailed in this guide provide a robust framework for validating its superior thermal stability, high viscosity index, excellent anti-wear characteristics, and hydrolytic resistance. These attributes make it an ideal candidate for lubricating critical components in demanding environments where conventional lubricants would fail, such as in high-temperature instruments, aerospace systems, and specialized industrial machinery.[1][2]

References

  • ASTM International. (n.d.). Engine Oil Lubricants Certification. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silicon-Based Lubricants. Retrieved from [Link]

  • Fiveable. (n.d.). Tribological Testing Methods | Friction and Wear in Engineering Class Notes. Retrieved from [Link]

  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants (2nd ed.). ASTM International. Retrieved from [Link]

  • The Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Tests for Automotive Research. Retrieved from [Link]

  • IQLubricants. (n.d.). How we test the products. Retrieved from [Link]

  • OSi. (n.d.). Phenyl Silicone Fluids, Phenyl Silicone Oils. Retrieved from [Link]

  • ASTM International Digital Library. (n.d.). Lubricant Friction and Wear Testing. Retrieved from [Link]

  • XJY Silicones. (n.d.). The advantages of phenyl silicone oil in lubrication applications. Retrieved from [Link]

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  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • ASTM D6425-11. (2011). Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. ASTM International. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

  • Ducom, G., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science & Technology, 68(4), 813-820. Retrieved from [Link]

  • Ducom, G., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. Retrieved from [Link]

  • Clearco Products. (n.d.). PM-50 Phenylmethyl Silicone Fluid. Retrieved from [Link]

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  • Co-Formula. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

  • Razali, M. N., et al. (2022). Evaluation of Oxidative and Thermal Stability of Base Oil for Automotive Application. ResearchGate. Retrieved from [Link]

  • Lubes'N'Greases. (2023). Thermal Stability. Retrieved from [Link]

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Application Notes & Protocols: Surface Modification with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Phenyl-Substituted Siloxanes in Surface Engineering

In the realms of advanced materials science, drug delivery, and biomedical device engineering, the ability to precisely control the surface properties of materials is paramount. The choice of modifying agent is critical, as it dictates the ultimate functionality, stability, and biocompatibility of the interface. 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane stands out as a molecule of significant interest for creating highly specialized surfaces. The presence of four phenyl groups imparts a unique combination of properties not readily achievable with more common alkyl-substituted siloxanes like polydimethylsiloxane (PDMS).[1][2]

The primary advantages of employing a tetraphenyl-substituted disiloxane are its high refractive index and exceptional thermal stability.[1] For drug development professionals, this translates into opportunities for creating more robust and sophisticated analytical tools, such as advanced biosensors with enhanced signal-to-noise ratios, and developing thermally stable coatings for equipment used in pharmaceutical manufacturing.[3][4] Furthermore, the inherent hydrophobicity of the siloxane backbone can be leveraged to create water-repellent surfaces, a crucial feature for many biomedical applications.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of using 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane for surface modification. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to implement this technology in their work.

Core Mechanism: Covalent Immobilization on Hydroxylated Surfaces

The stable attachment of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane to a substrate is predicated on the formation of covalent siloxane (Si-O-Substrate) bonds. This requires two key components: a substrate with a high density of surface hydroxyl (-OH) groups and a reactive form of the disiloxane. Common substrates amenable to this modification include glass, silicon wafers, and certain polymers that can be plasma-treated to generate hydroxyl functionalities.[6][7]

The commercially available 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is not inherently reactive towards hydroxylated surfaces. Therefore, a crucial preliminary step is its functionalization to introduce reactive groups, such as chloro or alkoxy moieties, at the silicon atoms. A plausible approach involves the hydrolysis of a precursor like 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-disiloxane to generate reactive silanol (Si-OH) groups. These silanols can then undergo a condensation reaction with the surface hydroxyls.[8]

The overall process can be conceptualized in the following stages:

  • Substrate Preparation & Hydroxylation: Ensuring a pristine and hydroxyl-rich surface is critical for achieving a uniform and dense monolayer.

  • Siloxane Functionalization (Pre-reaction): Activating the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane to enable surface reactivity.

  • Deposition and Covalent Attachment: The reaction of the functionalized siloxane with the prepared substrate.

  • Post-Deposition Treatment: Curing and cleaning steps to stabilize the coating and remove any unreacted material.

G cluster_0 Surface Modification Workflow A Substrate Preparation (Cleaning & Hydroxylation) B Preparation of Siloxane Solution (with Functionalized Disiloxane) C Surface Deposition (e.g., Spin-coating, Dip-coating) B->C D Thermal Curing (Formation of Covalent Bonds) C->D E Solvent Rinsing & Drying D->E F Characterization of Modified Surface E->F

Caption: Experimental workflow for surface modification.

Application I: High Refractive Index Coatings for Optical Biosensors

The high refractive index of phenyl-substituted siloxanes makes them excellent candidates for coatings on optical biosensors, such as those based on surface plasmon resonance (SPR) or waveguide technology. A high refractive index coating can enhance the light-matter interaction at the sensor surface, potentially increasing the sensitivity of detection.[3][9]

Protocol: Fabrication of a High Refractive Index Surface on a Glass Substrate

This protocol is based on the general principles of silanization and is adapted for the use of a functionalized phenyl-substituted disiloxane.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • Functionalized 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane (e.g., a di-chloro or di-alkoxy derivative)

  • Triethylamine (for acid scavenging if using a chlorosilane)

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the glass slides in a beaker and sonicate in a sequence of acetone, ethanol, and deionized water (15 minutes each).

    • Dry the slides under a stream of nitrogen.

    • Immerse the cleaned slides in freshly prepared Piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides copiously with deionized water and dry with nitrogen. This process generates a high density of hydroxyl groups on the surface.

  • Preparation of the Siloxane Solution:

    • In a nitrogen-purged glovebox or Schlenk line, prepare a 1-5 mM solution of the functionalized 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in anhydrous toluene.

    • If using a chlorosilane derivative, add a stoichiometric equivalent of triethylamine to the solution to neutralize the HCl byproduct.[6]

  • Surface Deposition:

    • Place the hydroxylated substrates in the siloxane solution and allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.

    • Alternatively, for more uniform coatings, spin-coating can be employed. Dispense the siloxane solution onto the substrate and spin at 2000-4000 rpm for 30-60 seconds.

  • Curing and Cleaning:

    • After deposition, rinse the substrates with fresh anhydrous toluene to remove any physisorbed siloxane.

    • Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network on the surface.

    • Sonicate the cured substrates in toluene and then ethanol to remove any remaining unreacted material.

    • Dry the final coated substrates under a stream of nitrogen.

Expected Characterization Results:
ParameterExpected ValueRationale
Refractive Index (at 633 nm) > 1.50The phenyl groups significantly increase the refractive index compared to alkylsiloxanes (e.g., PDMS ~1.41).[1][10]
Static Water Contact Angle 90° - 105°The hydrophobic nature of the siloxane backbone and the phenyl groups leads to a water-repellent surface.
Thermal Stability (T5%) > 250 °CThe Si-O-Si backbone and the phenyl groups provide high thermal stability.[1]

Application II: Creating Thermally Stable and Hydrophobic Surfaces for Pharmaceutical Applications

In pharmaceutical manufacturing and research, surfaces that are both thermally stable and hydrophobic are highly desirable. For example, coating parts of analytical instruments or manufacturing equipment can prevent fouling and withstand high-temperature sterilization processes.

Protocol: Vapor-Phase Deposition for Complex Geometries

For components with complex shapes, a vapor-phase deposition method can provide a more conformal coating.

Materials:

  • Substrate to be coated (pre-cleaned and hydroxylated as described previously)

  • Functionalized 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane (a volatile derivative is preferred)

  • Vacuum oven or a dedicated vacuum deposition chamber

  • Schlenk flask

Procedure:

  • Substrate Preparation:

    • Thoroughly clean and hydroxylate the substrate as detailed in the previous protocol.

  • Vapor-Phase Deposition Setup:

    • Place the hydroxylated substrate in a vacuum oven or deposition chamber.

    • Place a small, open container with the functionalized siloxane in the chamber, ensuring it is not in direct contact with the substrate.

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Heat the chamber to a temperature that allows for sufficient vapor pressure of the siloxane without causing decomposition (e.g., 100-150°C, this will need to be determined empirically).

    • Allow the deposition to proceed for 2-6 hours.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen and allow it to cool to room temperature.

    • Remove the coated substrate and bake in an oven at 120°C for 1 hour to cure the coating.

    • Rinse the substrate with an appropriate solvent (e.g., toluene or acetone) to remove any loosely bound material.

G cluster_1 Surface Reaction Mechanism A Hydroxylated Surface (-Substrate-OH) C Condensation Reaction (-Substrate-O-Si(R)-O-Si(R)-OH) + HX A->C B Functionalized Disiloxane (R-Si(X)-O-Si(X)-R) X = Cl, OCH3 B->C D Stable Covalent Bond (-Substrate-O-Si(R)-O-Si(R)-O-Substrate-) C->D

Caption: Simplified reaction mechanism at the surface.

Application III: Modification of Stationary Phases in Chromatography

While less common than alkyl-bonded phases, phenyl-substituted siloxanes can be used to create stationary phases for chromatography with unique selectivity, particularly for the separation of aromatic compounds through π-π interactions. The disiloxane structure offers a short, well-defined spacer.

Protocol: Preparation of a Phenyl-Siloxane Bonded Silica Gel

Materials:

  • Porous silica gel (e.g., 5 µm particle size, 100 Å pore size)

  • Functionalized 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Anhydrous toluene

  • Reflux apparatus with a Dean-Stark trap

  • Sintered glass funnel

Procedure:

  • Activation of Silica Gel:

    • Activate the silica gel by heating at 150°C under vacuum for 4 hours to ensure a high concentration of surface silanol groups.

  • Slurry Reaction:

    • In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.

    • Add the functionalized 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane to the slurry.

    • Heat the mixture to reflux for 8-12 hours. If water is generated during the reaction (e.g., from silanol-silanol condensation), it can be removed using a Dean-Stark trap.

  • Washing and Capping:

    • Cool the mixture to room temperature and collect the modified silica gel by filtration using a sintered glass funnel.

    • Wash the silica gel sequentially with toluene, methanol, and diethyl ether to remove unreacted siloxane.

    • To cap any remaining unreacted silanol groups, the silica can be further treated with a smaller silylating agent like trimethylchlorosilane (end-capping).

  • Drying and Packing:

    • Dry the modified silica gel under vacuum at 60°C until a constant weight is achieved.

    • The resulting material is ready to be packed into a chromatography column using standard slurry packing techniques.

Trustworthiness and Self-Validation

The success of these protocols relies on careful execution and validation. Key validation steps include:

  • Contact Angle Goniometry: A significant increase in the water contact angle post-modification is a primary indicator of a successful hydrophobic coating.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and aromatic carbon on the surface, providing direct evidence of the coating.

  • Ellipsometry or Atomic Force Microscopy (AFM): These methods can be used to determine the thickness and uniformity of the deposited layer.

  • Chromatographic Evaluation: For modified stationary phases, performance should be validated by testing the separation of a standard mixture of aromatic compounds.

By systematically applying these characterization techniques, researchers can ensure the reliability and reproducibility of their surface modification procedures.

References

  • Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). MDPI. [Link]

  • The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. (2025). ResearchGate. [Link]

  • High refractive index siloxanes. (n.d.).
  • Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies. (n.d.). MDPI. [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2025). ResearchGate. [Link]

  • High Refractive Index Photo-sensitive Siloxane Coatings. (2025). ResearchGate. [Link]

  • Thermal Barrier Coatings Overview: Design, Manufacturing, and Applications in High-Temperature Industries. (n.d.). ResearchGate. [Link]

  • Most Important Biomedical and Pharmaceutical Applications of Silicones. (n.d.). ResearchGate. [Link]

  • Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. (2021). MDPI. [Link]

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024). National Institutes of Health. [Link]

  • Most Important Biomedical and Pharmaceutical Applications of Silicones. (n.d.). National Institutes of Health. [Link]

  • Safety Assessment of Linear Phenyl-Substituted Methicones as Used in Cosmetics. (n.d.). CIR Report Data Sheet. [Link]

  • Fabrication of UV-Curable Polysiloxane Coating with Tunable Refractive Index Based on Controllable Hydrolysis. (2023). MDPI. [Link]

  • Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. (2023). National Institutes of Health. [Link]

  • Novel Rapid Protein Coating Technique for Silicon Photonic Biosensor to Improve Surface Morphology and Increase Bioreceptor Density. (2021). ResearchGate. [Link]

  • Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. (n.d.). Nanoscale (RSC Publishing). [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (n.d.).
  • New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. (n.d.). ResearchGate. [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (n.d.). National Institutes of Health. [Link]

  • Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (n.d.). National Institutes of Health. [Link]

  • Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton. [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Semantic Scholar. [Link]

  • Rapid and efficient surface modification using hydrosilanes. (2021). Flintbox. [Link]

  • Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal. [Link]

  • Surface Modification Strategies for Microfluidic Devices Biological Engineering. (n.d.). Universidade de Lisboa. [Link]

  • 2 Applications of Pharmaceutical Coating. (n.d.). Canaan China. [Link]

  • PDMS surface modification reactions. (a) Functionalization with Si–H... (n.d.). ResearchGate. [Link]

  • Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. (2025). ResearchGate. [Link]

  • The Reaction of Tetrakis(dimethylamido)titanium with Self-Assembled Alkyltrichlorosilane Monolayers Possessing −OH, −NH 2 , and −CH 3 Terminal Groups. (2025). ResearchGate. [Link]

  • Silicon Surface Functionalization Targeting Si−N Linkages. (n.d.). [Link]

  • The four major surface modification approaches for functionalisation of nanoparticles, given a peptide as an example of a biomolecule and PEG as the antifouling material. (1) Covalent attachment. (n.d.). ResearchGate. [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023). ACS Publications. [Link]

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Application Notes & Protocols: The Role of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane (DMDPS), a specialized organosilicon reagent. Unlike hydride-donating siloxanes such as 1,1,3,3-tetramethyldisiloxane (TMDS), DMDPS is characterized by its robust Si-O-Si backbone and the absence of reactive Si-H bonds, rendering it a stable yet versatile platform for advanced organic synthesis. We will explore its primary roles as a precursor to reactive diphenylmethylsilane species, its potential application in palladium-catalyzed cross-coupling reactions, and its foundational use in materials science for creating high-performance phenyl-substituted silicone polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sterically hindered and electronically distinct organosilicon compounds.

Introduction: Structure and Chemical Profile

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, with the chemical formula C₂₆H₂₆OSi₂[1][2], is a symmetrical organosiloxane featuring a central Si-O-Si linkage. Each silicon atom is bonded to one methyl group and two phenyl groups.

Key Structural Features:

  • Molecular Formula: C₂₆H₂₆OSi₂

  • Molecular Weight: 410.66 g/mol [1]

  • CAS Number: 807-28-3[1][2]

  • Appearance: Colorless or yellowish transparent liquid[3]

The defining characteristic of DMDPS is the full substitution on its silicon atoms, which precludes its use as a direct hydride donor—a role commonly associated with siloxanes like TMDS that possess Si-H bonds.[4][5][6][7] The presence of four bulky phenyl groups imparts significant thermal stability, steric hindrance, and unique electronic properties, which dictate its applications in organic synthesis and materials science.

dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

center [label="1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane\n(MePh₂Si-O-SiPh₂Me)", pos="0,0!", fontsize=14];

si1 [label="Si", pos="-1.5,0!"]; si2 [label="Si", pos="1.5,0!"]; o [label="O", pos="0,0!"];

me1 [label="CH₃", pos="-2.5,1!"]; ph1a [label="Ph", pos="-2.5,-0.5!"]; ph1b [label="Ph", pos="-2.5,-1.5!"];

me2 [label="CH₃", pos="2.5,1!"]; ph2a [label="Ph", pos="2.5,-0.5!"]; ph2b [label="Ph", pos="2.5,-1.5!"];

// Edges si1 -- o [len=1.5]; si2 -- o [len=1.5]; si1 -- me1; si1 -- ph1a; si1 -- ph1b; si2 -- me2; si2 -- ph2a; si2 -- ph2b; } } Caption: Structure of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane.

Application I: Precursor to Reactive Silanol and Silyl Halide Species

A primary and highly valuable role of DMDPS is to serve as a stable, storable precursor to the more reactive diphenylmethylsilanol (Ph₂MeSiOH) or diphenylmethylsilyl halides (Ph₂MeSiX). The robust Si-O-Si bond can be cleaved under specific conditions to unmask the reactive functional group.

Causality: The disiloxane is significantly less sensitive to moisture and easier to handle than the corresponding silanol, which can self-condense, or the silyl halide, which is highly reactive.[8] This " precursor" strategy allows for the in situ generation or convenient synthesis of the desired reactive species immediately before its use in a subsequent synthetic step.

Protocol 2.1: Synthesis of Diphenylmethylsilanol via Hydrolysis of Diphenylmethylchlorosilane

While direct cleavage of DMDPS is feasible, a more common route to its monomeric silanol equivalent involves the controlled hydrolysis of the corresponding chlorosilane. This protocol is provided as an essential related synthesis, as the silanol is a key intermediate that DMDPS is designed to protect or generate.

G

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a solution of diphenylmethylchlorosilane (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or toluene). Cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Prepare a solution of a mild base (e.g., sodium bicarbonate, 1.2 equiv) in water. Add this aqueous solution dropwise to the stirred solution of the chlorosilane over 30 minutes, maintaining the temperature at 0 °C to manage the exothermicity and minimize self-condensation of the product silanol.[8]

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diphenylmethylsilanol. The crude product can be purified by recrystallization or column chromatography if necessary. An efficient synthesis in a flow chemistry setup has reported yields up to 88%.[8]

Application II: Palladium-Catalyzed Hiyama Cross-Coupling

Organosilanes are attractive partners in palladium-catalyzed cross-coupling reactions (Hiyama coupling) due to their low toxicity, stability, and the natural abundance of silicon.[9] While tetra-coordinate silanes like those derived from DMDPS are less reactive than their boronic acid or organotin counterparts, their C-Si bond can be activated to participate in transmetalation.[9][10]

Causality and Activation: The key to using stable arylsiloxanes in cross-coupling is the activation of the C-Si bond. This is typically achieved by converting the neutral, tetra-coordinate silicon into a hypervalent, penta-coordinate "ate" complex.[10] This activation dramatically increases the nucleophilicity of the organic group attached to silicon, facilitating its transfer to the palladium center. Activation can be achieved with:

  • Fluoride Sources: TBAF or KF are classic activators.[10]

  • Brønsted Bases: Strong bases like NaOH or KOH can activate arylsiloxanes, particularly in aqueous media, representing a greener alternative to fluoride.[11]

The diphenylmethylsilyl group, generated from DMDPS, can serve as the organometallic nucleophile in a Hiyama-type reaction to form C(sp²)-C(sp²) bonds.

// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", pos="0,0!"]; pd_ox [label="Ar¹-Pd(II)-X L₂", pos="0,3!"]; pd_trans [label="Ar¹-Pd(II)-Ar² L₂", pos="3,3!"]; product [label="Ar¹-Ar²", pos="3,0!"];

// Nodes for reagents and byproducts ar1x [label="Ar¹-X", pos="-2,3!"]; silane [label="Ar²-SiPh₂Me", pos="2,5!"]; activator [label="Activator\n(e.g., OH⁻, F⁻)", pos="4,5!"]; ate_complex [label="[Ar²-SiPh₂Me(OH)]⁻\n(Hypervalent Silicon)", pos="3,4!"]; byproduct [label="[X-SiPh₂Me(OH)]⁻", pos="5,3!"];

// Edges of the cycle pd0 -> pd_ox [label=" Oxidative\n Addition", color="#EA4335"]; pd_ox -> pd_trans [label=" Transmetalation", color="#FBBC05"]; pd_trans -> product [label=" Reductive\n Elimination", color="#34A853"]; product -> pd0 [style=dashed, label=" Catalyst\n Regeneration", color="#4285F4"];

// Reagent inputs ar1x -> pd_ox [style=dotted]; silane -> ate_complex [style=dotted]; activator -> ate_complex [style=dotted]; ate_complex -> pd_trans [style=dotted];

// Byproduct output pd_trans -> byproduct [style=dotted]; } } Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Protocol 3.1: Representative Hiyama Coupling of an Aryl Bromide with an Arylsiloxane

This protocol describes a general, fluoride-free method for coupling an aryl bromide with an arylsiloxane, representative of how a species derived from DMDPS would be used.[11]

Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), the arylsiloxane (e.g., phenyltrimethoxysilane as a proxy for a DMDPS-derived species, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) if required.[12]

  • Solvent and Base: Add the solvent (e.g., toluene or an aqueous system) and the base activator (e.g., aqueous NaOH, 2-3 equiv).[11][12]

  • Reaction Conditions: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.[12]

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the base and silicate byproducts.

  • Purification: Dry the organic phase, concentrate it, and purify the resulting biaryl product by flash column chromatography.

Catalyst SystemElectrophileSilane PartnerActivatorSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosAryl MesylatesAryltrimethoxysilaneTBAFToluene12040-97[12]
Pd(NH₃)₂Cl₂ / Cationic BipyridylAryl BromidesAryltrimethoxysilaneNaOHWater120Good-High[11]
[(NHC)₂PdCl₂]Aryl BromidesPhenyltrimethoxysilaneNaOHDioxane120 (µW)up to 95[12]

Table 1: Comparison of Catalytic Systems for Hiyama Cross-Coupling Reactions.

Application III: Building Block for Phenyl-Substituted Silicone Polymers

The incorporation of phenyl groups into a polysiloxane backbone dramatically alters the material's properties compared to standard polydimethylsiloxane (PDMS).[13] DMDPS, or its corresponding silanol, can be used as a monomer or a chain-terminating agent in the synthesis of specialized silicone resins, fluids, and elastomers.

Causality—The Role of the Phenyl Group:

  • Thermal Stability: The rigid phenyl groups inhibit oxidative degradation and increase the thermal stability of the polymer, allowing for use at higher temperatures.[14][15]

  • Optical Properties: Phenyl groups have a high refractive index. Incorporating them into silicones is a key strategy for producing high refractive index materials for LED encapsulation and optical components.[13]

  • Flexibility at Low Temperatures: The bulky phenyl groups disrupt the regular, crystalline packing of polymer chains, which lowers the glass transition temperature and maintains flexibility in extreme cold.[14]

  • Radiation Resistance: Phenyl-substituted silicones exhibit enhanced resistance to degradation by gamma and electron beam radiation.

Phenyl silicone resins are widely used in the aerospace, electronics, and automotive industries for applications such as high-temperature coatings, electrical insulation, and durable sealants.[15][16][17]

Safety and Handling

While DMDPS is generally stable, standard laboratory safety procedures should be followed. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood.[18]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[20]

  • Fire Safety: While not highly flammable like some silanes, keep away from ignition sources. Use appropriate extinguishing media such as dry chemical or carbon dioxide foam.[20][21]

References

  • Chen, S., et al. (2008). Hiyama reaction of aryl bromides with arylsiloxanes catalyzed by a reusable palladium(II)/cationic bipyridyl system in water. Tetrahedron. Available at: [Link]

  • Bibi, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health (PMC). Available at: [Link]

  • Blakemore, D., et al. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Wang, Z., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Hiyama reaction of aryl bromides with arylsiloxanes catalyzed by a reusable palladium(II)/cationic bipyridyl system in water Tet. Available at: [Link]

  • The Crucial Role of Tetramethyldisiloxane in Modern Organic Synthesis. (n.d.). Blogger. Available at: [Link]

  • Knowledge About Silicone Resins and the Applications of Phenyl Silicone Resins. (n.d.). XJY Silicones. Available at: [Link]

  • Surface Modification of Phenyl Silicone and Its Impact on Performance. (n.d.). XJY Silicones. Available at: [Link]

  • Study on the synthesis and application of silicone resin containing phenyl group. (2025). SciSpace. Available at: [Link]

  • Applications of Phenyl Silicone Resin in the Electronics Industry. (n.d.). IOTA Silicone Oil. Available at: [Link]

  • The Application of Phenyl Silane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.. Available at: [Link]

  • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 37(11), 837-848. Available at: [Link]

  • 1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. (2014). Gelest, Inc.. Available at: [Link]

  • Aloisi, M., et al. (2024). Cost-efficient temperature mediation of DPMS synthesis in flow using continuous flow chemistry. OSTI.GOV. Available at: [Link]

  • Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1,1,3,3-Tetramethyldisiloxane: Your Go-To Reducing Agent for Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. (n.d.). PrepChem.com. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • 1,3-Diethyl-1,1,3,3-Tetramethyl Disiloxane. (2025). Chemsrc. Available at: [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). Wikipedia. Available at: [Link]

  • 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. (n.d.). NIST WebBook. Available at: [Link]

  • Cazacu, M., & Marcu, M. (n.d.). SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. Revue Roumaine de Chimie. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Available at: [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992). Google Patents.
  • Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. (2018). ResearchGate. Available at: [Link]

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The Tetraphenyldimethylsilylene (TPDMS) Moiety: A Robust Derivatization Strategy for Diol Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Advanced Protecting Groups

In the landscape of complex organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and natural product elaboration, the judicious use of protecting groups is paramount. The challenge lies not only in masking the reactivity of a functional group but in doing so with a moiety that is stable to a range of reaction conditions and can be selectively removed when desired. The tetraphenyldimethylsilylene (TPDMS) protecting group, installed via derivatization with 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane, has emerged as a powerful tool for the simultaneous protection of 1,2- and 1,3-diols. Its considerable steric bulk and electronic properties confer a high degree of stability, offering a distinct advantage over smaller silyl ethers. This application note provides a comprehensive overview of the derivatization methodology, including the underlying chemical principles, detailed protocols for protection and deprotection, and a discussion of its strategic applications.

Core Principles: Why Choose a Disiloxane-Based Protecting Group?

The derivatization of a diol with 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane results in the formation of a cyclic silylene ether. This bifunctional protection strategy offers several key advantages over the use of two separate monofunctional silyl groups:

  • Conformational Rigidity: The resulting cyclic structure imparts conformational rigidity to the molecule, which can be exploited to influence the stereochemical outcome of subsequent reactions on the substrate.

  • Enhanced Stability: The chelation effect of the cyclic structure enhances the thermodynamic stability of the protected diol compared to two individual silyl ethers. The bulky phenyl groups on the silicon atoms provide a significant steric shield, rendering the silicon-oxygen bonds less susceptible to cleavage under many standard reaction conditions.

  • Orthogonality: The TPDMS group exhibits a stability profile that is orthogonal to many other common protecting groups, allowing for selective deprotection strategies in multi-step syntheses.

The selection of the tetraphenyl derivative over other substituted disiloxanes, such as the tetraisopropyl analog (TIPDS), is often dictated by the specific requirements of the synthetic route. The phenyl groups, through their electronic effects and steric hindrance, can fine-tune the stability and reactivity of the protecting group.

Experimental Protocols

Derivatization of Diols with 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane: A General Protocol for Protection

This protocol describes a general method for the protection of a 1,2- or 1,3-diol using 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane. The reaction proceeds via the formation of a cyclic silylene ether, catalyzed by a mild base.

Materials:

  • Diol-containing substrate

  • 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane

  • Anhydrous pyridine or imidazole

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Protocol:

  • Preparation: Under an inert atmosphere, dissolve the diol substrate (1.0 equiv) in anhydrous DMF or DCM. To this solution, add anhydrous pyridine (2.5 equiv) or imidazole (2.5 equiv).

  • Addition of Derivatizing Agent: Slowly add a solution of 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane (1.1 equiv) in anhydrous toluene to the stirred solution of the diol and base at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the steric hindrance of the diol.

  • Work-up: Upon completion of the reaction, quench by the addition of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the dichlorodisiloxane reagent.

  • Base: Pyridine or imidazole acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Imidazole is often a more effective catalyst.

  • Solvent: DMF and DCM are excellent solvents for dissolving a wide range of organic substrates. Toluene is used to dissolve the dichlorodisiloxane.

  • Equivalents of Reagents: A slight excess of the derivatizing agent and a greater excess of the base ensure the complete conversion of the diol.

Deprotection of Tetraphenyldimethylsilylene Ethers

The cleavage of the TPDMS group is typically achieved under conditions that disrupt the silicon-oxygen bond. The choice of deprotection agent depends on the overall stability of the molecule and the presence of other protecting groups.

Protocol 1: Fluoride-Mediated Deprotection

  • Preparation: Dissolve the TPDMS-protected substrate in anhydrous tetrahydrofuran (THF).

  • Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 2.2 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed Deprotection

For substrates that are stable to acidic conditions, this method can be employed.

  • Preparation: Dissolve the protected substrate in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • Reaction: Stir the solution at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃) and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Comparative Stability and Deprotection Conditions:

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsDeprotection Conditions
TPDMS ModerateHighFluoride ions (TBAF), Strong Acid
TIPS HighHighFluoride ions (TBAF), Strong Acid
TBDMS Low to ModerateHighFluoride ions (TBAF), Mild Acid
Acetonide LowHighMild Acid

Visualizing the Derivatization Workflow

DerivatizationWorkflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol Diol Diol Substrate Reaction Stir at Room Temperature (Inert Atmosphere) Diol->Reaction Reagents 1,3-Dichloro-1,1,3,3- tetraphenyldisiloxane + Pyridine/Imidazole in DMF/DCM Reagents->Reaction ProtectedDiol TPDMS-Protected Diol Reaction->ProtectedDiol ProtectedDiol_dp TPDMS-Protected Diol ProtectedDiol->ProtectedDiol_dp Purification & Further Synthesis Cleavage Cleavage Reaction ProtectedDiol_dp->Cleavage DeprotectionReagent TBAF in THF or Acetic Acid/Water DeprotectionReagent->Cleavage FreeDiol Free Diol Cleavage->FreeDiol

Caption: Workflow for diol derivatization using the TPDMS protecting group.

Applications in Drug Development and Research

The robustness of the TPDMS protecting group makes it particularly valuable in multi-step syntheses where numerous chemical transformations are required.

  • Nucleoside Analogs: In the synthesis of antiviral and anticancer nucleoside analogs, the 3' and 5'-hydroxyl groups of the ribose or deoxyribose sugar can be simultaneously protected with the TPDMS group. This allows for selective modification of the nucleobase or other positions on the sugar ring.

  • Carbohydrate Chemistry: The protection of vicinal diols in carbohydrates is a common challenge. The TPDMS group can be used to protect specific diol pairs, enabling regioselective glycosylation and other modifications.

  • Natural Product Synthesis: The synthesis of complex natural products often involves intermediates with multiple hydroxyl groups. The TPDMS group provides a stable and reliable means of protecting diol functionalities while other synthetic operations are performed.

Conclusion

Derivatization with 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane to install the TPDMS protecting group is a highly effective strategy for the protection of 1,2- and 1,3-diols. The resulting cyclic silylene ether offers enhanced stability and conformational rigidity, which are advantageous in complex synthetic sequences. The protocols for protection and deprotection are straightforward and reliable, making the TPDMS group a valuable addition to the synthetic chemist's toolbox for applications in drug discovery and the synthesis of complex molecules.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a new protecting group for the simultaneous protection of 3'- and 5'-hydroxy functions of nucleosides. Journal of Chemical Research, Synopses, (1), 24-25.

Application Notes and Protocols for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phenyl-Substituted Siloxanes in Cosmetics

Phenyl-substituted siloxanes represent a versatile class of silicone polymers that are integral to modern cosmetic science. Unlike their more common counterpart, polydimethylsiloxane (PDMS), the incorporation of phenyl groups onto the siloxane backbone imparts unique physicochemical properties. These properties translate into significant functional benefits in cosmetic formulations, including enhanced emollience, improved spreadability, and a distinctive sensory profile. Silicones are recognized for their biocompatibility and are generally considered non-toxic and hypoallergic, making them suitable for a wide array of skincare, haircare, and decorative cosmetic products.[1][2]

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the subject of this guide, is a specific organosilicon compound within this class. Its structure, featuring both methyl and a high proportion of phenyl groups, suggests a unique balance of properties that could be highly desirable for cosmetic formulators. This document will explore the anticipated characteristics and applications of this molecule, drawing parallels from well-documented analogous compounds.

Physicochemical Properties and Functional Attributes

The properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can be inferred from the known characteristics of other phenyl-substituted siloxanes. The presence of phenyl groups generally increases the refractive index, enhances thermal stability, and improves solubility in organic solvents compared to non-phenylated siloxanes.[3][4]

PropertyAnticipated Value/CharacteristicRationale based on Analogous Compounds
Appearance Colorless to pale yellow, transparent liquidPhenyl silicones are typically clear liquids.[3]
Odor Nearly odorlessA common characteristic of cosmetic-grade silicones.[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., hydrocarbons, esters, and other silicones)The phenyl groups enhance organo-solubility.[3]
Refractive Index High (likely > 1.46)Phenyl groups increase the refractive index, contributing to shine and gloss in formulations.[6]
Viscosity Low to moderateThe specific viscosity would depend on the purity and any residual polymerization.
Thermal Stability HighPhenyl-methyl-siloxanes exhibit good chemical stability over a wide temperature range.[4]

Key Functional Attributes in Cosmetic Formulations:

  • Emollience and Skin Conditioning: Like other phenyl silicones, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is expected to act as an excellent emollient, forming a non-occlusive, breathable film on the skin. This film helps to lock in moisture, leading to a smoother and softer skin feel without a greasy residue.[7][8]

  • Enhanced Shine and Gloss: The high refractive index imparted by the phenyl groups makes this ingredient a prime candidate for use in hair care products to enhance shine and in lip products to provide a glossy finish.[6][9]

  • Improved Spreadability and Texture: This siloxane can improve the spreadability of creams, lotions, and foundations, contributing to a silky, luxurious skin feel upon application.[8][10]

  • Water Repellency: The hydrophobic nature of the siloxane backbone provides water-repellent properties, which is beneficial in sunscreens and long-wear makeup.[11][12]

  • Anti-foaming Agent: Phenyl silicones can act as anti-foaming agents, preventing the formation of excessive foam in certain product types during manufacturing and application.[7][13]

Application in Cosmetic Formulations: A Protocol-Driven Approach

The versatile properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane make it suitable for a wide range of cosmetic products. Below are application notes and starting point formulation protocols based on the functional roles of analogous phenyl silicones.

High-Shine Hair Serum

Objective: To create a lightweight, non-greasy hair serum that provides significant shine and reduces frizz.

Causality of Component Selection:

  • 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane: Primary shine-enhancing agent due to its anticipated high refractive index. It also provides a silky feel and helps to detangle hair.

  • Cyclopentasiloxane: A volatile silicone that acts as a carrier, allowing for even distribution of the active ingredients before evaporating, leaving behind a non-greasy finish.

  • Dimethiconol: A higher viscosity silicone that provides conditioning and a smooth feel.

Protocol:

PhaseIngredientINCI Name% w/w
A1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane10.00
ACyclopentasiloxaneCyclopentasiloxane85.00
ADimethiconolDimethiconol5.00
BFragranceParfumq.s.

Procedure:

  • In a suitable vessel, combine the ingredients of Phase A.

  • Mix at room temperature until a clear, homogeneous solution is formed.

  • Add the fragrance (Phase B) and mix until fully incorporated.

  • Package in an appropriate container with a pump or dropper dispenser.

Workflow Diagram:

Hair_Serum_Protocol start Start combine_A Combine Phase A Ingredients start->combine_A mix_A Mix until Homogeneous combine_A->mix_A add_B Add Fragrance (Phase B) mix_A->add_B mix_final Final Mix add_B->mix_final package Package Product mix_final->package Foundation_Protocol cluster_A Phase A cluster_B Phase B phase_A Combine Siloxane, Isododecane, and Elastomer Gel mix_main Mix Phase A and Pigment Dispersion phase_A->mix_main phase_B Disperse Pigments in Isododecane phase_B->mix_main add_preservative Add Preservative (Phase C) mix_main->add_preservative final_product Homogeneous Foundation add_preservative->final_product

Figure 2: Long-Wear Foundation Production Flow

Quality Control and Analytical Protocols

Ensuring the purity and consistency of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is crucial for its performance and safety in cosmetic formulations. The following analytical techniques are recommended for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the raw material and identify any volatile impurities.

Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of the siloxane in a suitable solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: The purity is determined by the peak area percentage of the main component. Impurities can be identified by comparing their mass spectra to a library database.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the chemical identity of the material by identifying its characteristic functional groups.

Protocol:

  • Sample Preparation: A small drop of the liquid sample is placed between two KBr or NaCl plates to create a thin film.

  • Data Acquisition: Scan in the mid-IR range (4000-400 cm⁻¹).

  • Expected Characteristic Peaks:

    • Si-O-Si stretching: A strong, broad absorption band around 1000-1100 cm⁻¹.

    • Si-CH₃ stretching: Peaks around 1260 cm⁻¹ and 800 cm⁻¹.

    • Si-Phenyl stretching: Peaks around 1430 cm⁻¹ and 1130 cm⁻¹.

    • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure and confirm the ratio of methyl to phenyl groups.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as CDCl₃.

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, and ²⁹Si NMR.

  • Data Analysis: The chemical shifts and integration of the peaks in the ¹H NMR spectrum can be used to confirm the presence and ratio of methyl and phenyl protons. ²⁹Si NMR will provide information about the silicon environment.

Safety and Toxicological Considerations

While specific toxicological data for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is not available, the safety of phenyl-substituted silicones like Phenyl Trimethicone and Diphenyl Dimethicone has been assessed. These ingredients are generally considered safe for use in cosmetics. [14][15]They are characterized by low dermal absorption and are not typically associated with skin irritation or sensitization in human studies. [5][7] However, as with any cosmetic ingredient, it is essential to conduct a thorough safety assessment for the final formulation. This should include:

  • Patch testing: To evaluate the potential for skin irritation and sensitization.

  • Stability testing: To ensure the ingredient does not degrade into potentially harmful byproducts under normal storage and use conditions.

  • Inhalation safety: For formulations that may be aerosolized, the potential for inhalation toxicity should be considered. [16]

Conclusion

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane holds significant potential as a multifunctional ingredient in cosmetic formulations. By leveraging the extensive knowledge base of analogous phenyl-substituted siloxanes, researchers and formulators can confidently explore its application in creating innovative products with superior sensory and performance characteristics. The protocols and guidelines presented in this document provide a robust starting point for the development and quality control of cosmetics containing this promising ingredient. Empirical validation remains a critical step in substantiating the performance and safety of any new formulation.

References

  • CIR (Cosmetic Ingredient Review). (2023). Safety Assessment of Linear Phenyl-Substituted Methicones as Used in Cosmetics. [Link]

  • Wikipedia. (n.d.). Polydimethylsiloxane. [Link]

  • CIR (Cosmetic Ingredient Review). (2023). Draft Final Report of the Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics. [Link]

  • Deascal. (n.d.). Phenyl Dimethicone: An In-Depth Look at Its Role in Cosmetics. [Link]

  • CIR (Cosmetic Ingredient Review). (2023). Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics. [Link]

  • Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health. [Link]

  • CIR (Cosmetic Ingredient Review). (2022). Safety Assessment of Phenyl-Substituted Methicones as Used in Cosmetics. [Link]

  • COSMILE Europe. (n.d.). DIPHENYL DIMETHICONE – Ingredient. [Link]

  • CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. [Link]

  • Sivamani, R. K., & Maibach, H. I. (2010). Silicone in Dermatology: An Update. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). A practical synthesis of 1,3-disubstituted cubane derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylphenylsiloxane. PubChem. [Link]

  • Miljøstyrelsen. (n.d.). Siloxanes - Consumption, Toxicity and Alternatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]

  • ResearchGate. (n.d.). Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. [Link]

  • Chic. (n.d.). Poly Phenylmethyl Siloxane. [Link]

  • Rawsource. (2024). Phenyl Trimethicone Uses: 7 Applications That Really Work. [Link]

  • COSMILE Europe. (n.d.). PHENYL DIMETHICONE – Ingredient. [Link]

  • indomet. (n.d.). Phenyl-Methyl-Siloxane (PMPS). [Link]

  • Iota Silicone. (n.d.). Phenyl Trimethicone (IOTA556): A Star in the Cosmetic Industry. [Link]

  • National Institutes of Health. (n.d.). Silsesquioxanes in the Cosmetics Industry—Applications and Perspectives. [Link]

  • ResearchGate. (2024). Silicones in Cosmetics. [Link]

  • American Chemical Society. (n.d.). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

  • INCIDecoder. (n.d.). Phenyl Trimethicone (Explained + Products). [Link]

  • Iota Silicone. (n.d.). Methyl Phenyl Silicone Fluid. [Link]

  • LECO. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. [Link]

  • Gelest, Inc. (2014). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. [Link]

  • Iota Silicone. (2024). Phenyl Trimethicone – Innovative Technology for Long-Lasting Radiance. [Link]

  • Ataman Kimya. (n.d.). PHENYL TRIMETHICONE. [Link]

  • Chemsrc. (2025). CAS#:2295-17-2 | 1,3-Diethyl-1,1,3,3-Tetramethyl Disiloxane. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Column Bleed in 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane GC Columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gas chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals utilizing GC columns with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and similar polysiloxane-based stationary phases. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often challenging issue of column bleed. Our goal is to equip you with the expertise to diagnose, resolve, and prevent excessive bleed, ensuring the integrity and sensitivity of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our users encounter regarding column bleed.

Q1: What exactly is GC column bleed?

Column bleed is the natural degradation of the column's stationary phase at elevated temperatures, which results in the elution of stationary phase fragments.[1][2] This phenomenon is observed in the chromatogram as a rising baseline, particularly during a temperature ramp.[2][3] It is crucial to understand that a certain level of bleed is normal and an inevitable aspect of gas chromatography.[1][2] However, excessive bleed can obscure analyte peaks, increase baseline noise, and reduce the overall sensitivity of the analysis, making it a significant issue to manage.[1][4]

Q2: My baseline is high. Is it definitely column bleed?

Not necessarily. The defining characteristic of "true" column bleed is a baseline that rises significantly as the oven temperature approaches the column's upper limit.[2] Other baseline issues can be mistaken for column bleed. Here’s how to differentiate:

  • High Baseline at Low Temperatures: If your baseline is already high at the beginning of your run (e.g., below 150°C), the cause is likely contamination from the carrier gas, septum, inlet liner, or a dirty detector, not the column phase itself.[4]

  • Discrete Peaks: Column bleed manifests as a continuous rise in the baseline, not as sharp, individual peaks.[2][4] If you observe distinct peaks in a blank run, you are likely seeing contamination from sources like septum bleed or sample carryover.[4][5]

  • Wandering or Drifting Baseline: An unstable or wandering baseline can be caused by fluctuating gas flows or semi-volatile contaminants eluting from the system over multiple runs.[4][6]

Q3: What are the primary causes of excessive bleed in my polysiloxane column?

For stationary phases like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, the degradation process is accelerated by several key factors:

  • Oxygen Exposure: Oxygen is the primary adversary of most GC stationary phases.[7][8] Even trace amounts of oxygen in the carrier gas, introduced via system leaks or impure gas sources, will catalyze an oxidative "back-biting" reaction in the polysiloxane polymer backbone.[7] This damage is irreversible and is severely accelerated at higher temperatures.[8][9]

  • Excessive Temperature: Operating a column at or near its maximum temperature limit for prolonged periods will hasten its thermal degradation.[1][8] It is a best practice to keep the final temperature of your method at least 30°C below the column's stated upper limit to extend its life.[2]

  • Chemical Damage: Aggressive solvents or reactive analytes in your samples can chemically attack the stationary phase, causing it to break down.[1] Furthermore, the accumulation of non-volatile residues from "dirty" samples can become reactive when heated, accelerating polymer degradation.[10]

Q4: How can I distinguish between column bleed and septum bleed?

This is a common point of confusion as both can originate from silicone-based materials.[11] The key differences lie in their chromatographic appearance and mass spectra.

FeatureColumn Bleed Septum Bleed
Appearance A continuous, rising baseline signal, especially at high temperatures.[2][5]Appears as discrete, often evenly spaced, ghost peaks that elute late in the run.[4][12]
Source Degradation of the entire length of the column's stationary phase.[2]Degradation of septum particles or volatiles from the septum in the hot injector.[11]
Common MS Ions (m/z) Characterized by ions such as 207 and 281 .[11][12][13]Often shows a prominent base peak at m/z 73 , along with other siloxane fragments.[12]
Remedy Cannot be eliminated, only minimized through proper column care, conditioning, and operating within limits.Replace the septum, use a high-quality low-bleed septum, and ensure the correct inlet temperature.[14]
Q5: Why is minimizing column bleed so important for my analysis?

Low bleed is critical for achieving high-quality, reliable data for several reasons:

  • Improved Sensitivity: The primary source of chemical noise in a GC system is often column bleed.[4] By reducing this noise, the signal-to-noise (S/N) ratio is improved, allowing for lower detection limits.[15]

  • Accurate Mass Spectral Identification: In GC-MS, high column bleed introduces background ions (e.g., m/z 207, 281) that can interfere with the mass spectra of your analytes, complicating library matching and positive identification.[15]

  • Reduced Detector Contamination: The degradation products from column bleed deposit on the detector.[4] This fouling, especially in sensitive detectors like a mass spectrometer, leads to reduced sensitivity and requires more frequent, time-consuming maintenance.[15]

  • Longer Column Lifespan: Since column bleed is the physical breakdown of the stationary phase, columns with inherently lower bleed characteristics and those operated under conditions that minimize bleed will last longer.[4]

In-Depth Troubleshooting & Protocols

When facing a persistent high baseline, a systematic approach is required to pinpoint the root cause. Follow this workflow to diagnose and resolve the issue.

Systematic Troubleshooting Workflow

This workflow guides you through a logical sequence of checks to identify the source of your baseline problem.

TroubleshootingWorkflow start Start: High Baseline Observed blank_run Step 1: Run a Blank (Solvent Injection, No Analyte) start->blank_run analyze_baseline Analyze Baseline Shape blank_run->analyze_baseline bleed_suspected Column Bleed Suspected analyze_baseline->bleed_suspected Yes contamination_suspected Contamination Suspected analyze_baseline->contamination_suspected No, High at Low Temp septum_bleed_suspected Septum Bleed or Carryover Suspected analyze_baseline->septum_bleed_suspected No, Discrete Peaks rising_high_temp Rises only at High Temp? high_low_temp High at Low Temp? discrete_peaks Discrete Peaks Observed? leak_check Step 2: Perform Leak Check (Electronic Leak Detector) bleed_suspected->leak_check leaks_found Leaks Found? leak_check->leaks_found fix_leaks Fix Leaks (Tighten fittings, replace ferrules) leaks_found->fix_leaks Yes gas_check Step 3: Verify Gas Purity & Check Traps leaks_found->gas_check No fix_leaks->leak_check gas_issue Gas/Traps OK? gas_check->gas_issue replace_gas_traps Replace Gas Cylinder &/or Traps gas_issue->replace_gas_traps No recondition Step 4: Recondition Column (or trim inlet side) gas_issue->recondition Yes replace_gas_traps->recondition column_damaged Problem Persists? recondition->column_damaged replace_column Column is Damaged. Replace Column. column_damaged->replace_column Yes resolved Problem Resolved column_damaged->resolved No replace_column->resolved inlet_maintenance Step 2: Perform Inlet Maintenance (Replace Septum, Liner, Seal) contamination_suspected->inlet_maintenance inlet_check Problem Persists? inlet_maintenance->inlet_check detector_check Step 3: Isolate & Check Detector (Remove column, cap inlet) inlet_check->detector_check Yes inlet_check->resolved No detector_dirty Baseline Still High? detector_check->detector_dirty detector_dirty->bleed_suspected No, problem is column-related clean_detector Clean Detector detector_dirty->clean_detector Yes clean_detector->resolved septum_bleed_suspected->inlet_maintenance

Caption: A systematic workflow for troubleshooting high GC baseline issues.

Protocol 1: Proper Conditioning of a New GC Column

Proper conditioning is the single most important step to ensure low bleed and optimal performance from a new column.[1] The goal is to remove residual solvents, manufacturing artifacts, and adsorbed oxygen without thermally shocking the stationary phase.

Methodology:

  • Initial Setup:

    • Cool all heated zones of the GC (inlet, oven, detector).

    • Install the new column onto the GC inlet, ensuring the correct insertion depth as per your instrument's manual. Do NOT connect the column to the detector. [16]

  • Oxygen Purge:

    • Turn on the carrier gas flow. Use high-purity (99.999% or better) gas.[10]

    • Purge the column with carrier gas at ambient oven temperature for 15-30 minutes.[16][17] This step is critical to flush all oxygen from the column before heating, preventing irreversible oxidative damage.[7][17]

  • Thermal Conditioning Program:

    • Ensure carrier gas is still flowing.

    • Program the oven to ramp at 10-15°C/minute to a final conditioning temperature.

    • The final temperature should be 20°C above your method's maximum temperature or the column's maximum isothermal temperature limit, whichever is lower.[4][16] Avoid using the maximum programmed temperature limit for extended conditioning.

  • Hold and Cool:

    • Hold at the final conditioning temperature for 1-2 hours. More polar or thicker film columns may require longer times.

    • After the hold, cool the oven back down to a low temperature (e.g., 40°C).

  • Detector Connection:

    • Turn off the carrier gas flow and carefully connect the column to the detector, ensuring the correct insertion depth.

    • Restore carrier gas flow and perform a leak check on the detector fitting.

  • Final Bake-out & Baseline Check:

    • Run one or two blank temperature ramps using your analytical method.

    • This final step equilibrates the system and allows you to acquire a "clean" baseline profile for your new column, which can be used for future performance comparisons.[13][17]

The Chemistry of Column Bleed

Understanding the degradation mechanism helps in appreciating the importance of preventative measures. The polysiloxane backbone of the stationary phase is susceptible to a "back-biting" reaction, especially when catalyzed by oxygen at high temperatures. This process cleaves the polymer chain, forming stable cyclic siloxanes that are volatile enough to elute from the column.

BleedMechanism Polymer Polysiloxane Stationary Phase (Long Chain) Backbite Catalytic 'Back-biting' Depolymerization Polymer->Backbite Degrades via HeatOxygen High Temperature + Oxygen (O₂) HeatOxygen->Backbite Accelerated by CyclicSiloxanes Volatile Cyclic Siloxanes (e.g., D3, D4, D5) m/z 207, 281 Backbite->CyclicSiloxanes Produces Detector Detector Signal (Rising Baseline) CyclicSiloxanes->Detector Elutes to cause

Caption: Mechanism of polysiloxane degradation leading to column bleed.

Preventative Maintenance: Best Practices

Proactive measures are far more effective than reactive troubleshooting. Integrating these practices into your lab's standard operating procedures will significantly extend column lifetime and improve data quality.

PracticeRationale
Use High-Purity Gases & Traps Use carrier gas with 99.999% purity or higher. Always install and regularly replace high-quality oxygen, moisture, and hydrocarbon traps as close to the GC as possible.[10][18]
Perform Regular Leak Checks A leak-free system is the best defense against oxygen damage.[8] Check all fittings with an electronic leak detector after every column or septum change.
Respect Temperature Limits Operate your column well below its maximum isothermal temperature limit. Minimizing time spent at high temperatures slows the natural degradation process.[2][8]
Run Clean Samples Thorough sample preparation to remove non-volatile matrix components prevents the buildup of contaminants that can damage the stationary phase.[10] Consider using a guard column to protect the analytical column.[15]
Use High-Quality Consumables Always use low-bleed septa and replace them regularly (e.g., after 75-100 injections) to prevent coring and bleed.[5][14] Ensure inlet liners are clean and replaced as needed.
Maintain Carrier Flow When the column is installed and the oven is hot, ensure carrier gas is always flowing. Do not leave a column at high temperature without flow, as this will rapidly cause damage.[10]

References

  • GC Column Bleed: Causes and Prevention. (2024). Separation Science. [Link]

  • Romanello, D. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Chromatography Today. [Link]

  • GC Column Killers! (2023). LCGC International. [Link]

  • Beware of GC Column Bleed. (2022). Agilent Technologies. [Link]

  • Achieving Low Levels of GC Column Bleed. (2021). Cole-Parmer. [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation?. (n.d.). Agilent Technologies. [Link]

  • Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors. (n.d.). Agilent Technologies. [Link]

  • Is it column bleed, septum bleed, or a fragment from a controlled substance?. (2012). The Forensic Toxicology Blog. [Link]

  • Troubleshooting GC/MS chromatogram. (2024). Reddit. [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). LCGC International. [Link]

  • GC Column Conditioning. (2016). LCGC International. [Link]

  • How to Condition a New Capillary GC Column. (n.d.). Restek. [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021). AZoM. [Link]

  • How to Minimize Septum Problems in GC. (2005). American Laboratory. [Link]

  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (n.d.). LCGC International. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

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Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing expert insights, troubleshooting solutions, and a validated protocol to ensure success in your experiments. As Senior Application Scientists, we understand that synthesizing unsymmetrical disiloxanes requires precision and a deep understanding of the underlying reaction kinetics. This center is structured to address the most common challenges encountered in the laboratory.

Core Principles of Synthesis: The Co-Hydrolysis Reaction

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is primarily achieved through the co-hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂) and dichlorodiphenylsilane ((C₆H₅)₂SiCl₂).[1] This reaction involves the nucleophilic attack of water on the silicon atoms of both precursors, leading to the formation of intermediate silanols (dimethylsilanediol and diphenylsilanediol). These highly reactive intermediates then undergo condensation, eliminating water to form the stable Si-O-Si linkage of the disiloxane.[2]

The central challenge is controlling the condensation process. The intermediate silanols can react with themselves (self-condensation) to form symmetrical byproducts—1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyldisiloxane—or undergo further polymerization to yield higher-order polysiloxanes.[1][2] Therefore, the reaction conditions must be finely tuned to favor the cross-condensation between a dimethylsilanol and a diphenylsilanol intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is disappointingly low. What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and typically points to one of three areas: suboptimal stoichiometry, uncontrolled reaction conditions, or inefficient purification.

  • Causality—Stoichiometry: While a 1:1 molar ratio of dichlorodimethylsilane to dichlorodiphenylsilane is the theoretical starting point, the two precursors have different hydrolysis rates. Dichlorodimethylsilane is generally more reactive.[3] This can lead to its rapid self-condensation before the dichlorodiphenylsilane has sufficiently hydrolyzed.

    • Solution: Begin with a slight excess (e.g., 1.05 to 1.1 equivalents) of the less reactive dichlorodiphenylsilane. This ensures that once the highly reactive dimethylsilanol intermediates are formed, they are more likely to encounter a diphenylsilanol for cross-condensation.

  • Causality—Uncontrolled Hydrolysis: The hydrolysis of dichlorosilanes is highly exothermic and rapid.[4] Dumping the reactants together or adding water too quickly will generate localized heat and high concentrations of silanols, strongly favoring the formation of undesirable polymers and symmetrical byproducts.[5]

    • Solution: The key is a slow, controlled addition. We recommend a "contrary hydrolysis" method where a mixture of the two dichlorosilanes is added dropwise to a well-stirred, two-phase system of a non-polar organic solvent (like toluene or diethyl ether) and a stoichiometric amount of water, often buffered or slightly basic to neutralize the HCl byproduct.[1] This maintains a low concentration of the reactive silanols, promoting the desired 1:1 reaction. Maintaining a low temperature (0-10 °C) during the addition is critical to moderate the reaction rate.

  • Causality—Purification Loss: The target product has a boiling point that may be close to that of the diphenyl-containing symmetrical byproduct, leading to losses during fractional distillation.

    • Solution: Ensure you are using an efficient vacuum distillation setup (e.g., a short path apparatus with a vacuum jacketed column). Alternatively, for high-purity applications, column chromatography on silica gel can be an effective, albeit less scalable, method for separating the desired unsymmetrical product from its symmetrical counterparts.

Q2: My NMR and GC-MS analyses show significant contamination with 1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyldisiloxane. How do I increase selectivity for the unsymmetrical product?

A2: This is a direct result of self-condensation outcompeting cross-condensation. The strategy is to manipulate the reaction environment to favor the interaction between the two different silanol intermediates.

  • Causality—Reaction Medium: The choice of solvent plays a critical role. A solvent system that can manage the polarity of the intermediates and the immiscibility of the reactants with water is essential.

    • Solution: A mixed solvent system, such as xylene/acetone or toluene/THF, is highly effective.[1][6] The non-polar solvent (xylene, toluene) dissolves the starting dichlorosilanes and the final disiloxane products. The polar aprotic co-solvent (acetone, THF) helps to homogenize the reaction slightly and solvate the reactive silanol intermediates, preventing them from immediately precipitating or forming localized high-concentration pockets that lead to polymerization.

  • Causality—HCl Management: The reaction generates two equivalents of HCl for every mole of disiloxane formed. The acidic environment can catalyze rearrangement and polymerization reactions.

    • Solution: Conduct the hydrolysis in the presence of a mild HCl scavenger. A weak base like pyridine or even sodium bicarbonate in the aqueous phase can neutralize the acid as it forms, creating a gentler reaction environment. Add the silane mixture to a vigorously stirred biphasic mixture of the solvent and aqueous bicarbonate solution.

Q3: I'm getting a lot of insoluble white precipitate or a viscous, intractable oil instead of a clear liquid product. What's causing this polymerization?

A3: This indicates the formation of high-molecular-weight polysiloxanes. This occurs when the condensation reaction does not terminate at the disiloxane stage.

  • Causality—Excess Water: Using a large excess of water provides a medium for uncontrolled, extensive hydrolysis and subsequent polycondensation, leading to long-chain polymers.[7]

    • Solution: Use a stoichiometric amount of water relative to the total moles of dichlorosilane. For the formation of one mole of disiloxane from two moles of dichlorosilane, you theoretically need only one mole of water for the condensation step after initial hydrolysis. A common practical approach is to use 2-3 moles of water for every 2 moles of total dichlorosilane to ensure complete initial hydrolysis without providing a large excess that drives polymerization.

  • Causality—Reaction Time & Temperature: Allowing the reaction to proceed for too long or at elevated temperatures after the initial hydrolysis can promote further condensation reactions, building up molecular weight.

    • Solution: Monitor the reaction by TLC or GC. Once the starting materials are consumed, proceed with the workup promptly. The condensation step can be driven to completion by slowly warming the reaction to room temperature after the initial low-temperature addition, but avoid prolonged heating which can favor polymer formation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter for optimizing this synthesis?

A1: The rate of addition of the mixed dichlorosilanes into the water/solvent system. A slow, dropwise addition at low temperature (0-5 °C) is non-negotiable for achieving good yields and selectivity. This ensures that the concentration of the highly reactive silanol intermediates remains low at all times, maximizing the probability of cross-condensation over self-condensation.

Q2: Should I be concerned about the purity of my starting dichlorosilanes?

A2: Absolutely. The starting materials, dichlorodimethylsilane and dichlorodiphenylsilane, are moisture-sensitive.[3] Any premature hydrolysis from atmospheric moisture can lead to the formation of oligomers before the reaction even begins. Always use freshly distilled or newly opened reagents from a reputable supplier. Handling under an inert atmosphere (Nitrogen or Argon) is strongly recommended.

Q3: How do I properly quench the reaction and perform the workup?

A3: Once the reaction is complete, the goal is to separate the organic layer containing your product from the acidic aqueous layer and any remaining salts.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute NaHCO₃ solution (to neutralize any remaining HCl), water, and finally a brine solution (to aid in phase separation).

  • Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is then ready for purification.

Q4: What are the best analytical techniques to confirm my product's identity and purity?

A4: A combination of techniques is recommended for unambiguous characterization:

  • ¹H NMR: You should see distinct signals for the methyl protons (Si-CH₃) and the phenyl protons (Si-C₆H₅) with an integration ratio of 6:20 (or 3:10 simplified).

  • ¹³C NMR: Will show characteristic peaks for the methyl and phenyl carbons.

  • ²⁹Si NMR: This is a powerful tool. You should observe two distinct silicon environments, confirming the unsymmetrical nature of the disiloxane.

  • FT-IR Spectroscopy: Look for the strong, characteristic Si-O-Si stretching band, typically around 1070-1080 cm⁻¹.

  • Mass Spectrometry (GC-MS or ESI-MS): This will confirm the molecular weight of the product and help identify any symmetrical byproducts present.[9]

Optimized Experimental Protocol

This protocol is a self-validating system designed for trustworthiness and reproducibility.

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂), high purity (≥99%)

  • Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂), high purity (≥99%)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Aqueous Phase: Charge the flask with 150 mL of toluene and a solution of sodium bicarbonate (15 g) in 50 mL of deionized water. Begin vigorous stirring to create a well-mixed biphasic system and cool the flask to 0-5 °C.

  • Silane Mixture: In the dropping funnel, prepare a solution of dichlorodimethylsilane (12.9 g, 0.1 mol) and dichlorodiphenylsilane (26.6 g, 0.105 mol) in 50 mL of anhydrous toluene.

  • Controlled Addition: Add the silane mixture from the dropping funnel to the vigorously stirred reaction flask dropwise over a period of 2-3 hours. Critically maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then remove the ice bath and let it warm to room temperature, stirring for another 2-3 hours.

  • Workup:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, then filter.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield a crude oil.

  • Purification: Purify the crude oil via vacuum distillation (short path is recommended) to isolate the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Collect the fraction boiling at the appropriate temperature/pressure.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Reactant Ratio 1 : 1.05 ((CH₃)₂SiCl₂ : (C₆H₅)₂SiCl₂)Compensates for lower reactivity of dichlorodiphenylsilane.
Solvent System Toluene / Water (biphasic)Dissolves reactants/products; provides hydrolysis medium.
HCl Scavenger Sodium Bicarbonate (in aqueous phase)Neutralizes HCl byproduct, preventing acid-catalyzed side reactions.
Addition Temperature 0 - 10 °CControls exothermic reaction; minimizes self-condensation.
Addition Method Slow, dropwise addition of mixed silanesMaintains low concentration of reactive silanol intermediates.
Reaction Time ~3-4 hours post-additionAllows for complete condensation without promoting polymerization.
Purification Vacuum DistillationEffective for separating products based on boiling points.
Expected Yield 65-75%A realistic yield for a well-optimized co-hydrolysis reaction.

Synthesis Workflow and Critical Control Points

The following diagram illustrates the key stages of the synthesis, highlighting critical points where procedural accuracy is essential for success.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Co-Hydrolysis Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reactants Reactants - (CH₃)₂SiCl₂ - (C₆H₅)₂SiCl₂ addition Slow Dropwise Addition (Mixed Silanes in Toluene) reactants->addition glassware Dry Glassware (Inert Atmosphere) setup Reaction Setup - Biphasic System (Toluene/H₂O/NaHCO₃) - Vigorous Stirring glassware->setup solvent Anhydrous Solvent (Toluene) solvent->setup critical1 { Critical Point 1 | Maintain T = 0-10 °C} setup->critical1 critical1->addition critical2 { Critical Point 2 | Addition Rate: 2-3 hours} addition->critical2 stir Stir at RT (Reaction Completion) critical2->stir quench Phase Separation (Aqueous Wash) stir->quench dry Dry Organic Layer (Anhydrous MgSO₄) quench->dry evap Solvent Removal (Rotary Evaporation) dry->evap crude Crude Product (Oil) evap->crude purify Purification (Vacuum Distillation) crude->purify critical3 { Critical Point 3 | Efficient Vacuum} purify->critical3 analysis Characterization - NMR (¹H, ¹³C, ²⁹Si) - FT-IR - MS critical3->analysis final_product Final Product 1,3-Dimethyl-1,1,3,3- tetraphenyldisiloxane analysis->final_product

Caption: Workflow for the synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

References

  • EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers (Basel). [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel). [Link]

  • Tetramethyldisiloxane (TMDSO, TMDS). Organic Chemistry Portal. [Link]

  • CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane.
  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- | C6H18O3Si2 | CID 519526. PubChem. [Link]

  • Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. [Link]

  • 45 questions with answers in SILOXANES | Science topic. ResearchGate. [Link]

  • Dimethyldichlorosilane. Wikipedia. [Link]

  • Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. Scientific Reports. [Link]

  • US2832794A - Hydrolysis of organosilanes.
  • Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane. ResearchGate. [Link]

  • Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications. [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. Organometallics. [Link]

  • Study on the optimization of silicone copolymer synthesis and the evaluation of its thickening performance. RSC Advances. [Link]

  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Materials (Basel). [Link]

  • Hydrolysis and polycondensation. University of Wuppertal. [Link]

  • 1,1,3,3-Tetramethyl-disiloxane | C4H14OSi2 | CID 18659. PubChem. [Link]

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules. [Link]

  • Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. PubMed. [Link]

  • Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Michigan State University. [Link]

  • Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides. ResearchGate. [Link]

  • Differentially unsymmetrical disilane reagents for regioselective bissilylation of alkenes. ResearchGate. [Link]

  • Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Gelest, Inc. [Link]

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Technical Support Center: Purification of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, providing potential causes and actionable solutions.

Q1: My final product is an oil, but I was expecting a solid. What went wrong?

Potential Causes:

  • Presence of Impurities: The most common reason for a lowered melting point or failure to solidify is the presence of impurities. These can include unreacted starting materials, byproducts such as cyclic siloxanes, or residual solvents.

  • Incorrect Isomer: While less common, the synthesis might have yielded a different, lower-melting isomer or a mixture of isomers.

Solutions:

  • Analytical Confirmation: Before proceeding with further purification, confirm the identity of your product using analytical techniques such as NMR spectroscopy and mass spectrometry. This will help identify the nature of the impurities.

  • Fractional Vacuum Distillation: If the impurities are volatile, fractional vacuum distillation is a highly effective method for separating the desired disiloxane from lower-boiling contaminants. Due to the high boiling point of phenyl-substituted siloxanes, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.[1][2]

  • Recrystallization: If the product is indeed 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane but contains non-volatile impurities, recrystallization is the preferred method. A successful recrystallization relies on the selection of an appropriate solvent system where the disiloxane has high solubility at elevated temperatures and low solubility at lower temperatures.

Q2: I'm observing broad peaks or multiple signals in the NMR spectrum of my purified product. How can I improve the purity?

Potential Causes:

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials such as dichlorodimethylsilane or diphenylsilanediol.

  • Formation of Cyclic Siloxanes: Co-hydrolysis of organochlorosilanes can lead to the formation of cyclic siloxanes, which are common byproducts in siloxane synthesis.

  • Siloxane Rearrangement: Acidic or basic conditions during workup or purification can catalyze the rearrangement of siloxane bonds, leading to a mixture of oligomers.

Solutions:

  • Aqueous Workup: Ensure the reaction mixture is thoroughly washed with neutral water to remove any residual acids or bases that could catalyze rearrangements.

  • Chromatography: For challenging separations, column chromatography can be effective. Phenyl-substituted siloxanes can be separated on silica gel using a non-polar mobile phase, such as a hexane/ethyl acetate gradient. Size exclusion chromatography can also be employed to separate based on molecular weight differences between the desired product and oligomeric impurities.[3][4]

  • Fractional Distillation: As mentioned previously, fractional distillation is excellent for removing volatile impurities like residual starting materials or smaller cyclic siloxanes.

Q3: My purified 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is discolored (yellowish). How can I obtain a colorless product?

Potential Causes:

  • Thermal Decomposition: Overheating during distillation can lead to decomposition and the formation of colored impurities.

  • Trace Metal Impurities: Residual catalysts or metal impurities from reactants can cause discoloration.

  • Oxidation: Phenyl-substituted siloxanes can be susceptible to oxidation at high temperatures, especially in the presence of air.

Solutions:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities through adsorption.

  • Controlled Distillation: When performing vacuum distillation, ensure a stable vacuum and use the lowest possible temperature to achieve distillation. Wrapping the distillation column can help maintain a consistent temperature gradient.

  • Inert Atmosphere: Conduct distillations and other high-temperature manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

For crude material obtained directly from synthesis, a two-step approach is often most effective. First, perform a fractional vacuum distillation to remove volatile impurities and unreacted starting materials. This will significantly enrich the desired product. Following distillation, a recrystallization from a suitable solvent like ethanol or a hexane/toluene mixture will yield a highly pure, crystalline solid.

Q2: What are the key physical properties to consider for purification?

Q3: How do I select an appropriate solvent for recrystallization?

The principle of "like dissolves like" is a good starting point.[6] Since 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane has both nonpolar (phenyl and methyl groups) and polar (siloxane bond) characteristics, a solvent system of intermediate polarity often works well. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7][8][9]

Table 1: Recrystallization Solvent Selection Guide

Solvent/Solvent SystemPolarityComments
EthanolPolarOften a good first choice. The disiloxane may have moderate solubility when hot and low solubility when cold.
IsopropanolPolarSimilar to ethanol, can be effective.
TolueneNon-polarGood for dissolving the compound, can be used in a solvent pair with a less polar solvent like hexane.
Hexane/TolueneNon-polarA common solvent pair. Dissolve in hot toluene and add hexane until cloudy, then clarify with a few drops of toluene before cooling.
AcetonePolar aproticCan be a good solvent, but its low boiling point may require careful handling.

It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product to identify the optimal solvent or solvent pair before committing the entire batch.[10]

Q4: What level of purity can I expect to achieve with these methods?

With a well-executed fractional vacuum distillation followed by recrystallization, it is reasonable to expect a purity of >98%, as determined by GC or NMR.

Q5: How should I store the purified 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

The purified product should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of ignition. While generally stable, prolonged exposure to moisture can lead to slow hydrolysis of the siloxane bond.

III. Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the initial purification of crude 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane to remove lower-boiling impurities.

Diagram 1: Fractional Vacuum Distillation Workflow

A Charge crude disiloxane into a round-bottom flask with a stir bar. B Assemble fractional distillation apparatus with a vacuum-jacketed Vigreux column. A->B C Connect to a vacuum pump with a cold trap. B->C D Begin stirring and gradually apply vacuum. C->D E Slowly heat the flask using a heating mantle. D->E F Collect the low-boiling fraction (impurities). E->F G Increase temperature to distill the main product fraction. F->G H Monitor temperature and pressure throughout. G->H I Cool the system before releasing the vacuum. H->I J Collect the purified 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. I->J

Caption: Workflow for fractional vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane into the round-bottom flask along with a magnetic stir bar.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is essential to protect the pump from volatile components.

  • Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the flask with a heating mantle.

  • Fraction Collection:

    • Carefully monitor the temperature at the head of the distillation column.

    • Collect the initial fraction, which will contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the desired product under the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion and Cooling: Once the main fraction has been collected, remove the heating mantle and allow the system to cool completely under vacuum before slowly reintroducing air.

Protocol 2: Recrystallization

This protocol is for the final purification of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane to obtain a high-purity crystalline solid.

Diagram 2: Recrystallization Decision Tree

A Dissolve crude product in a minimum amount of hot solvent. B Solution is clear? A->B C Yes B->C Yes D No (insoluble impurities present) B->D No F Allow filtrate to cool slowly to room temperature. C->F E Perform hot filtration. D->E E->F G Crystals form? F->G H Yes G->H Yes I No G->I No K Cool in an ice bath. H->K J Induce crystallization (scratching, seeding). I->J J->K L Collect crystals by vacuum filtration. K->L M Wash crystals with a small amount of cold solvent. L->M N Dry the purified crystals. M->N

Caption: Decision-making process for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests (see Table 1), choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Complete Crystallization: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane. Retrieved from

  • PubMed. (2018). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Retrieved from [Link]

  • Google Patents. (n.d.). US20230097766A1 - Process for removing an impurity from a chlorosilane mixture. Retrieved from

  • Silico. (n.d.). Phenyl Silicone Fluids for High Temperature & Vacuum Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes. Retrieved from

  • NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]

  • SiSiB Silicones. (n.d.). Phenyl Silicone Fluids. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08165294A - Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. Retrieved from

  • OSTI.GOV. (1986). Size exclusion chromatography (XII). Analysis of silicon-phenyl groups in molecular weight components of polydimethylsiloxanes. Retrieved from [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • OChemOnline. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

  • Journal of the American Chemical Society. (1961). Separation and Identification of Methyl Phenyl Cyclic Siloxane Isomers by Gas Chromatography. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:2295-17-2 | 1,3-Diethyl-1,1,3,3-Tetramethyl Disiloxane. Retrieved from [Link]

  • SciSpace. (2023). Accurate quantitation of the phenyl group in methylphenyl silicone oils by GPC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Retrieved from

  • Google Patents. (n.d.). US4758352A - Process for the treatment of hydrolysis residues from organo chlorosilane synthesis. Retrieved from

  • YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the vacuum distillation still used for purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]

  • Google Patents. (n.d.). US2832794A - Hydrolysis of organosilanes. Retrieved from

  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Retrieved from [Link]

Sources

Technical Support Center: High-Temperature Degradation of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the high-temperature behavior of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways.

Introduction: Understanding the Thermal Stability of Phenyl-Substituted Siloxanes

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a sterically hindered organosilicon compound with notable thermal stability. The presence of four phenyl groups significantly enhances its resistance to high temperatures compared to analogous methyl-substituted siloxanes. This increased stability is attributed to the greater bond energy of the Si-Phenyl bond and the steric shielding of the siloxane backbone. However, at sufficiently high temperatures, this molecule will undergo degradation through complex reaction pathways. Understanding these pathways and the factors that influence them is critical for accurate experimental design and interpretation of results.

Polysiloxanes, as a class, are known for their high thermal stability due to the strength of the Si-O bond.[1] However, the flexibility of the siloxane chain can facilitate rearrangements that lead to the formation of volatile cyclic oligomers, which can lower the actual degradation temperature.[1] Phenyl-substituted polysiloxanes exhibit even greater thermal stability.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your high-temperature experiments with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Q1: My thermal analysis (TGA/DSC) shows a multi-step degradation profile. What do these different steps represent?

A1: A multi-step degradation profile is expected for phenyl-substituted siloxanes.[1] The degradation process is generally believed to occur in two main stages:

  • Stage 1 (Lower Temperature Range): This initial weight loss is typically associated with the rearrangement of the siloxane backbone. While less prevalent for a short-chain molecule like a disiloxane compared to a long-chain polymer, intermolecular reactions can still lead to the formation of other small, volatile siloxane species.

  • Stage 2 (Higher Temperature Range): The second, more significant weight loss at higher temperatures corresponds to the cleavage of the silicon-phenyl and silicon-methyl bonds. The scission of the phenyl groups is a key degradation pathway at elevated temperatures.[2]

Troubleshooting:

  • Inconsistent TGA results: Ensure your sample is pure. Trace amounts of impurities, such as residual catalysts from synthesis, can significantly lower the degradation temperature.

  • Overlapping degradation steps: A slow heating rate in your TGA experiment can often help to better resolve the different degradation stages.

Q2: I am detecting benzene in the off-gas of my high-temperature experiment. Is this expected, and what is the mechanism?

A2: Yes, the formation of benzene is an expected degradation product for phenyl-substituted siloxanes at high temperatures. The primary mechanism is the homolytic cleavage of the Si-Phenyl bond to form a phenyl radical. This highly reactive phenyl radical can then abstract a hydrogen atom from another molecule (e.g., a methyl group on another siloxane molecule or a solvent molecule) to form stable benzene.

dot

Caption: Formation of Benzene via Phenyl Radical.

Troubleshooting:

  • Quantifying Benzene: To accurately quantify the amount of benzene produced, a calibrated analytical technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is recommended.[4][5]

  • Unexpectedly high benzene yield: This could indicate a reaction atmosphere rich in hydrogen donors. Ensure the inertness of your reaction environment if you aim to study the intrinsic degradation pathways.

Q3: My Py-GC/MS analysis shows a complex mixture of products that I cannot easily identify. What are the likely degradation products?

A3: The pyrolysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is expected to produce a complex mixture of compounds. Based on the known degradation mechanisms of similar organosilicon compounds, the likely products include:

  • Benzene: As discussed in Q2.

  • Methane: From the cleavage of Si-Methyl bonds.

  • Biphenyl: From the coupling of two phenyl radicals.

  • Phenyl-substituted silanes and siloxanes: Rearrangement and recombination of the silyl radicals can lead to a variety of smaller, volatile organosilicon compounds.

  • Char/Residue: At very high temperatures, cross-linking reactions can lead to the formation of a silicon-oxycarbide residue.

The mass spectrum of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane from the NIST database can provide clues to potential fragmentation patterns that may be analogous to thermal degradation pathways.[6][7]

Troubleshooting:

  • Peak Identification: Utilize a mass spectral library (e.g., NIST, Wiley) to help identify the peaks in your chromatogram.

  • Isomer Identification: Co-injection with authentic standards may be necessary to confirm the identity of specific isomers.

  • "Ghost Peaks": Siloxane-based GC columns can sometimes bleed at high temperatures, leading to a series of evenly spaced "ghost peaks" in the chromatogram. A blank run with just the solvent can help identify if this is occurring.

Q4: How does the experimental atmosphere (inert vs. oxidative) affect the degradation pathways?

A4: The presence of oxygen will dramatically alter the degradation pathways and products.

  • Inert Atmosphere (e.g., Nitrogen, Argon): Degradation will primarily proceed through the homolytic cleavage and rearrangement mechanisms described above, leading to the formation of benzene, methane, and other organosilicon fragments.

  • Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, oxidation of the methyl and phenyl groups will occur. This leads to the formation of products such as:

    • Carbon dioxide (CO2)

    • Carbon monoxide (CO)

    • Water (H2O)

    • Formaldehyde (CH2O)

    • Silicon dioxide (SiO2) as a final solid residue.

The degradation in an oxidative atmosphere typically occurs at lower temperatures compared to an inert atmosphere.[1]

dot

Caption: Degradation Products in Different Atmospheres.

Troubleshooting:

  • Air Leaks: If you are aiming for an inert atmosphere experiment and observe oxidation products, check your system for air leaks.

  • Incomplete Combustion: In an oxidative atmosphere, a limited oxygen supply can lead to a mixture of oxidation products and products from inert degradation pathways.

Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

This protocol provides a general framework for analyzing the thermal degradation products of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

    • For quantitative analysis, dissolve a known amount of the sample in a high-purity solvent and inject a known volume.

  • Pyrolyzer Conditions:

    • Pyrolysis Temperature: A temperature ramp or a series of isothermal steps can be used. A typical starting point is a ramp from 100°C to 700°C at a rate of 20°C/min.

    • Interface Temperature: Set to a high temperature (e.g., 300°C) to prevent condensation of the pyrolysis products.

  • GC Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 320°C) to elute all degradation products.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 35-500) to detect a variety of potential products.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the basic steps for determining the thermal stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • TGA Conditions:

    • Atmosphere: Nitrogen or air, depending on the desired experimental conditions.

    • Flow Rate: A typical flow rate is 20-50 mL/min.

    • Temperature Program: A linear heating rate of 10°C/min from room temperature to 800°C is a common starting point.

Summary of Expected Degradation Onset

AtmosphereTypical Onset of Degradation (°C)Primary Products
Inert (N₂)> 400 °CBenzene, Methane, Phenyl-substituted silanes, Char
Oxidative (Air)> 350 °CCO₂, CO, H₂O, SiO₂

Note: These are approximate values and can be influenced by factors such as heating rate and sample purity.

References

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Othman, N., & Mat, R. (2012).
  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.
  • Deshpande, G., & Rezac, M. E. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.
  • NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992). Google Patents.
  • Kusch, P. (2012). Pyrolysis–Gas Chromatography/Mass Spectrometry of Polymeric Materials.
  • Dvornic, P. R. (2021). High Temperature Stability of Polysiloxanes.

Sources

stability issues of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to help ensure the stability and integrity of your compound in various chemical environments.

Introduction to 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is a versatile organosilicon compound characterized by a central siloxane (Si-O-Si) bond flanked by two silicon atoms. Each silicon atom is bonded to a methyl group and two phenyl groups. This unique structure imparts specific properties, such as thermal stability and hydrophobicity, making it valuable in various applications. However, the central siloxane linkage is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. Understanding and controlling its stability is paramount for reproducible and successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Q1: What is the primary mechanism of degradation for this disiloxane in acidic or basic media?

A1: The primary degradation pathway is the hydrolytic cleavage of the silicon-oxygen-silicon (Si-O-Si) bond. This reaction can be catalyzed by both acids and bases through distinct mechanisms.[1][2]

  • Acid-Catalyzed Hydrolysis: In an acidic medium, a proton (H⁺) attacks the lone pair of electrons on the siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][4][5]

  • Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the silicon atoms. This forms a pentacoordinate silicon intermediate which then breaks down, cleaving the Si-O-Si bond.[1]

Q2: How does pH affect the stability of the Si-O-Si bond?

A2: The Si-O-Si bond is generally stable within a neutral pH range (approximately 2 to 12).[6] Outside this range, the rate of hydrolysis increases significantly. Highly acidic or highly alkaline conditions are most effective at promoting the cleavage of the siloxane bond, with alkaline conditions often being more aggressive than acidic ones.[1][6] The specific rate of degradation is dependent on factors such as temperature, concentration of the acid or base, and the solvent system used.

Q3: What are the expected decomposition products of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

A3: The hydrolytic cleavage of the single Si-O-Si bond in 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane results in the formation of two molecules of diphenylmethylsilanol ((C₆H₅)₂CH₃SiOH). This silanol is the primary degradation product. Under certain conditions, these silanol molecules can undergo self-condensation to reform the disiloxane or form longer polysiloxane chains, though this is a reversible process.[1]

Q4: How do the phenyl groups influence the stability of this molecule compared to simpler alkyl-substituted disiloxanes like 1,1,3,3-tetramethyldisiloxane?

A4: The four large phenyl groups exert significant steric hindrance around the silicon atoms. This bulkiness physically shields the Si-O-Si bond, making it more difficult for nucleophiles (like water or hydroxide ions) to access and attack the silicon centers.[6] Consequently, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is generally more resistant to hydrolysis than its less sterically hindered counterparts, such as polydimethylsiloxane (PDMS).[6] While the fundamental degradation mechanism remains the same, the reaction kinetics are significantly slower.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Problem 1: My reaction yield is unexpectedly low after an aqueous acidic or basic workup.

  • Potential Cause: Your product may be stable under the reaction conditions, but the disiloxane starting material or product is degrading during the workup procedure. Exposure to even moderately acidic or basic aqueous solutions can cause cleavage of the Si-O-Si bond.[7]

  • Troubleshooting Steps:

    • Test Compound Stability: Before performing a workup on your entire batch, take a small aliquot of your reaction mixture (or a pure sample of your compound) and expose it to the planned workup conditions. Monitor the sample by TLC or LC-MS to see if any degradation occurs.[7][8]

    • Modify Workup Conditions: If instability is confirmed, opt for a milder workup. Use a saturated solution of a weak base like sodium bicarbonate instead of strong bases like NaOH, or a buffered phosphate solution to maintain a near-neutral pH.

    • Minimize Contact Time: Perform the aqueous extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Consider Non-Aqueous Workup: If possible, devise a workup that avoids aqueous acids or bases altogether, such as filtration through a plug of silica gel or neutral alumina to remove inorganic salts.

Problem 2: I am observing unexpected peaks in my NMR, GC-MS, or LC-MS analysis.

  • Potential Cause: These extra peaks could correspond to the degradation product, diphenylmethylsilanol. The presence of this species indicates that partial cleavage of the disiloxane has occurred at some point during your reaction, purification, or analysis.

  • Troubleshooting Steps:

    • Confirm Identity of Byproduct: Check the mass spectrum for a peak corresponding to the molecular weight of diphenylmethylsilanol. In the ¹H NMR, look for a characteristic Si-OH proton, which is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

    • Review Reaction Conditions: Scrutinize your reaction for any acidic or basic reagents or byproducts that could be catalyzing the hydrolysis. Even trace amounts of water in the presence of a catalyst can be problematic.

    • Check Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic impurities.

    • Evaluate Purification Method: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is an issue, you can use silica gel that has been neutralized with a base (e.g., triethylamine) or switch to a different stationary phase like neutral alumina.[8]

Problem 3: My reaction mixture, which is supposed to be homogeneous, becomes cloudy or forms a precipitate over time.

  • Potential Cause: If the reaction solvent is non-polar (e.g., hexane, toluene), the formation of the more polar diphenylmethylsilanol byproduct can lead to its precipitation, as it may have lower solubility than the parent disiloxane.

  • Troubleshooting Steps:

    • Isolate and Analyze the Precipitate: Separate the solid material and analyze it (e.g., by melting point, NMR of a dissolved sample) to confirm if it is the silanol degradation product.

    • Ensure Anhydrous Conditions: The most common cause is the presence of water. Rigorously dry all solvents, reagents, and glassware before starting the experiment. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.

Data & Visualization

Mechanistic Pathways for Disiloxane Cleavage

The following diagrams illustrate the fundamental mechanisms of Si-O-Si bond cleavage under acidic and basic conditions.

AcidCatalysis Disiloxane Disiloxane (Si-O-Si) Protonated Protonated Intermediate (Si-O⁺(H)-Si) Disiloxane->Protonated + H⁺ TS_Acid Transition State (H₂O attacking Si) Protonated->TS_Acid + H₂O (Nucleophilic Attack) Products Two Silanol Molecules (2 x Si-OH) TS_Acid->Products Bond Cleavage

Caption: Acid-catalyzed hydrolysis of the siloxane bond.

BaseCatalysis Disiloxane Disiloxane (Si-O-Si) TS_Base Pentacoordinate Si Intermediate Disiloxane->TS_Base + OH⁻ (Nucleophilic Attack) Anion Silanolate Anion (Si-O⁻) + Silanol (Si-OH) TS_Base->Anion Bond Cleavage Products Two Silanol Molecules (2 x Si-OH) Anion->Products + H₂O (Protonation)

Caption: Base-catalyzed hydrolysis of the siloxane bond.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve stability issues during your experiments.

TroubleshootingWorkflow Start Unexpected Result (e.g., Low Yield, Extra Peaks) Cause Is degradation suspected? Start->Cause TestStability Protocol 1: Test stability under acid/base conditions Cause->TestStability Yes Reassess Re-evaluate other experimental parameters Cause->Reassess No DegradationConfirmed Degradation Confirmed? TestStability->DegradationConfirmed Solution Modify Protocol: - Use neutral pH workup - Minimize H₂O exposure - Use inert atmosphere - Purify with neutral media DegradationConfirmed->Solution Yes DegradationConfirmed->Reassess No

Caption: Decision tree for troubleshooting stability issues.

Qualitative Stability Summary

The table below provides a general guide to the relative stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane under various conditions.

ConditionReagentsRelative StabilityPrimary Concern
Neutral Water, buffered solutions (pH 6-8)HighMinimal degradation expected.
Mild Acid Acetic acid, silica gel, dilute HClModerateSlow hydrolysis possible over time.
Strong Acid Concentrated HCl, H₂SO₄, triflic acidLowRapid cleavage of the Si-O-Si bond.
Mild Base NaHCO₃, aminesModerate to HighGenerally stable, but catalysis possible.
Strong Base NaOH, KOH, alkoxidesLowRapid cleavage of the Si-O-Si bond.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane at a Given pH

This protocol allows you to quantitatively assess the stability of your compound under specific acidic or basic conditions you plan to use in a workup or reaction.

  • Preparation of Test Solutions:

    • Prepare a stock solution of your disiloxane at a known concentration (e.g., 10 mg/mL) in a water-miscible organic solvent like THF or acetonitrile.

    • Prepare the aqueous acidic or basic solution you wish to test (e.g., 1M HCl, 1M NaOH, or a pH 5 acetate buffer).

  • Initiating the Experiment:

    • In a small vial, combine 1.0 mL of the aqueous test solution with 1.0 mL of the disiloxane stock solution.

    • Prepare a control vial by combining 1.0 mL of deionized water with 1.0 mL of the disiloxane stock solution.

    • Stir both vials at a constant temperature (e.g., room temperature).

  • Sampling and Analysis:

    • Immediately after mixing (t=0), and at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr), withdraw a small aliquot (e.g., 50 µL) from each vial.

    • Immediately quench the reaction by adding the aliquot to a separate vial containing a neutralizing agent and an extraction solvent (e.g., 0.5 mL of ethyl acetate and 0.5 mL of saturated sodium bicarbonate solution).

    • Vortex thoroughly and allow the layers to separate.

    • Analyze the organic layer by a suitable method (GC, LC-MS, or ¹H NMR) to determine the ratio of the parent disiloxane to the diphenylmethylsilanol degradation product.

  • Data Interpretation:

    • Plot the percentage of remaining disiloxane versus time for both the test and control conditions. A rapid decrease in the parent compound in the test vial compared to the control indicates instability under those conditions.

Protocol 2: Identification of Degradation Products using GC-MS

This protocol is used to confirm the identity of byproducts observed in your reaction mixture.

  • Sample Preparation:

    • Take an aliquot of your crude reaction mixture.

    • If the sample contains non-volatile components, perform a simple liquid-liquid extraction into a volatile solvent like diethyl ether or ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and carefully concentrate it to a small volume.

  • GC-MS Analysis:

    • Inject a small amount (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Typical GC Parameters:

      • Column: A standard non-polar column (e.g., DB-5 or HP-5MS).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.

      • Carrier Gas: Helium.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Data Interpretation:

    • Analyze the resulting chromatogram. The parent disiloxane will be a later-eluting peak.

    • Examine the mass spectrum of any earlier-eluting, unknown peaks. Look for the molecular ion (M⁺) of diphenylmethylsilanol (C₁₃H₁₄OSi), which has a nominal mass of 214 g/mol . Check for characteristic fragmentation patterns of silanols. Analytical methods like GC-MS are crucial for identifying species in a mixture.[1][9]

References

  • Örn, A. (n.d.). Degradation studies on polydimethylsiloxane. Doria. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms for the breakdown of siloxanes by various processes. Retrieved from [Link]

  • [No Author]. (n.d.). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds.
  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175. Retrieved from [Link]

  • ResearchGate. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Retrieved from [Link]

  • Semantic Scholar. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Retrieved from [Link]

  • Ohio Lumex. (2022, May 5). Analysis of Siloxanes in Biogas using TD GCMS. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

Sources

safe handling and storage procedures for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane was not publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally analogous organosilicon compounds, including 1,1,3,3-tetramethyldisiloxane and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. This information is intended for experienced researchers and professionals and should be supplemented with a substance-specific SDS obtained from your chemical supplier.

Frequently Asked Questions (FAQs) on Safe Handling and Storage

This section addresses common questions regarding the safe handling and storage of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, providing a foundation for safe laboratory practices.

Q1: What are the primary hazards associated with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

A1: Based on data from similar organosilicon compounds, the primary hazards are likely to include:

  • Flammability: Many organosilicon compounds are flammable liquids.[1][2][3][4] Vapors may be heavier than air and can travel to an ignition source.[1][2]

  • Eye, Skin, and Respiratory Irritation: Direct contact can cause irritation to the eyes, skin, and respiratory system.[1]

  • Health Hazards from Inhalation: Inhalation of vapors may cause drowsiness, dizziness, and damage to health upon prolonged exposure.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles are essential.[3][5] For tasks with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, should be worn.[3] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemically resistant apron should be worn. For larger quantities or in case of a significant spill, a chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Q3: What are the appropriate storage conditions for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

A3: Proper storage is vital for maintaining the compound's integrity and ensuring laboratory safety.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4][5]

  • Temperature: Store in a cool place, away from direct sunlight and heat sources.[2][3]

  • Ignition Sources: Store in a designated flammables area, away from sparks and open flames.[1][4][6]

  • Moisture: Protect from moisture, as some disiloxanes can react with water.[6][7]

Q4: What materials are incompatible with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

A4: Avoid contact with the following materials:

  • Strong oxidizing agents[3][4]

  • Alkalis[3]

  • Acids

  • Metal salts[3]

  • Water/Moisture, as this can lead to hydrolysis[6][7]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at a licensed chemical destruction facility.[5] Do not pour down the drain.

Troubleshooting Guide for Experimental Use

This guide provides insights into potential issues that may arise during experiments involving 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and offers systematic solutions.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields Moisture contamination: The Si-O-Si bond in disiloxanes can be susceptible to hydrolysis, which can interfere with reactions.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Formation of solid precipitates Hydrolysis or side reactions: Unwanted reactions can lead to the formation of insoluble byproducts.- Review the reaction setup to eliminate sources of moisture or other incompatible reagents.- Analyze the precipitate to identify its composition, which can provide clues about the side reaction.
Phase separation in solvent Poor solubility: The compound may have limited solubility in the chosen solvent.- Consult literature for appropriate solvents for similar organosilicon compounds.- Consider gentle heating or sonication to aid dissolution, keeping in mind the compound's flammability.
Discoloration of the compound Degradation: Exposure to air, light, or impurities can cause the compound to degrade over time.- Store the compound in an opaque, tightly sealed container under an inert atmosphere.- If purity is critical, consider purification techniques such as distillation or chromatography.

Visual Experimental Workflow

Safe Handling and Dispensing Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood Proceed to handling prep_materials Gather necessary materials prep_hood->prep_materials Proceed to handling handle_inert Establish inert atmosphere (if required) prep_materials->handle_inert Proceed to handling handle_dispense Carefully dispense the required amount handle_inert->handle_dispense Proceed to cleanup handle_seal Tightly seal the primary container handle_dispense->handle_seal Proceed to cleanup cleanup_waste Dispose of contaminated materials in designated waste handle_seal->cleanup_waste Proceed to cleanup cleanup_area Clean the work area cleanup_waste->cleanup_area cleanup_ppe Remove and properly store/dispose of PPE cleanup_area->cleanup_ppe

Caption: A stepwise workflow for the safe handling and dispensing of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

References

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. (n.d.). Retrieved from [Link]

  • 1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (2019, November 25). Retrieved from [Link]

  • 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. (2014, May 8). Gelest, Inc. Retrieved from [Link]

  • Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- | C6H18O3Si2 | CID 519526. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Performance of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane as a Lubricant

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique phenyl-containing siloxane as a lubricant in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize the performance of your lubrication systems.

Introduction to 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane as a Lubricant

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is a specialized silicone fluid with phenyl groups (C₆H₅) attached to the siloxane backbone. This molecular structure imparts properties that are distinct from conventional polydimethylsiloxane (PDMS) oils.[1] The presence of phenyl groups enhances thermal stability, oxidation resistance, and lubricity, making it a valuable material for applications requiring performance under demanding conditions.[1][2][3][4][5] However, like all lubricants, its performance is subject to various environmental and operational factors. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Increased Friction or Wear Despite Lubrication

Symptoms:

  • Noticeable increase in the coefficient of friction.

  • Visible wear or scoring on lubricated surfaces.

  • Generation of unexpected particulate matter.

Potential Causes & Solutions:

  • High Load Conditions: Silicone fluids, including phenyl-containing variants, inherently have weak intermolecular forces, which makes them less suitable for high-load-bearing applications without modification.[6]

    • Solution: Introduce load-bearing additives. Extreme pressure (EP) and anti-wear (AW) additives can significantly enhance the lubricant's ability to protect surfaces under high pressure. The compatibility of these additives is crucial; it is advisable to start with small-scale compatibility tests.

  • Lubricant Degradation: At elevated temperatures, even thermally stable lubricants can degrade over time.

    • Solution:

      • Verify Operating Temperature: Ensure the experimental temperature is within the recommended service range for the lubricant. Phenylmethyl silicone fluids with high phenyl content can remain stable at 250°C in an open system for extended periods.[2]

      • Incorporate Antioxidants: If operating at the higher end of the temperature range, consider adding antioxidants to mitigate oxidative degradation.

  • Contamination: The presence of foreign particles or moisture can drastically reduce lubricant effectiveness.

    • Solution:

      • Filtration: Filter the lubricant before use, especially if it has been stored for an extended period or in a non-hermetically sealed container.

      • Moisture Control: Ensure all components of your experimental setup are dry before introducing the lubricant. Water contamination can lead to corrosion and alter the lubricant's properties.

Problem 2: Change in Lubricant Viscosity

Symptoms:

  • Noticeable thickening or thinning of the lubricant.

  • Inconsistent performance across different experimental runs.

Potential Causes & Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to polymerization (thickening) or chain scission (thinning) of the siloxane backbone.

    • Solution:

      • Temperature Monitoring: Closely monitor the lubricant's temperature during operation.

      • Inert Atmosphere: If possible, conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, a key driver of thermal degradation.

  • Additive Incompatibility: Certain additives may react with the siloxane or with each other, leading to changes in viscosity.

    • Solution:

      • Compatibility Testing: Before incorporating any new additive, perform a compatibility test by mixing a small amount with the lubricant and observing for any changes (e.g., precipitation, cloudiness, viscosity change) over a 24-48 hour period at the intended operating temperature.

      • Consult Literature: Review scientific literature for known compatible additive packages for phenyl-containing silicone fluids.

  • Shear Stress: High shear rates can cause mechanical degradation of the polymer chains.

    • Solution: While 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane has good shear stability, extremely high shear rates can still be problematic.[2] If you suspect this is an issue, consider redesigning the mechanical components to reduce shear stress or selecting a lubricant with a higher molecular weight if your application allows.

Problem 3: Discoloration of the Lubricant

Symptoms:

  • The initially clear, colorless, or pale-yellow lubricant turns darker (e.g., yellow, brown, or black).

Potential Causes & Solutions:

  • Oxidation: This is the most common cause of lubricant darkening. At high temperatures, oxygen from the air reacts with the lubricant, forming colored byproducts.

    • Solution:

      • Antioxidant Additives: Introduce an appropriate antioxidant. Phenolic and aminic antioxidants are commonly used in lubricants.

      • Inert Environment: As mentioned previously, operating under an inert atmosphere will significantly reduce oxidation.

  • Contamination: Contaminants from the experimental setup (e.g., residual chemicals, wear debris) can discolor the lubricant.

    • Solution: Thoroughly clean all components of your apparatus before each experiment. Ensure there is no chemical residue from previous experiments or cleaning agents.

  • Thermal Stress: Severe thermal stress, even in the absence of oxygen, can cause the formation of carbonaceous particles, leading to a darker appearance.

    • Solution: Re-evaluate the operating temperature to ensure it is not exceeding the lubricant's thermal stability limit.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane over standard polydimethylsiloxane (PDMS) as a lubricant?

A1: The key advantages stem from the presence of phenyl groups in its structure. These include:

  • Higher Thermal Stability: It can withstand higher operating temperatures before degrading.[1][2]

  • Enhanced Oxidation Resistance: The phenyl groups make the molecule less susceptible to oxidative breakdown.[1]

  • Improved Lubricity: Phenyl silicone oils generally exhibit better lubricating properties than their dimethyl counterparts.

  • Radiation Resistance: The aromatic rings provide a degree of protection against radiation-induced degradation.[1]

Q2: Can I mix 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane with other lubricants?

A2: It is generally not recommended to mix different types of lubricants. Incompatibility can lead to a variety of problems, including phase separation, additive precipitation, and a drastic reduction in performance. If a blend is necessary, extensive compatibility testing is required.

Q3: What types of additives are most effective for enhancing the performance of this lubricant?

A3: The choice of additive depends on the specific performance enhancement required:

  • For Increased Load-Bearing Capacity: Look for anti-wear (AW) and extreme pressure (EP) additives.

  • For High-Temperature Applications: Antioxidants are crucial to prevent oxidative degradation.

  • For Improved Wetting and Spreading: Surfactants can be considered, though their compatibility must be carefully evaluated.

Q4: How should I store 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane?

A4: To maintain its integrity, store the lubricant in a cool, dry place, away from direct sunlight. The container should be tightly sealed to prevent contamination from moisture and atmospheric oxygen.

Q5: My experiment involves plastic components. Is this lubricant compatible?

A5: Phenyl-containing silicone fluids are generally inert to most substrates, including many plastics and rubbers.[2][6] However, it is always best practice to perform a compatibility test with the specific plastic being used in your experiment, especially at elevated temperatures, to ensure there is no swelling, cracking, or other degradation of the plastic material.

Experimental Protocols & Data

Table 1: General Properties of Phenylmethylsiloxane Fluids
PropertyLow Phenyl ContentHigh Phenyl Content
Thermal Stability GoodExcellent
Oxidation Resistance GoodExcellent
Low-Temperature Performance ExcellentGood
Lubricity GoodExcellent
Refractive Index ModerateHigh

This table provides a qualitative comparison. Specific values depend on the exact molecular weight and phenyl concentration.

Protocol 1: Additive Compatibility Screening
  • Preparation: In a clean glass vial, add 9.5 mL of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

  • Additive Introduction: Add 0.5 mL of the chosen additive to the vial.

  • Mixing: Cap the vial and gently agitate to ensure thorough mixing.

  • Initial Observation: Observe the initial appearance of the mixture (e.g., clear, cloudy, color).

  • Incubation: Place the vial in an oven or on a hot plate at the intended experimental temperature for 24-48 hours.

  • Final Observation: After the incubation period, remove the vial and allow it to cool to room temperature. Observe for any changes, such as precipitation, color change, or significant viscosity change. A stable, clear solution indicates good compatibility.

Visualizations

Diagram 1: Lubricant Degradation Pathways

cluster_0 Lubricant cluster_1 Stressors cluster_2 Degradation Mechanisms cluster_3 Degradation Products Lubricant 1,3-dimethyl-1,1,3,3- tetraphenyldisiloxane Oxidation Oxidation Thermal_Deg Thermal Degradation Hydrolysis Hydrolysis Heat High Temperature Heat->Oxidation Heat->Thermal_Deg Oxygen Oxygen (Air) Oxygen->Oxidation Contaminants Contaminants Contaminants->Hydrolysis Sludge Sludge/Varnish Oxidation->Sludge Volatiles Volatile Products Thermal_Deg->Volatiles Acids Corrosive Acids Hydrolysis->Acids

Caption: Key pathways of lubricant degradation under common experimental stressors.

Diagram 2: Performance Enhancement Workflow

Start Identify Performance Gap (e.g., High Wear, Instability) Hypothesize Hypothesize Cause (e.g., High Load, Oxidation) Start->Hypothesize Select_Additive Select Potential Additive(s) (AW/EP, Antioxidant) Hypothesize->Select_Additive Compatibility_Test Perform Compatibility Screening (Protocol 1) Select_Additive->Compatibility_Test Compatibility_Test->Select_Additive If Incompatible Performance_Test Conduct Performance Evaluation (e.g., Tribometer Testing) Compatibility_Test->Performance_Test If Compatible Analyze Analyze Results Performance_Test->Analyze Optimize Optimize Concentration or Select Alternative Additive Analyze->Optimize Performance Goal Not Met End Optimized Lubricant Formulation Analyze->End Performance Goal Met Optimize->Select_Additive

Caption: A systematic workflow for enhancing lubricant performance with additives.

References

  • Methyl Phenyl Silicone Fluid. (n.d.). Retrieved from [Link]

  • Phenyl Based Silicone Fluids. (n.d.). Clearco Products. Retrieved from [Link]

  • The Role of Phenyl Methyl Silicone Oil in Advanced Materials and R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Multifunctional Applications and Safety of Phenyl Silicone Oil. (n.d.). Retrieved from [Link]

  • Applications of Phenyl Silicone Oil in Diverse Fields. (n.d.). IOTA. Retrieved from [Link]

  • Polydimethylsiloxane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Max Spare. Retrieved from [Link]

  • Enhance the viscosity of polydimethylsiloxane by controlling the volume ratio of monomer and chain terminator. (2024). ResearchGate. Retrieved from [Link]

  • Silicon-Based Lubricants. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Multi-material topology optimization of structural load-bearing capacity using limit analysis. (2025). JTCAM. Retrieved from [Link]

  • Performance of Additives Concerning Synergistic Effect in Lube Oil. (n.d.). ResearchGate. Retrieved from [Link]

  • Multi-material topology optimization of structural load-bearing capacity using limit analysis. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Compatibility. (n.d.). Jehbco Silicones. Retrieved from [Link]

  • Investigating the Effect of Treating Reinforcement with Different Additives on the Bearing Capacity of the Footing: An Experimental Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Compatibility Charts. (n.d.). Super Lube. Retrieved from [Link]

  • Multi-material topology optimization of structural load-bearing capacity using limit analysis. (2025). ResearchGate. Retrieved from [Link]

  • Additive Compatibility Chart. (2019). Functional Products Inc. Retrieved from [Link]

  • Synergistic Behavior of Graphene and Ionic Liquid as Bio-Based Lubricant Additive. (2021). MDPI. Retrieved from [Link]

  • Competitive Adsorption of Ionic Liquids Versus Friction Modifier and Anti-Wear Additive at Solid/Lubricant Interface—Speciation with Vibrational Sum Frequency Generation Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Analytical Method Validation: Featuring 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and allied industries, the integrity of our data is paramount. The validation of an analytical method is the bedrock upon which we build confidence in our results, ensuring that they are reliable, reproducible, and fit for their intended purpose. This guide offers a deep dive into the principles and practices of analytical method validation, with a specific focus on the strategic use of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane as an internal standard in chromatographic methods.

The Lynchpin of Quantitative Analysis: The Internal Standard

Before we delve into the specifics of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, let us first establish the critical role of an internal standard (IS) in chromatography.[1][2] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. Its primary function is to correct for the loss of analyte during sample preparation and for variations in injection volume.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.

Key Attributes of an Effective Internal Standard:
  • Chemical Similarity: The IS should be structurally similar to the analyte to ensure comparable behavior during sample processing and analysis.[1][3]

  • Chromatographic Resolution: It must be well-separated from the analyte and any other matrix components to avoid peak overlap.[3]

  • Purity and Stability: The IS should be of high purity and stable in the sample matrix and solvent.

  • Non-interference: It should not react with the analyte or components of the sample matrix.

  • Response Factor: The detector response to the IS should be similar to that of the analyte.

Introducing 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: A Candidate for Robust Analysis

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, with the chemical formula C₂₆H₂₆OSi₂, is a high molecular weight organosilicon compound. Its distinct physicochemical properties make it a compelling candidate as an internal standard for specific analytical challenges, particularly in Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Physicochemical Properties of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane:

PropertyValue
Molecular Weight 410.7 g/mol
Boiling Point High (exact value varies with pressure)
Polarity Non-polar
Structure A central disiloxane bond with methyl and phenyl substitutions

The high molecular weight and boiling point of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane make it particularly suitable for the analysis of other high molecular weight, thermally stable, and non-polar analytes. Its phenyl groups provide a degree of aromatic character, which can be advantageous when analyzing compounds with similar functionalities.

Comparative Analysis: 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane vs. Alternative Internal Standards

The selection of an internal standard is a critical decision in method development. Below is a comparison of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane with other commonly used classes of internal standards.

Internal Standard ClassExample(s)AdvantagesDisadvantagesBest Suited For
Organosilicon Compounds 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane High thermal stability, non-polar, suitable for high molecular weight analytes.May not be suitable for polar analytes, potential for matrix effects in complex samples.Analysis of other organosilicon compounds, high molecular weight non-polar analytes.
Deuterated Analogs Analyte-dₓ (e.g., Testosterone-d₃)Considered the "gold standard"; nearly identical chemical and physical properties to the analyte, leading to excellent correction for matrix effects and recovery.Can be expensive and not always commercially available.Most applications, especially in complex matrices like biological fluids, where matrix effects are a significant concern.
Homologous Series Alkanes (e.g., n-C₁₂ to n-C₄₀)Readily available, wide range of boiling points, predictable elution behavior.May not perfectly mimic the extraction and ionization behavior of more complex analytes.Analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and other non-polar compounds.
Structurally Similar Compounds Terphenyl, TriphenylmethaneCommercially available, can be chosen to have similar retention times and functionalities to the analyte.May not perfectly compensate for matrix effects if the structural differences are significant.General-purpose use when a deuterated analog is not available.

A Framework for Validation: The Experimental Protocol

The validation of an analytical method using an internal standard involves a series of experiments designed to demonstrate its suitability for the intended purpose. This protocol is aligned with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_stds Prepare Calibration Standards (Analyte + IS) acquire_data Acquire Data (e.g., GC-MS) prep_stds->acquire_data prep_qc Prepare Quality Control Samples (Low, Mid, High Conc.) prep_qc->acquire_data specificity Specificity/ Selectivity acquire_data->specificity linearity Linearity & Range acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision (Repeatability & Intermediate) acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq robustness Robustness acquire_data->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for analytical method validation.

Step-by-Step Method Validation Protocol

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without analyte or IS).

    • Analyze a sample spiked with the IS only.

    • Analyze a sample spiked with the analyte only.

    • Analyze a sample spiked with the analyte, IS, and potential interfering compounds.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and the IS.

2. Linearity and Range

  • Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a series of at least five calibration standards of the analyte at different concentrations, each containing a constant concentration of the IS.

    • Analyze each calibration standard in triplicate.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Analyze each QC sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98-102% for drug products and 99-101% for drug substances.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the medium QC sample on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 10-20%) and accuracy (recovery within 80-120%).

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to method parameters such as GC oven temperature program, carrier gas flow rate, and injector temperature.

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect of these changes on the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the reliability of the method during normal use.

Conclusion: A Strategic Approach to Method Validation

The validation of an analytical method is a systematic and scientifically sound process that is fundamental to ensuring the quality and reliability of analytical data. The use of an appropriate internal standard, such as 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane for specific applications, is a cornerstone of robust quantitative analysis. By following a comprehensive validation protocol, researchers and drug development professionals can have a high degree of confidence in their analytical results, which is essential for making informed decisions throughout the drug development lifecycle.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]

  • Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation. [Link]

  • Vandenbroucke, Y. (n.d.). Robustness tests. LCGC International. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • CESI. (2019). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]

  • CESI. (2019). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS. [Link]

  • ResearchGate. (2025). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. [Link]

  • PubMed. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. [Link]

  • Lotus Consulting. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. [Link]

  • ResearchGate. (2025). Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. [Link]

  • ResearchGate. (2014). What is the suitable internal standard that I can use for GC-FID calibration?. [Link]

  • ResearchGate. (2025). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2013). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. [Link]

  • ResearchGate. (2025). Robustness/ruggedness tests in method validation. [Link]

  • MDPI. (2020). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • Dongguan Guangmai Electronic Technology Co., Ltd. (2020). Low molecular weight siloxane testing. [Link]

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A Comparative Analysis of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane and Other Siloxanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane against a spectrum of other key siloxane polymers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and material performance. We will explore the synthesis, properties, and key performance differences of these materials, supported by experimental data and standardized protocols, to empower informed selection for your specific application.

Introduction to Phenyl-Substituted Siloxanes

Siloxanes, characterized by their inorganic siloxane backbone (–Si–O–) and organic side groups, offer a unique combination of properties, including high thermal stability, low surface tension, and biocompatibility. The nature of the organic substituents on the silicon atoms plays a pivotal role in defining the material's characteristics. While polydimethylsiloxane (PDMS), with its methyl groups, is the most common and widely studied siloxane, the introduction of phenyl groups leads to significant alterations in properties.

This guide focuses on 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a distinct molecule with a high phenyl content. To contextualize its performance, we will compare it with three representative siloxane polymers:

  • Polydimethylsiloxane (PDMS): The baseline, containing only methyl groups.

  • Polymethylphenylsiloxane (PMPS): A copolymer with a mixture of methyl and phenyl groups.

  • Polydiphenylsiloxane (PDPS): A homopolymer with a high concentration of phenyl groups.

The central hypothesis of this guide is that the degree of phenyl substitution is a primary determinant of the thermal, optical, and barrier properties of siloxanes.

Comparative Analysis of Physicochemical Properties

The substitution of methyl groups with bulkier, more polarizable phenyl rings induces significant changes in the physicochemical properties of siloxanes. The following sections provide a detailed comparison of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane with PDMS, PMPS, and PDPS, with quantitative data summarized in Table 1.

Thermal Stability

The introduction of phenyl groups into the siloxane backbone is a well-established strategy to enhance thermal stability.[1][2] The Si-Phenyl bond possesses a higher bond energy compared to the Si-Methyl bond, and the aromatic rings can dissipate thermal energy more effectively.[1] This results in higher decomposition temperatures and increased char yield at elevated temperatures.

Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability. It measures the weight loss of a material as a function of temperature in a controlled atmosphere. The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively). Phenyl-containing siloxanes consistently exhibit higher T₅ and T₁₀ values compared to PDMS.[1] For instance, studies have shown that the thermal degradation of PDMS can begin around 300°C, while phenyl-substituted silicones can be stable up to 400°C or higher.[3]

Refractive Index

The refractive index (RI) of a material is a critical parameter in optical applications. The incorporation of phenyl groups, which have a high molar refractive index, significantly increases the refractive index of polysiloxanes.[4] The RI of standard PDMS is typically around 1.40, whereas the introduction of phenyl groups can elevate this value to over 1.50.[4] In fact, a linear relationship between phenyl content and refractive index has been observed.[5] 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, with its high phenyl-to-methyl ratio, has a refractive index of approximately 1.52.

Viscosity

The viscosity of siloxane fluids is influenced by factors such as molecular weight, chain entanglement, and intermolecular forces. The presence of bulky phenyl groups can restrict chain rotation and increase intermolecular interactions, leading to higher viscosity compared to their methyl-substituted counterparts of similar molecular weight. For instance, the viscosity of 1,1,3,3-tetramethyldisiloxane, a dimethylsiloxane, is approximately 0.56 cSt at 25°C.[6] In contrast, phenyl-containing siloxanes will generally exhibit higher viscosities.

Gas Permeability

Polysiloxanes are known for their exceptionally high gas permeability compared to other elastomers, a property attributed to the high free volume and flexible Si-O backbone.[7][8] However, the introduction of bulky phenyl groups tends to decrease the free volume within the polymer matrix, thereby reducing gas permeability. While all silicones are permeable to gases, phenyl-containing grades (PVMQ) exhibit slightly lower gas permeability than standard dimethylsilicone (VMQ) grades.[7][9] This makes phenyl-substituted siloxanes potentially more suitable for applications requiring a better gas barrier.

Table 1: Comparative Physicochemical Properties of Selected Siloxanes

Property1,3-Dimethyl-1,1,3,3-TetraphenyldisiloxanePolydimethylsiloxane (PDMS)Polymethylphenylsiloxane (PMPS)Polydiphenylsiloxane (PDPS)
Refractive Index (n20/D) ~1.52~1.40 - 1.43~1.54>1.55
Boiling Point (°C) 292 (lit.)Varies with MWVaries with MWVaries with MW
Viscosity (at 25°C) Higher than PDMSVaries with MW (e.g., 0.65 - 100,000 cSt)[10]Generally higher than PDMS for similar MWGenerally the highest for similar MW
Thermal Stability (TGA) HighModerateHighVery High
Gas Permeability Lower than PDMSHighModerateLow

Note: The values presented are typical and can vary depending on the specific molecular weight, purity, and measurement conditions.

Experimental Protocols

To ensure scientific integrity and provide a framework for reproducible research, this section details standardized experimental protocols for the key analyses discussed.

Synthesis of Siloxane Polymers

The synthesis of siloxane polymers can be broadly categorized into hydrolysis and condensation of chlorosilanes or alkoxysilanes, and ring-opening polymerization of cyclic siloxanes.

This protocol describes the synthesis of PDMS from dimethyldichlorosilane.[11][12]

Materials:

  • Dimethyldichlorosilane (Si(CH₃)₂Cl₂)

  • Deionized water

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate (or other mild base)

Procedure:

  • In a fume hood, slowly add dimethyldichlorosilane to a stirred mixture of deionized water and toluene. The reaction is exothermic and produces hydrochloric acid, so appropriate safety precautions must be taken.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer containing the siloxane oligomers.

  • Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize the remaining acid, followed by several washes with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the polydimethylsiloxane oil. The viscosity of the resulting PDMS will depend on the reaction conditions and the extent of polymerization.

This protocol involves the co-hydrolysis of a mixture of methylphenyldichlorosilane and dimethyldichlorosilane.

Materials:

  • Methylphenyldichlorosilane (CH₃(C₆H₅)SiCl₂)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Toluene

  • Sodium bicarbonate

Procedure:

  • Prepare a mixture of methylphenyldichlorosilane and dimethyldichlorosilane in the desired molar ratio in toluene.

  • Slowly add this mixture to a stirred solution of deionized water.

  • Follow steps 2-6 as described in Protocol 1 for PDMS synthesis. The ratio of the starting chlorosilanes will determine the phenyl content and thus the properties of the resulting PMPS.

This method utilizes a cyclic siloxane precursor for a more controlled polymerization.[13]

Materials:

  • Hexamethylcyclotrisiloxane (D₃) or Octamethylcyclotetrasiloxane (D₄) (for PDMS backbone)

  • Hexamethyl-3,3,5-triphenylcyclotrisiloxane (for introducing diphenylsiloxy units)

  • n-Butyllithium (initiator)

  • Tetrahydrofuran (THF, anhydrous)

  • Trimethylchlorosilane (terminating agent)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclic siloxane monomers in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -78°C).

  • Add n-butyllithium dropwise to initiate the polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by adding trimethylchlorosilane.

  • Precipitate the polymer in a non-solvent like methanol and dry under vacuum.

Characterization of Siloxane Properties

This protocol outlines the determination of thermal stability using TGA.[1][6][11][14][15]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the siloxane sample into a TGA crucible (e.g., platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (T₅ and T₁₀) and the char yield.

This protocol describes the measurement of the refractive index of liquid siloxanes.[2][7][16][17][18]

Instrumentation:

  • Abbe refractometer with a temperature-controlled prism

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prism surface is clean and dry.

  • Set the temperature of the refractometer to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.

  • Apply a few drops of the siloxane sample onto the prism surface.

  • Close the prism and allow the sample to thermally equilibrate.

  • Observe the borderline between the light and dark fields through the eyepiece and adjust the instrument to center the crosshairs on the borderline.

  • Read the refractive index from the instrument's scale.

This protocol outlines the manometric method for determining the gas permeability of a siloxane membrane.[5][19][20][21][22]

Instrumentation:

  • Gas permeability apparatus with a test cell, manometer, and vacuum system.

Procedure:

  • Prepare a thin, defect-free membrane of the siloxane material.

  • Mount the membrane in the test cell, dividing it into two chambers.

  • Evacuate both chambers to a low pressure.

  • Introduce the test gas (e.g., oxygen, nitrogen) into the high-pressure chamber at a constant pressure.

  • Monitor the pressure increase in the low-pressure chamber over time using the manometer.

  • The gas transmission rate (GTR) is calculated from the rate of pressure rise, the volume of the low-pressure chamber, and the area of the membrane.

  • The permeability coefficient can then be calculated by normalizing the GTR for the membrane thickness and the pressure differential across the membrane.

Visualizing Structures and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structures

cluster_PDMS Polydimethylsiloxane (PDMS) cluster_PMPS Polymethylphenylsiloxane (PMPS) cluster_PDPS Polydiphenylsiloxane (PDPS) cluster_target 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane PDMS [Si(CH₃)₂-O]n PMPS [Si(CH₃)(C₆H₅)-O]m-[Si(CH₃)₂-O]n PDPS [Si(C₆H₅)₂-O]n target CH₃(C₆H₅)₂Si-O-Si(C₆H₅)₂CH₃

Caption: Chemical structures of the compared siloxanes.

Experimental Workflow: Thermogravimetric Analysis (TGA)

start Start TGA Experiment calibrate Calibrate TGA for Mass and Temperature start->calibrate weigh Weigh 5-10 mg Sample calibrate->weigh load Load Sample into TGA weigh->load purge Purge with Inert Gas (N₂) load->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve for T₅, T₁₀, and Char Yield record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Relationship between Phenyl Content and Properties

phenyl_content Increasing Phenyl Content thermal_stability Increased Thermal Stability phenyl_content->thermal_stability refractive_index Increased Refractive Index phenyl_content->refractive_index viscosity Increased Viscosity phenyl_content->viscosity gas_permeability Decreased Gas Permeability phenyl_content->gas_permeability

Caption: Influence of phenyl content on key siloxane properties.

Conclusion

The comparative analysis presented in this guide underscores the profound impact of phenyl substitution on the properties of siloxanes. 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, with its high phenyl content, stands as a material with significantly enhanced thermal stability and a higher refractive index compared to conventional polydimethylsiloxane. These attributes make it a compelling candidate for applications demanding high-temperature performance and specific optical characteristics.

Conversely, the increased steric hindrance and intermolecular forces imparted by the phenyl groups lead to higher viscosity and reduced gas permeability. This trade-off is a critical consideration in material selection. For applications where low viscosity or high gas permeability is paramount, a lower phenyl content or a purely methyl-substituted siloxane may be more appropriate.

By providing a framework for understanding these structure-property relationships and detailing standardized experimental protocols, this guide aims to facilitate the rational design and selection of siloxane-based materials for a wide array of scientific and industrial applications. The provided methodologies offer a basis for generating reliable and comparable data, fostering a deeper understanding of this versatile class of polymers.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • ASTM D1218, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D1434, Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting, ASTM International, West Conshohocken, PA, 2023,

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, [Link]

  • Compositional Analysis by Thermogravimetry, ASTM E1131-20, [Link]

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A Senior Application Scientist's Guide to (35%-Phenyl)-Methylpolysiloxane GC Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the selection of a gas chromatography (GC) column is a critical decision that directly impacts analytical performance, data quality, and laboratory throughput. This guide provides an in-depth performance comparison of mid-polarity GC columns based on a (35%-phenyl)-methylpolysiloxane stationary phase. This phase, derived from monomers like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, offers a unique selectivity that is indispensable for a wide range of applications, from environmental testing to pharmaceutical analysis. We will explore the fundamental properties of this stationary phase, compare its performance against common alternatives using experimental data, and provide detailed protocols to empower you to optimize your separations.

Introduction: The Chemistry and Rationale of a Mid-Polarity Workhorse

The stationary phase is the heart of the gas chromatograph, dictating the separation of complex mixtures. The (35%-phenyl)-methylpolysiloxane phase occupies a vital space in the chromatographer's toolkit. It is classified as a mid-polarity phase, striking a balance between the non-polar selectivity of 100% dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane phases and more polar phases like those containing cyanopropyl functionalities.

The incorporation of 35% phenyl groups into the polysiloxane backbone introduces specific molecular interactions that are key to its performance[1][2]. These include:

  • π-π Interactions: The phenyl groups provide sites for interactions with analytes that have aromatic rings or double bonds.

  • Dipole-Dipole Interactions: The phenyl substitution creates a moderate dipole moment, enhancing retention for polarizable compounds.

  • Dispersive (van der Waals) Forces: Like all polysiloxane phases, it retains the ability to separate compounds based on boiling point and molecular size[3].

This combination of interactions makes the 35% phenyl phase, classified under USP G42, exceptionally versatile.[1][2][4][5] It is particularly effective for the analysis of substituted polar compounds, including pesticides, herbicides, drugs, and phenols.[6][7]

Performance Comparison: The 35% Phenyl Phase vs. The Alternatives

To objectively evaluate the performance of the (35%-phenyl)-methylpolysiloxane phase, we must compare it against other commonly used stationary phases across several key metrics. The most common alternatives are the non-polar (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) and the more polar (14%-cyanopropylphenyl)-methylpolysiloxane (e.g., DB-1701, VF-1701P)[8].

Key Performance Metrics:

  • Selectivity (α): The ability of a column to differentiate between two analytes. This is the most critical factor influenced by phase chemistry.

  • Inertness: The lack of undesirable interactions (active sites) between the column and analytes, which can cause peak tailing and poor sensitivity for active compounds like acids and bases.[9]

  • Column Bleed: The continuous elution of stationary phase degradation products, which contributes to baseline noise and can interfere with mass spectral identification.[10][11] Low-bleed columns ("ms" designation) are crucial for high-sensitivity applications, especially with mass spectrometry (MS) detectors.[4][12]

  • Thermal Stability: The maximum operating temperature a column can withstand before significant degradation and bleed occur.[10][13]

Comparative Data Summary

Performance Metric(5%-Phenyl)-Methylpolysiloxane (e.g., DB-5ms UI)(35%-Phenyl)-Methylpolysiloxane (e.g., DB-35ms UI) (14%-Cyanopropylphenyl)-Methylpolysiloxane (e.g., DB-1701P)
Primary Selectivity Boiling Point / van der WaalsBoiling Point, π-π, DipoleDipole, π-π, Boiling Point
Polarity Non-PolarMid-Polar Mid-Polar
USP Designation G27G42 G46
Max Temperature ~325/350 °C~340/360 °C [4][5]~280/300 °C
Typical Applications General purpose, hydrocarbons, environmental SVOCs, FAMEs[14]Pesticides (esp. organochlorine), Herbicides, Drugs, PCBs, Phenols [6]Organochlorine pesticides, Carbamate pesticides, Solvents[8]
Key Advantage Robust, versatile, well-characterizedUnique selectivity for polarizable compounds, excellent for confirmation [4][15]Enhanced separation of structurally similar polar compounds
Considerations May not resolve critical pairs of polar analytesHigher bleed than 5% phenyl phases if not an "ms" versionLower maximum temperature, potentially shorter lifetime

Expert Insights on Performance:

The primary reason to select a (35%-phenyl)-methylpolysiloxane column is for its unique selectivity . For example, in the analysis of organochlorine pesticides according to U.S. EPA Method 8081, this phase can provide different elution orders compared to a 5% phenyl column.[6][16] This is critical for confirmation analysis , where using two columns of different selectivity provides much stronger evidence for analyte identification.[4][5]

While modern "ms" versions of these columns, such as the Agilent DB-35ms and Restek Rxi-35Sil MS, exhibit very low bleed, it's a fundamental property that higher phenyl content can lead to slightly higher bleed than lower phenyl phases at the same temperature.[4][17] However, the incorporation of arylene groups into the polymer backbone (as in Restek's "Sil" phases and Agilent's "ms" phases) significantly enhances thermal stability, pushing the maximum operating temperatures to 360 °C and minimizing bleed.[17][18] This makes them fully compatible with sensitive MS detectors.

Experimental Protocol: Analysis of Organochlorine Pesticides via EPA Method 8081

This protocol provides a practical, self-validating workflow for the analysis of organochlorine pesticides, a classic application that highlights the strengths of the 35% phenyl phase.

Objective: To separate and quantify a standard mixture of organochlorine pesticides according to U.S. EPA Method 8081 guidelines using a (35%-phenyl)-methylpolysiloxane column.[16][19]

Materials and Instrumentation
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with Micro Electron Capture Detector (µECD).

  • GC Column: Agilent J&W DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity or higher, with oxygen and moisture traps.

  • Reagents: Pesticide-grade hexane, organochlorine pesticide standard mix.

  • Consumables: Inlet liner (splitless, single taper with wool), gold-plated inlet seal, 0.53 mm conditioned graphite/vespel ferrules, autosampler vials with caps.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from system preparation to data analysis.

GC_Workflow cluster_prep System Preparation cluster_analysis Analysis cluster_data Data Processing Install 1. Install DB-35ms Column LeakCheck 2. Leak Check System Install->LeakCheck Verify fittings Condition 3. Condition Column LeakCheck->Condition Purge O2 Setup 4. Set GC Method Condition->Setup Equilibrate Inject 5. Inject Standard Setup->Inject Load sequence Acquire 6. Acquire Data Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Calibrate 8. Calibrate & Quantify Integrate->Calibrate Report 9. Generate Report Calibrate->Report

Figure 1: GC Analysis Workflow for Pesticides.
Step-by-Step Procedure
  • Column Installation & Conditioning (Trustworthiness Pillar):

    • Rationale: Proper installation and conditioning are paramount to achieving low bleed and optimal performance. Conditioning removes residual solvents and volatile materials from the manufacturing process and stabilizes the stationary phase.[10]

    • Procedure:

      • Install the column in the GC inlet, but do not connect it to the detector.

      • Purge the column with carrier gas (Helium at ~1-2 mL/min) for 15-30 minutes at ambient temperature to remove any oxygen.[20][21] Oxygen in the presence of high heat is the primary cause of irreversible column damage.[10][13]

      • Without connecting to the detector, program the oven to ramp at 10 °C/min from 40 °C to 340 °C (the isothermal temperature limit).[22]

      • Hold at 340 °C for 1-2 hours. Overnight conditioning is rarely necessary and can shorten column life.[22]

      • Cool the oven, turn off the carrier gas, and safely connect the column to the µECD.

      • Establish flow, heat the detector, and allow the system to equilibrate.

  • Gas Chromatograph Method Parameters:

    • Inlet: Splitless, 250 °C

    • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

    • Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 180 °C, ramp at 5 °C/min to 270 °C, ramp at 20 °C/min to 320 °C (hold 2 min).[19]

    • Detector: µECD, 330 °C, Nitrogen makeup gas.

    • Injection: 1 µL, autosampler.

  • Analysis and Data Processing:

    • Inject a series of calibration standards to establish linearity and detection limits.

    • Inject the sample.

    • Identify peaks based on retention times relative to the standards. Confirm identity using a second, dissimilar column (e.g., a DB-1701P) if required by the method.[23]

    • Quantify analytes using the established calibration curve.

Troubleshooting and Best Practices

  • High Column Bleed: If the baseline rises excessively during a temperature program, it indicates column bleed.[11]

    • Cause: Often due to oxygen exposure at high temperatures or operating above the column's maximum temperature limit.[10]

    • Solution: Check for leaks in the gas lines and fittings. Ensure high-purity carrier gas and functioning gas traps. Condition the column properly before use.[10][12]

  • Peak Tailing for Active Compounds:

    • Cause: Active sites in the inlet (liner, seal) or on the column itself can cause adsorption of sensitive analytes.

    • Solution: Use ultra-inert liners and perform regular inlet maintenance. Trim the first 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues or damaged phase.

  • Retention Time Shifts:

    • Cause: Can be caused by leaks, inconsistent flow rates, or changes in the stationary phase over time.[11]

    • Solution: Verify system leak-tightness and flow controller performance. Regularly check system suitability with a known standard.

Conclusion

The (35%-phenyl)-methylpolysiloxane stationary phase is a powerful and essential tool for analytical scientists. Its mid-polarity and unique selectivity for polarizable compounds make it an ideal choice for challenging applications, particularly in environmental and pharmaceutical testing where confirmation of results is critical. By understanding its fundamental properties and adhering to best practices for installation and operation, researchers can leverage columns like the DB-35ms and Rxi-35Sil MS to achieve robust, reliable, and accurate chromatographic results.

References

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Vertex AI Search Result.
  • GC Column Bleed: Causes and Prevention. (2024).
  • SW-846 Test Method 8081B: Organochlorine Pesticides by Gas Chrom
  • Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Thermo Fisher Scientific.
  • Method 8081B: Organochlorine Pesticides Analysis by GC. Restek.
  • EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD.
  • Comparison of two GC-columns for analysis of pesticides for the US EPA 8270 method, Rtx®-5MS and Inertcap.
  • EPA 8081 Organochlorine Pesticide Residues by GC.
  • Achieving Low Levels of GC Column Bleed. (2021). Cole-Parmer.
  • Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors. Agilent.
  • What is GC column bleed?. (2016). Phenomenex.
  • DB-35ms GC column. Agilent.
  • Restek Rxi®-35Sil MS Fused Silica GC Columns. Krackeler Scientific, Inc..
  • How to Condition a New Capillary GC Column. Restek.
  • Beware of GC Column Bleed. (2022). Agilent.
  • GC Column Conditioning. (2016).
  • Rxi-35Sil MS GC Capillary Column, 30 m, 0.53 mm ID, 0.50 µm. Restek.
  • Capillary DB-35ms GC Columns
  • Agilent DB-35ms Low-Bleed GC Column. Chrom Tech.
  • GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. GL Sciences.
  • Agilent Pesticides GC Columns. Chrom Tech.
  • Restek Rxi GC Columns Brochure. MZ-Analysentechnik.
  • Agilent DB-35MS GC column, 30 m, 0.25 mm, 0.25 µm. SmartLab Hub.
  • DB-35ms Ultra Inert GC column. Agilent.
  • Agilent DB-35 GC Column. Chrom Tech.
  • Rxi GC Columns. (2020). Restek Resource Hub.
  • Gas chrom
  • Comparison of the GC and HPLC methods for the determination of pesticides.
  • GC Column Selection Guide.
  • DB-35 GC column. Agilent.
  • HP-35 GC column. Agilent.
  • 35% Phenyl, 65% methyl polysiloxane GC. Target Analysis.
  • Rxi-35Sil MS GC Capillary Column, 15 m, 0.53 mm ID, 0.50 µm. Restek.
  • Guide to GC Column Selection and Optimizing Separ
  • GC Columns. Velocity Scientific Solutions.
  • GC Columns and Accessories. Thermo Fisher Scientific.
  • Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus de l'Académie des Sciences.
  • GC Column Selection Guide. Sigma-Aldrich.

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High-Temperature Lubrication: A Comparative Guide to Alternatives for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

In the demanding landscape of high-temperature applications, the selection of a robust and reliable lubricant is paramount to operational success and longevity of critical components. For years, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a type of phenylmethylsiloxane, has been a lubricant of choice due to its favorable thermal stability and viscosity-temperature characteristics. However, the ever-increasing severity of operating conditions in aerospace, automotive, and industrial sectors necessitates a deeper exploration of advanced lubrication technologies. This guide provides a comprehensive comparison of viable alternatives, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions.

The Challenge of High-Temperature Lubrication

Operating at elevated temperatures introduces a cascade of challenges for lubricants.[1] The viscosity of a lubricant, a measure of its resistance to flow, naturally decreases with increasing temperature.[1] This thinning of the lubricant film can lead to increased friction and wear between moving parts.[1][2] Furthermore, high temperatures accelerate oxidative and thermal degradation of the lubricant, leading to the formation of sludge, deposits, and corrosive byproducts.[1][2][3] These degradation processes not only compromise the lubricating properties but also shorten the service life of both the lubricant and the machinery.

The ideal high-temperature lubricant should exhibit:

  • High Thermal Stability: Resistance to decomposition at elevated temperatures.

  • Excellent Oxidative Stability: Resistance to reacting with oxygen at high temperatures.

  • Low Volatility: Minimal evaporation loss at operating temperatures.

  • Favorable Viscosity-Temperature Characteristics: A relatively stable viscosity across a wide temperature range.

  • Good Lubricity: The ability to reduce friction and wear effectively.

A Comparative Analysis of High-Temperature Lubricant Alternatives

This section delves into the performance characteristics of prominent classes of synthetic lubricants that serve as alternatives to 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Perfluoropolyethers (PFPEs)

Perfluoropolyethers (PFPEs) are a class of fluorinated synthetic oils renowned for their exceptional chemical inertness and thermal stability.[4][5][6] Their molecular structure, consisting of a backbone of carbon, oxygen, and fluorine atoms, imparts remarkable resistance to oxidation and chemical attack.[4][5]

Performance Characteristics:

  • Thermal and Oxidative Stability: PFPEs exhibit outstanding resistance to thermal and oxidative degradation, making them suitable for use in extreme temperature environments.[7][8] They are non-flammable and can operate in the presence of reactive chemicals and oxygen.[4][5][6]

  • Wide Operating Temperature Range: PFPEs can function effectively over a broad temperature range, with some formulations capable of withstanding temperatures from -70°C to over 300°C.[7][8]

  • Low Volatility: PFPEs have very low vapor pressure, which minimizes evaporative losses at high temperatures.[4][5]

  • Compatibility: They exhibit excellent compatibility with a wide range of plastics and elastomers.[7][8]

  • Limitations: PFPEs have poor solubility for traditional lubricant additives, which can limit the scope for performance enhancement through formulation.[5] They also tend to have a higher density and cost compared to other synthetic lubricants.[5]

Polyphenyl Ethers (PPEs)

Polyphenyl ethers (PPEs) are a class of aromatic ethers that possess inherent thermal and oxidative stability due to the resonance energy of the phenyl rings in their structure.[9][10]

Performance Characteristics:

  • High Thermal and Oxidative Stability: The aromatic structure of PPEs provides excellent resistance to high temperatures and oxidation.[9][10][11][12] They can have spontaneous ignition temperatures between 550 and 595°C.[11]

  • Radiation Resistance: PPEs exhibit remarkable resistance to ionizing radiation, making them suitable for applications in the nuclear and aerospace industries.[9][11][12]

  • Low Volatility: These lubricants have extremely low vapor pressure, ensuring minimal evaporation even at high temperatures.[9]

  • Limitations: While possessing excellent thermal and oxidative stability, their tribological properties may not be as robust as other alternatives, although recent studies on alkylated PPEs show promise in improving their anti-wear characteristics.[13] Their pour points can also be relatively high, which might be a concern for low-temperature startup.[13]

Phosphazenes

Phosphazenes are inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms.[14][15] The side groups attached to the phosphorus atoms can be tailored to impart specific properties, such as enhanced lubricity and thermal stability.[14]

Performance Characteristics:

  • Good Thermal Stability: Phosphazene-based lubricants can exhibit high thermal stability.[15]

  • Fire Resistance: Many phosphazene compounds are inherently fire-resistant.[15]

  • Versatility: The properties of phosphazenes can be widely varied by changing the organic side groups, allowing for the design of lubricants for specific applications.[14]

  • Anti-wear Properties: Certain phosphazene derivatives have been shown to be effective anti-wear additives in lubricants.[16][17][18]

  • Limitations: The hydrolytic stability of some phosphazenes can be a concern, as contact with water can lead to degradation.[15]

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion.[19][20] Their unique physicochemical properties, such as negligible volatility, high thermal stability, and polarity, make them promising candidates for high-temperature lubrication.[19][21][22]

Performance Characteristics:

  • High Thermal Stability: Many ionic liquids exhibit excellent thermal stability and can withstand temperatures up to 300°C or higher.[19][21]

  • Low Volatility: ILs have virtually no vapor pressure, making them suitable for high-vacuum and high-temperature applications.[19][20]

  • Excellent Lubricity: The ionic nature of these liquids allows them to form stable and protective films on metal surfaces, resulting in low friction and wear.[20][21] Some have shown superior performance compared to conventional and even aerospace lubricants.[20]

  • Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation-anion combination, allowing for the design of task-specific lubricants.[19]

  • Limitations: The cost of ionic liquids is currently high, and their compatibility with certain materials, particularly elastomers, can be a concern.[23] Some ionic liquids can also be corrosive to certain metals.[23]

Performance Data Summary

The following table summarizes the key performance characteristics of the discussed lubricant alternatives. It is important to note that the values can vary significantly depending on the specific molecular structure and formulation of the lubricant.

Lubricant TypeMax. Operating Temp. (°C)Oxidative StabilityVolatilityKey AdvantagesKey Disadvantages
1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane ~200-250GoodModerateGood viscosity-temperature propertiesLimited upper temperature range compared to alternatives
Perfluoropolyethers (PFPEs) >300[7][8]ExcellentVery LowExtreme chemical inertness, wide temperature rangeHigh cost, poor additive solubility[5]
Polyphenyl Ethers (PPEs) >300[11]ExcellentVery LowExcellent thermal and radiation resistance[11]Higher pour point, may require anti-wear additives[13]
Phosphazenes ~180-250+Good to ExcellentLow to ModerateFire resistance, tunable propertiesPotential for hydrolysis[15]
Ionic Liquids (ILs) >300[19]ExcellentNegligibleExcellent lubricity, non-flammable[19][21]High cost, potential for corrosion

Experimental Protocols for Lubricant Evaluation

A rigorous evaluation of high-temperature lubricants requires a suite of standardized tests to quantify their performance under simulated operating conditions.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][24][25] It is a fundamental technique for determining the thermal decomposition temperature of a lubricant.[26][27]

Methodology:

  • A small, precisely weighed sample of the lubricant is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to prevent oxidation.[25]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The onset temperature of decomposition is identified as the point where significant mass loss begins.

Causality: The C-C and C-H bonds within the lubricant molecules have specific dissociation energies. As the temperature rises, the thermal energy eventually surpasses these bond energies, leading to bond cleavage and the formation of volatile fragments, resulting in mass loss. The temperature at which this occurs is a direct measure of the lubricant's inherent thermal stability.

TGA_Workflow start Start prep Prepare Lubricant Sample start->prep weigh Weigh Sample Accurately prep->weigh load Load Sample into TGA Crucible weigh->load setup Set TGA Parameters (Temp. Ramp, Atmosphere) load->setup run Run TGA Experiment setup->run analyze Analyze Mass Loss vs. Temperature Curve run->analyze report Determine Decomposition Temperature analyze->report

Thermogravimetric Analysis (TGA) Workflow
Oxidative Stability Evaluation

Principle: These tests assess a lubricant's resistance to degradation in the presence of oxygen, often accelerated by heat and catalysts.[28][29][30][31][32]

Common Methodologies:

  • Thin-Film Oxygen Uptake (TFOUT) (ASTM D4742): This test evaluates the oxidation stability of engine oils by subjecting a thin film of the lubricant to oxygen pressure at 160°C in the presence of a metal catalyst package, a fuel catalyst, and water.[28][29] The time until a rapid drop in oxygen pressure occurs is measured as the oxidation induction time.

  • Rotating Bomb Oxidation Test (RBOT) (ASTM D2272): A sample of oil, water, and a copper catalyst coil are placed in a pressurized vessel (bomb) with oxygen. The bomb is rotated at an elevated temperature, and the time until a specified pressure drop occurs is recorded.

  • Oxidation Characteristics of Inhibited Mineral Oils (ASTM D943): This long-term test measures the time it takes for an oil to reach a certain acid number when subjected to oxygen, water, and metal catalysts at 95°C.[32]

Causality: The presence of oxygen, especially at high temperatures and in the presence of catalytic metals, leads to a series of free-radical chain reactions. These reactions result in the formation of hydroperoxides, which then decompose into various oxidation products, including aldehydes, ketones, and carboxylic acids. These products can increase the lubricant's viscosity and corrosivity. Antioxidant additives are designed to interrupt these free-radical chain reactions.

Tribological Performance: High-Temperature Tribometer

Principle: A high-temperature tribometer measures the frictional force and wear between two surfaces in contact under a defined load, speed, and temperature.[33][34][35][36]

Methodology (Pin-on-Disk Configuration - ASTM G99):

  • A stationary pin (e.g., a steel ball) is brought into contact with a rotating disk coated with the test lubricant.

  • A specific load is applied to the pin.

  • The disk rotates at a set speed, creating sliding contact.

  • The entire system is heated to the desired test temperature.

  • The frictional force is continuously measured by a load cell.

  • After the test, the wear on both the pin and the disk is quantified, typically by measuring the dimensions of the wear scar using a profilometer or microscope.

Causality: The lubricant film between the sliding surfaces is subjected to shear forces and high temperatures. The effectiveness of the lubricant in reducing friction is determined by its ability to maintain a low-shear-strength film at the interface. Wear is minimized if the lubricant can form a durable protective layer that prevents direct metal-to-metal contact. The tribological performance at high temperatures is a critical indicator of a lubricant's ability to protect components under real-world operating conditions.

Lubricant Selection Decision Flowchart

Conclusion

The selection of a high-temperature lubricant is a critical decision that directly impacts the reliability and performance of machinery operating under extreme conditions. While 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane has been a dependable choice, the demand for higher performance has spurred the development of advanced alternatives. Perfluoropolyethers, polyphenyl ethers, phosphazenes, and ionic liquids each offer a unique set of properties that can be leveraged for specific high-temperature applications. A thorough understanding of their respective strengths and weaknesses, coupled with rigorous experimental evaluation, is essential for identifying the optimal lubrication solution. This guide serves as a foundational resource for navigating the complex landscape of high-temperature lubricants and making data-driven decisions.

References

  • Perfluoropolyether - Wikipedia. [Link]

  • ASTM D4742-23 - Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT). [Link]

  • D4742 Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT) - ASTM. [Link]

  • Introduction to Perfluoropolyether (PFPE) - Newgate Simms tech support. [Link]

  • Oxidative Stability test (ASTM D-6186) - Newgate Simms tech support. [Link]

  • D2893 Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils - ASTM. [Link]

  • Thermogravimetric analysis in the synthetic engine oil 5W-30. [Link]

  • ASTM D943 | Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. [Link]

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  • PFPE, A Unique Lubricant for a Unique Application. - National Technical Reports Library. [Link]

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  • Polyphenyl ether - Wikipedia. [Link]

  • Development of a Laboratory-Scale Test Methodology for Performance Evaluation of Lubricants for Hot Stamping of an Aluminium Alloy - MDPI. [Link]

  • Phosphazene – Knowledge and References - Taylor & Francis. [Link]

  • Phosphazene: Definition, Properties, Preparation, and 5 Reliable Uses - Chemistry Notes. [Link]

  • High temperature lubricants - Macon Research. [Link]

  • Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants - MDPI. [Link]

  • Phosphazene-based novel organo-inorganic hybrid salt: synthesis, characterization and performance evaluation as multifunctional - RSC Publishing. [Link]

  • A Quick Guide to Different Tribology Testing Solutions - CN Tech. [Link]

  • Frequently Asked Questions on the Use of Polyphenyl Ether Connector Lubricants - MG Chemicals. [Link]

  • Upper Operating Temperature of Grease: Too Hot To Handle? | Lube Media. [Link]

  • Solid Lubrication at High-Temperatures—A Review - PMC - NIH. [Link]

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  • EP0241877A2 - Phosphazene containing lubricating grease compositions - Google P
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Quantitative Analysis of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and excipients in complex matrices is a critical aspect of product development and safety assessment. 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, a member of the siloxane family, finds application in various industries, including pharmaceuticals and cosmetics, due to its unique chemical properties such as thermal stability and lubricity.[1] However, its presence in complex matrices, such as biological fluids or pharmaceutical formulations, necessitates robust and validated analytical methods for its quantification.

The analysis of siloxanes in such matrices is often challenging due to their potential for volatility, interaction with sample containers, and the presence of interfering compounds.[2] This guide provides an in-depth comparison of various analytical techniques for the quantitative analysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, offering insights into the causality behind experimental choices and providing supporting data to aid in method selection and development.

The Analytical Challenge: Navigating Complex Matrices

The primary difficulty in quantifying siloxanes lies in their diverse chemical nature and the complexity of the sample matrices.[3][4] In drug development, these matrices can range from aqueous protein formulations to lipid-based delivery systems. Key challenges include:

  • Matrix Interference: Co-eluting or co-extracting compounds from the matrix can interfere with the analyte signal, leading to inaccurate quantification.[2]

  • Analyte Volatility: Some siloxanes are volatile, which can lead to sample loss during preparation and analysis.

  • Adsorption: Siloxanes can adsorb to surfaces of containers and analytical instrumentation, affecting recovery and reproducibility.

  • Lack of Certified Reference Materials: The availability of certified reference materials for specific siloxanes can be limited, complicating method validation.

A successful analytical strategy, therefore, hinges on a combination of efficient sample preparation to isolate the analyte and a highly selective and sensitive detection technique.

Comparative Analysis of Quantitative Techniques

The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. This section compares the most common methods used for siloxane analysis, highlighting their principles, advantages, and limitations in the context of complex matrices.

Gas Chromatography-Based Methods

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile and volatile compounds like siloxanes. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

1. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most powerful and widely used technique for the identification and quantification of siloxanes.[5] Its high selectivity, based on the mass-to-charge ratio of fragmented ions, allows for the differentiation of the target analyte from co-eluting matrix components.

  • Expertise & Experience: The choice of ionization technique (e.g., Electron Ionization) and the selection of specific ions for quantification (Selected Ion Monitoring, SIM) are critical for maximizing sensitivity and minimizing interference. For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide an additional layer of selectivity.[6]

  • Trustworthiness: Method validation for GC-MS should include assessments of linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and matrix effects. The use of an appropriate internal standard, preferably a deuterated analog of the analyte, is highly recommended to compensate for variations in sample preparation and instrument response.

2. Gas Chromatography-Flame Ionization Detection (GC-FID): A Robust Alternative

GC-FID is a more universal detector that responds to compounds containing carbon-hydrogen bonds.[2] While less selective than MS, it offers excellent linearity and reproducibility for quantitative analysis.

  • Expertise & Experience: GC-FID is a good choice when the sample matrix is relatively clean or when a high degree of selectivity is not required. However, in complex matrices, the risk of co-elution with other organic compounds is a significant drawback, potentially leading to overestimated results.[2]

  • Trustworthiness: Due to its lack of specificity, peak identity confirmation by a secondary method (e.g., GC-MS) is often necessary, especially during method development.

3. Gas Chromatography-Atomic Emission Detection (GC-AED): Silicon-Specific Detection

GC-AED offers a unique advantage by allowing for the element-specific detection of silicon. This provides exceptional selectivity for siloxanes in the presence of a complex organic matrix.[2]

  • Expertise & Experience: The ability to selectively monitor the silicon emission line minimizes interference from carbon-containing compounds, simplifying chromatograms and improving accuracy.[2]

  • Trustworthiness: While highly selective, the availability of GC-AED instrumentation is less common in many laboratories compared to GC-MS or GC-FID.[2]

Inductively Coupled Plasma-Based Methods

For the determination of total silicon content, which can be an indirect measure of the siloxane concentration, ICP-based methods are highly effective.

1. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique for elemental analysis. It offers high sample throughput and is less susceptible to matrix effects compared to ICP-MS.

  • Expertise & Experience: A key consideration is the sample introduction system. For organic matrices, a specialized setup may be required. The selection of the appropriate silicon emission line is also crucial to avoid spectral interferences.[7]

  • Trustworthiness: The method provides the total silicon concentration, not the concentration of a specific siloxane. Therefore, it is most useful in applications where the primary interest is the overall silicon content or when used in conjunction with a separation technique.[8]

2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers significantly lower detection limits than ICP-OES, making it suitable for trace-level quantification of silicon.[9]

  • Expertise & Experience: The high sensitivity of ICP-MS also makes it more prone to interferences, particularly from polyatomic species. The use of a collision/reaction cell can help mitigate these interferences. Sample preparation is critical to avoid contamination and ensure the stability of the silicon species in solution.[9]

  • Trustworthiness: Similar to ICP-OES, ICP-MS measures the total elemental silicon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: A Direct and Non-Destructive Approach

For certain applications, particularly in aqueous pharmaceutical formulations, ¹H-NMR spectroscopy has emerged as a powerful tool for the direct quantification of siloxanes and their degradation products without the need for extensive sample preparation or chromatographic separation.[10][11]

  • Expertise & Experience: The distinct chemical shifts of the methyl protons on the silicon atoms provide a clear signal for quantification. The use of an internal standard with a known concentration is essential for accurate results.

  • Trustworthiness: This method can be highly accurate and precise, offering the advantage of being non-destructive. However, its sensitivity may be lower compared to chromatography-based methods, and it may not be suitable for highly complex matrices with many overlapping signals.[11]

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in complex matrices.

TechniqueSelectivitySensitivityThroughputMatrix ToleranceKey AdvantagesKey Limitations
GC-MS Very HighVery HighMediumMediumHigh confidence in identification and quantification.[5]Higher instrument cost and complexity.
GC-FID LowHighHighLowRobust, linear, and widely available.[2]Prone to interference from co-eluting compounds.[2]
GC-AED Excellent (Si-specific)HighMediumHighHighly selective for silicon-containing compounds.[2]Limited instrument availability.[2]
ICP-OES Low (Elemental)MediumHighHighRobust for total silicon determination.[7]Does not provide information on the specific siloxane.[8]
ICP-MS Low (Elemental)Very HighHighMediumExcellent for trace-level total silicon analysis.Prone to polyatomic interferences.[9]
¹H-NMR MediumLow to MediumLowHigh (for aqueous)Direct, non-destructive, and requires minimal sample prep.[11]Lower sensitivity, potential for signal overlap.[11]

Experimental Protocols: A Practical Guide

The following sections provide generalized, step-by-step methodologies for the analysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. These should be considered as starting points and will require optimization and validation for specific matrices.

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte.

1. Liquid-Liquid Extraction (LLE)

  • Principle: Partitioning the analyte from an aqueous matrix into an immiscible organic solvent.

  • Protocol:

    • To 1 mL of the aqueous sample, add an appropriate internal standard.

    • Add 2 mL of a suitable organic solvent (e.g., hexane, methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial for analysis.

2. Solid-Phase Extraction (SPE)

  • Principle: Isolating the analyte from a liquid sample by passing it through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the sample matrix solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

3. Solid-Phase Microextraction (SPME)

  • Principle: A solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The absorbed analytes are then thermally desorbed directly into the GC inlet.[6]

  • Protocol:

    • Place the sample in a headspace vial.

    • Expose the SPME fiber to the headspace of the sample for a defined time and temperature.

    • Retract the fiber and introduce it into the hot GC inlet for desorption.

Analytical Methodologies

GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • Injection: Splitless injection is often used for trace analysis.

  • MS Parameters: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

ICP-OES/MS Analysis for Total Silicon

  • Instrumentation: ICP-OES or ICP-MS system.

  • Sample Preparation: Samples often require acid digestion (e.g., using nitric acid and hydrofluoric acid) to break down the siloxane and solubilize the silicon.[9] Caution: Hydrofluoric acid is extremely hazardous and requires special handling procedures.

  • Analysis: Introduce the digested and diluted sample into the instrument. Monitor the appropriate silicon isotope (e.g., ²⁸Si).

Visualization of Analytical Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_output Data Output Sample Complex Matrix Sample LLE Liquid-Liquid Extraction Sample->LLE Aqueous SPE Solid-Phase Extraction Sample->SPE Aqueous/Organic SPME Solid-Phase Microextraction Sample->SPME Volatiles ICP ICP-OES/MS Sample->ICP Digestion NMR 1H-NMR Sample->NMR Direct (Aqueous) GC_MS GC-MS(/MS) LLE->GC_MS GC_FID GC-FID LLE->GC_FID GC_AED GC-AED LLE->GC_AED SPE->GC_MS SPE->GC_FID SPE->GC_AED SPME->GC_MS Quant_Data Quantitative Data GC_MS->Quant_Data Struct_Info Structural Information GC_MS->Struct_Info GC_FID->Quant_Data GC_AED->Quant_Data ICP->Quant_Data Total Si NMR->Quant_Data NMR->Struct_Info

Caption: General workflow for the quantitative analysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Method_Selection_Logic Start Start: Define Analytical Need High_Selectivity High Selectivity & Identification Needed? Start->High_Selectivity Clean_Matrix Relatively Clean Matrix? High_Selectivity->Clean_Matrix No GC_MS GC-MS or GC-MS/MS High_Selectivity->GC_MS Yes Total_Si Total Silicon Sufficient? Clean_Matrix->Total_Si No GC_FID GC-FID Clean_Matrix->GC_FID Yes Aqueous_Formulation Aqueous Formulation & Non-destructive? Total_Si->Aqueous_Formulation No ICP ICP-OES or ICP-MS Total_Si->ICP Yes GC_AED GC-AED Aqueous_Formulation->GC_AED No NMR 1H-NMR Aqueous_Formulation->NMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Future Perspectives

The quantitative analysis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in complex matrices requires a careful consideration of the analytical objectives and the nature of the sample. For unambiguous identification and sensitive quantification, GC-MS remains the technique of choice. However, for specific applications, other techniques such as GC-AED, ICP-OES/MS, and ¹H-NMR offer valuable alternatives.

The development of novel sample preparation techniques that are both efficient and amenable to automation will continue to be a key area of research. Furthermore, the development and availability of certified reference materials for a wider range of siloxanes will be crucial for ensuring the accuracy and comparability of data across different laboratories. As regulatory requirements for impurities and leachables become more stringent, the need for robust and reliable analytical methods for compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane will only continue to grow.

References

  • NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). CES-Silicones Europe. Retrieved from [Link]

  • Analysis of Dimethylsiloxanes in Hydrocarbon Matrices like Marine Fuels Applying a Novel Enrichment Procedure and - Taylor & Francis. (2024). Retrieved from [Link]

  • 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane - Chem-Impex. (n.d.). Retrieved from [Link]

  • A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS - EurofinsUS.com. (n.d.). Retrieved from [Link]

  • Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers. (2023). Retrieved from [Link]

  • Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. (2021). MDPI. Retrieved from [Link]

  • Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy. (2018). PubMed. Retrieved from [Link]

  • Quantification of Si in Silicone Oils by ICP-OES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia. (n.d.). Retrieved from [Link]

  • A Study of Leachable Silicone Oil in Simulated Biopharmaceutical Formulations - PPD. (n.d.). Retrieved from [Link]

  • Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Trace Silicon Determination in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Insight into the Volatility of Silicon Species in Hydrofluoric Acid Digests for Optimal Sample Preparation and Introduction to ICP-MS - MDPI. (2022). Retrieved from [Link]

  • Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • New analytical methods quantify siloxanes in silicone products - Silicones Europe. (2019). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.). Retrieved from [Link]

  • 1,1,3,3-TETRAMETHYLDISILOXANE, 99% | - Gelest, Inc. (n.d.). Retrieved from [Link]

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A Comparative Analysis of 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane Against Commercial Siloxane Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents and standards is paramount to ensuring the accuracy, reproducibility, and integrity of their work. This guide provides an in-depth technical comparison of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane against two widely utilized commercial siloxane standards: Polydimethylsiloxane (PDMS) and 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane.

The purpose of this guide is to move beyond a simple listing of specifications and to provide a foundational understanding of the performance characteristics of these materials. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to make informed decisions based on robust, comparative data. The inclusion of phenyl groups in the siloxane backbone dramatically influences key properties such as thermal stability and refractive index, making a direct comparison with both a purely aliphatic standard (PDMS) and a closely related phenyl-containing analogue essential.

Introduction to the Analytes

1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane: This organosilicon compound is characterized by the presence of both methyl and phenyl groups attached to the silicon atoms of a disiloxane backbone. This unique structure imparts a combination of properties, including high thermal stability and a high refractive index, making it a compound of interest in various specialized applications.

Commercial Standard 1: Polydimethylsiloxane (PDMS): PDMS is one of the most widely used silicone polymers, known for its excellent thermal stability, biocompatibility, and chemical inertness.[1][2] It serves as a baseline for comparison due to its ubiquitous nature in industrial and research settings. For this guide, we will consider a standard PDMS fluid with a viscosity of 1000 cSt.

Commercial Standard 2: 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: This compound is a close structural analogue to our primary analyte, differing in the number of phenyl groups. Its inclusion in this comparison allows for a more nuanced understanding of how the degree of phenyl substitution affects the material's properties.

Comparative Performance Data

The following table summarizes the key physical and chemical properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and the selected commercial standards. This data provides a quantitative basis for the subsequent experimental comparisons.

Property1,3-Dimethyl-1,1,3,3-TetraphenyldisiloxanePolydimethylsiloxane (PDMS) 1000 cSt1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
Molecular Formula C₂₆H₂₆OSi₂[3](C₂H₆OSi)ₙC₁₆H₂₂OSi₂[4]
Molecular Weight 410.66 g/mol [3]Varies286.52 g/mol [4]
Boiling Point (°C) >250Decomposes292[4]
Density (g/mL at 25°C) ~1.08~0.97[5]0.98[4]
Refractive Index (at 25°C) ~1.58~1.403[5]1.52[4]
Viscosity (cSt at 25°C) Not specified1000[5]Not specified
Thermal Stability (Decomposition Temp, °C) High (expected >400)~450-550[6]High (expected >300)

Experimental Benchmarking Protocols

To provide a comprehensive and practical comparison, a series of standardized tests are outlined below. These protocols are designed to be self-validating and are grounded in established analytical methodologies.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Rationale: Thermal stability is a critical parameter for materials used in applications involving elevated temperatures. Thermogravimetric Analysis (TGA) provides a quantitative measure of a material's thermal stability by monitoring its mass change as a function of temperature.[7] This allows for the determination of the onset of decomposition.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep Accurately weigh 5-10 mg of sample into a TGA pan instrument Place pan in TGA instrument prep->instrument Load program Heat from 30°C to 800°C at 10°C/min under Nitrogen atmosphere instrument->program Run plot Plot mass vs. temperature program->plot Generate onset Determine onset of decomposition temperature plot->onset Analyze

Thermogravimetric Analysis (TGA) Workflow

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the siloxane sample into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan into the TGA instrument.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C per minute. Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.

Viscosity Measurement

Rationale: Viscosity is a fundamental property that dictates the flow behavior of a fluid and is critical for applications such as lubrication and coatings. The kinematic viscosity of silicone fluids is typically measured using a calibrated glass capillary viscometer according to ASTM D445.[8][9][10][11]

Experimental Workflow:

Viscosity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep Select appropriate viscometer tube load Charge viscometer with sample prep->load equilibrate Equilibrate in water bath at 25°C ± 0.1°C load->equilibrate Place in bath flow Measure efflux time of the fluid equilibrate->flow Initiate flow calculate Calculate kinematic viscosity using the viscometer constant flow->calculate Record time

Viscosity Measurement Workflow

Step-by-Step Protocol:

  • Viscometer Selection: Choose a calibrated glass capillary viscometer of the appropriate size for the expected viscosity of the sample.

  • Sample Loading: Charge the viscometer with the siloxane sample, ensuring no air bubbles are trapped.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath maintained at 25°C ± 0.1°C and allow it to equilibrate for at least 30 minutes.

  • Flow Measurement: Using suction, draw the liquid up through the capillary to the upper timing mark. Release the suction and, using a stopwatch, measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time in seconds.

Refractive Index Measurement

Rationale: The refractive index is an intrinsic optical property of a material and is a key parameter in applications such as optical coatings and encapsulants. It can also serve as an indicator of purity and composition.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a digital refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of the siloxane sample to the clean, dry prism of the refractometer.

  • Measurement: Close the prism cover and allow the sample temperature to stabilize to 25°C. Record the refractive index reading.

  • Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth between measurements.

Purity and Compositional Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[12][13] It is an essential tool for assessing the purity of a chemical standard and identifying any potential impurities.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in an appropriate solvent (e.g., hexane) inject Inject 1 µL of the sample solution dissolve->inject Prepare separate Separate components on a capillary column inject->separate Run detect Detect and identify compounds by MS separate->detect chromatogram Analyze the chromatogram detect->chromatogram Generate spectra Identify peaks by comparing mass spectra to a library chromatogram->spectra Integrate peaks

GC-MS Analysis Workflow

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the siloxane sample (approximately 1 mg/mL) in a high-purity solvent such as hexane.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 280°C with a split ratio of 50:1.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.

  • Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the siloxane of interest and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity by peak area percentage.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of a compound.[14][15] For siloxanes, ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the organic substituents and the siloxane backbone, confirming the identity and purity of the material.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 20-30 mg of the siloxane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify and integrate the signals corresponding to the methyl and phenyl protons.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the carbon environments of the methyl and phenyl groups.

  • ²⁹Si NMR Acquisition: Acquire a silicon-29 NMR spectrum to confirm the chemical environment of the silicon atoms in the disiloxane backbone.[16]

  • Spectral Analysis: Analyze the chemical shifts, coupling patterns, and integration values to confirm the expected molecular structure.

Discussion and Interpretation of Results

The experimental data generated from these protocols will enable a comprehensive comparison of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane with the selected commercial standards.

  • Thermal Stability: The presence of a higher number of phenyl groups in 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is expected to result in a higher thermal decomposition temperature compared to both PDMS and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. The bulky phenyl groups can sterically hinder the chain scission and rearrangement reactions that lead to thermal degradation.[17]

  • Viscosity: The viscosity of siloxanes is influenced by molecular weight and intermolecular forces. While PDMS is available in a wide range of viscosities, the viscosity of the discrete phenyl-containing siloxanes will be specific to their molecular structure. The increased intermolecular interactions from the phenyl groups in 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane may lead to a higher viscosity compared to a PDMS of similar molecular weight.

  • Refractive Index: The incorporation of phenyl groups significantly increases the refractive index of siloxanes due to the higher polarizability of the aromatic rings.[18] This will be evident in the higher refractive index of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane compared to PDMS. The comparison with 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane will further illustrate the direct relationship between the number of phenyl groups and the refractive index.

  • Purity and Structure: GC-MS and NMR analysis will provide definitive confirmation of the purity and chemical identity of each compound. For a material to be considered a reliable standard, it must exhibit high purity with minimal presence of residual starting materials or by-products.

Conclusion

This guide has provided a framework for the comprehensive benchmarking of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane against common commercial siloxane standards. By employing standardized testing methodologies and providing detailed experimental protocols, researchers can generate robust, comparative data to inform their material selection. The unique combination of properties imparted by the methyl and phenyl substituents makes 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane a promising candidate for applications requiring high thermal stability and a high refractive index. The direct comparison with both aliphatic and other phenyl-containing siloxanes allows for a nuanced understanding of its performance characteristics, empowering scientists and drug development professionals to leverage its unique properties in their research and development endeavors.

References

  • Chem-Impex. (n.d.). 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. Retrieved from [Link]

  • Hall, T. N. (1970). Thermal decomposition of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT).
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  • Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 99%. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silicone Fluids Property Profile Guide. Retrieved from [Link]

  • Wikipedia. (2023, October 26). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. Retrieved from [Link]

  • Rymszewicz, A., Czerwinska, J., & Golebiowski, M. (2021).
  • Mata, A., Fleischman, A. J., & Roy, S. (2005). Properties and Applications of PDMS for Biomedical Engineering: A Review.
  • Silico. (n.d.). Polydimethylsiloxane (PDMS) CAS 63148-62-9 - Silicone Oil. Retrieved from [Link]

  • NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]

  • ASTM International. (2014). E1356-08(2014) Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
  • ASTM International. (2021).
  • Van der Zwan, J., et al. (2015). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers.
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  • Internet Archive. (n.d.). ASTM D445 − 12: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • Abate, S., et al. (2020). Bluesil FLD 550 HT Silicone Oil as Heat Transfer Fluid for Power Plant Applications: Thermal Stability Properties. Energies, 13(18), 4895.
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  • Ramli, R., et al. (2013). Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin.
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  • Zhang, X., et al. (2023). Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. Polymers, 15(10), 2389.
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A Senior Application Scientist's Guide to Assessing the Purity and Quality of Commercial 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount. In the realm of organosilicon chemistry, 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane stands out for its unique properties, including high thermal stability and refractive index, making it a valuable component in high-performance materials and a building block in pharmaceutical synthesis. However, the presence of impurities can significantly impact its performance, leading to inconsistent results and potential safety concerns. This guide provides an in-depth technical overview for assessing the purity and quality of commercial 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, offering a comparative framework and detailed experimental protocols.

The Criticality of Purity in High-Performance Applications

The performance of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is intrinsically linked to its purity. The presence of phenyl groups enhances its thermal and oxidative stability compared to conventional dimethyl silicone fluids.[1][2] This makes it suitable for high-temperature applications such as a heat transfer fluid or a high-performance lubricant.[3][4] In the pharmaceutical industry, it may be used as an intermediate where the presence of reactive impurities could compromise the synthesis of the final active pharmaceutical ingredient (API).[5]

Common impurities can arise from the synthesis process, which often involves the hydrolysis of chlorosilanes.[6] These can include residual starting materials, catalysts, and byproducts such as cyclic siloxanes or other oligomers.[7] Degradation products, formed through exposure to heat, moisture, or light, can also compromise quality. Understanding and quantifying these impurities is essential for ensuring lot-to-lot consistency and reliable performance.

A Multi-faceted Approach to Quality Assessment

A comprehensive assessment of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane quality involves a combination of chromatographic and spectroscopic techniques. This multi-pronged approach provides a holistic view of the material's identity, purity, and potential contaminants.

Experimental Workflow for Quality Assessment

Quality_Assessment_Workflow cluster_Sample Sample Receipt cluster_Analysis Analytical Techniques cluster_Evaluation Data Evaluation & Comparison cluster_Decision Quality Decision Sample Commercial 1,3-dimethyl-1,1,3,3- tetraphenyldisiloxane GC_MS GC-MS (Purity & Impurity Profile) Sample->GC_MS NMR NMR Spectroscopy (¹H & ²⁹Si) (Structure & Quantification) Sample->NMR FTIR FTIR Spectroscopy (Identity & Functional Groups) Sample->FTIR KF Karl Fischer Titration (Water Content) Sample->KF Purity_Data Purity Assay (%) GC_MS->Purity_Data Impurity_Profile Impurity Identification & Quantification GC_MS->Impurity_Profile Spectral_Data Structural Confirmation NMR->Spectral_Data FTIR->Spectral_Data Water_Content Moisture Level (ppm) KF->Water_Content Decision Accept / Reject Lot Purity_Data->Decision Impurity_Profile->Decision Spectral_Data->Decision Water_Content->Decision

Caption: Workflow for the comprehensive quality assessment of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Key Analytical Techniques and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and identifying potential low-molecular-weight impurities.[8][9]

Causality behind Experimental Choices: A low-polarity stationary phase is chosen to effectively separate the nonpolar siloxane compounds. A temperature ramp is essential to elute both the main component and any higher-boiling impurities. The mass spectrometer allows for confident identification of unknown peaks by comparing their fragmentation patterns to spectral libraries.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane sample in a high-purity solvent such as hexane or toluene.

  • Instrumentation:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent low-polarity column.

  • GC Method:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Calculate the purity by area percent of the main peak.

    • Identify impurity peaks by comparing their mass spectra with the NIST library and known potential byproducts (e.g., cyclic siloxanes, starting material residues). Common siloxane-related ions to monitor include m/z 73, 147, 207, and 281.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of organosilicon compounds.[11] Both ¹H and ²⁹Si NMR provide valuable information.

Causality behind Experimental Choices: ¹H NMR allows for the quantification of the methyl and phenyl protons, providing a ratio that can confirm the compound's identity. ²⁹Si NMR provides direct information about the silicon environment and is highly sensitive to subtle structural changes and impurities.[12][13] For quantitative analysis, a long relaxation delay is crucial to ensure complete relaxation of the nuclei, leading to accurate integration.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16.

    • Spectral Analysis: Integrate the signals corresponding to the methyl protons (approx. 0.4 ppm) and phenyl protons (approx. 7.2-7.8 ppm). The ratio should be consistent with the molecular structure (6H:20H).

  • ²⁹Si NMR Acquisition:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay (d1): 60 seconds (a long delay is critical for quantitative results).

    • Number of Scans: 1024 or more for good signal-to-noise.

    • Spectral Analysis: The main peak for the disiloxane should be observed. Additional peaks may indicate the presence of other siloxane species. The chemical shift is sensitive to the substituents on the silicon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and straightforward method to confirm the identity of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane by identifying its characteristic functional groups.

Causality behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids that requires minimal sample preparation. The characteristic absorption bands for Si-O-Si, Si-CH₃, and Si-Ph are unique and can be used as a fingerprint for the compound.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: PerkinElmer Spectrum Two or equivalent with a universal ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Spectral Analysis: Identify the characteristic absorption bands:

    • Si-O-Si stretching: Strong, broad band around 1070-1050 cm⁻¹.

    • Si-CH₃ stretching: Around 1260 cm⁻¹ and 800 cm⁻¹.

    • Si-Ph stretching: Around 1430 cm⁻¹ and 1120 cm⁻¹.

    • C-H stretching (phenyl): Above 3000 cm⁻¹.

    • C-H stretching (methyl): Below 3000 cm⁻¹.

Comparative Analysis: Purity and Quality of Commercial Grades

The quality of commercially available 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can vary between suppliers and even between different lots from the same supplier. A comparative analysis based on the aforementioned techniques is crucial for selecting a suitable grade for a specific application.

ParameterGrade A (High Purity)Grade B (Standard)Grade C (Technical)Test Method
Appearance Clear, colorless liquidClear, colorless liquidSlightly yellow liquidVisual Inspection
Purity (by GC) > 99.5%> 98.0%> 95.0%GC-MS
Water Content < 50 ppm< 200 ppm< 500 ppmKarl Fischer Titration
Key Impurities UndetectableLow levels of cyclic siloxanes (D3, D4)Higher levels of cyclic siloxanes and other oligomersGC-MS
¹H NMR Conforms to structureConforms to structureMinor unidentified peaksNMR Spectroscopy
²⁹Si NMR Single sharp peakMain peak with minor impurity signalsMultiple peaks indicating a mixture of siloxanesNMR Spectroscopy

Comparison with Alternatives

The choice of a siloxane fluid often depends on the specific application requirements. While 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane offers excellent thermal stability, other phenyl-containing siloxanes or even non-silicone fluids might be considered as alternatives.

CompoundKey PropertiesPotential Applications
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane High thermal stability, high refractive index, good lubricity.High-temperature heat transfer fluid, high-performance lubricant, optical applications.
Octamethylcyclotetrasiloxane (D4) Lower viscosity, more volatile.Precursor for silicone polymers, component in personal care products.
Polyphenylmethylsiloxane Higher viscosity, excellent thermal stability over a wide temperature range.[3]High-temperature hydraulic fluids, lubricants, dielectric coolants.[2]
Synthetic Ester Oils Good high-temperature stability, but can form deposits upon polymerization.High-temperature lubricants in applications where silicone contamination is a concern.

The selection of an alternative should be based on a thorough evaluation of its performance under the specific operating conditions of the intended application.

Conclusion

A rigorous and multi-faceted analytical approach is essential for the comprehensive assessment of the purity and quality of commercial 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. By employing a combination of GC-MS, NMR, and FTIR spectroscopy, researchers and drug development professionals can confidently verify the identity, purity, and impurity profile of this critical material. This ensures the reliability and reproducibility of experimental results and the safety and efficacy of final products. The experimental protocols and comparative data presented in this guide provide a solid foundation for establishing robust quality control procedures.

References

  • ASTM D2225-04(2020), Standard Test Methods for Silicone Fluids Used for Electrical Insulation, ASTM International, West Conshohocken, PA, 2020, ]">www.astm.org.

  • USP Pharmacopeial Forum. Silicone (Medical Grade). (Available online at [Link]5]

  • ASTM D4283-98(2015), Standard Test Method for Viscosity of Silicone Fluids, ASTM International, West Conshohocken, PA, 2015, ]">www.astm.org.

  • ASTM D4559-99(2017), Standard Test Method for Volatile Matter in Silicone Fluid, ASTM International, West Conshohocken, PA, 2017, ]">www.astm.org.

  • ASTM D4652-92(1997), Standard Specification for Silicone Fluid Used for Electrical Insulation, ASTM International, West Conshohocken, PA, 1997, ]">www.astm.org.

  • Matyjaszewski, K., Gnanou, Y., & Leibler, L. (Eds.). (2007).
  • Gelest, Inc. Thermal Silicone Fluids. (Available online at [Link]3]

  • Advantages of phenyl silicone oils as heat transfer fluids in high temperature applications such as electronics cooling and heat sinks. (n.d.). Retrieved from a silicone oil supplier's technical website.[4]

  • ISO 4406:2021, Hydraulic fluid power — Fluids — Method for coding the level of contamination by solid particles, International Organization for Standardization, Geneva, CH, 2021, ]">www.iso.org.

  • Facchin, G., et al. (2018). Bluesil FLD 550 HT Silicone Oil as Heat Transfer Fluid for Power Plant Applications: Thermal Stability Properties. Materials, 11(11), 2174.[14]

  • Deshpande, G. V., & Rezac, M. E. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 74(2), 329-337.[7]

  • Silico. (n.d.). Phenyl Silicone Fluids for High Temperature & Vacuum Applications. Retrieved from a silicone manufacturer's website.[1]

  • Ebsworth, E. A. V. (1987). Spectroscopic Properties of Inorganic and Organometallic Compounds, Volume 20. Royal Society of Chemistry.[11]

  • SiSiB Silicones. (n.d.). Phenyl Silicone Fluids. Retrieved from a silicone manufacturer's website.[2]

  • ISO 2909:2002, Petroleum products — Calculation of viscosity index from kinematic viscosity, International Organization for Standardization, Geneva, CH, 2002, ]">www.iso.org.

  • Kupce, E., & Freeman, R. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Magnetic Resonance in Chemistry, 48(12), 955-960.[15]

  • Lehtonen, J. (2015). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. (Master's thesis). Retrieved from Doria.fi.[16]

  • Wang, R., et al. (2015). Separation and identification of oligomeric phenylethoxysiloxanols by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 1394, 91-99.[17]

  • Alam, T. M. (2003). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variability. Sandia National Laboratories.[18]

  • Bignardi, C., et al. (2017). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Chemistry, 5, 83.[8]

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  • GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. Retrieved from a chromatography supplier's technical support website.[10]

  • Griese, T. (2018). NMR Spectroscopy of Organosilicon Compounds. In eMagRes. John Wiley & Sons, Ltd.[12]

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  • PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Retrieved from a chemical synthesis database.[20]

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  • Agilent Technologies. (2011). Silane Oligomer Analysis with Agilent OligoPore and Gel Permeation Chromatography. (Application Note).[22]

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  • D'Souza, F., & Smith, K. M. (Eds.). (2003). The Porphyrin Handbook, Volumes 11-20. Academic press.
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  • Zhang, M., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC Advances, 13(17), 11485-11492.[25]

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  • Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-43.[27]

  • ResearchGate. (n.d.). 1H NMR spectrum of a prepared high RI siloxane polymer.[28]

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  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from the university's chemistry education website.[6]

  • Grassie, N., & Francey, K. F. (1980). The thermal degradation of polysiloxanes—Part 3: Poly(dimethyl/methyl phenyl siloxane). Polymer Degradation and Stability, 2(1), 53-64.[30]

  • Deshpande, G., & Rezac, M. E. (2002). Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). Polymer Degradation and Stability, 76(1), 17-24.[31]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.[32]

  • ChemicalBook. (n.d.). 1,1,3,3-tetramethyldisiloxane-1,3-diol synthesis.[33]

  • Takago, T., Kishita, H., & Fujii, H. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane. EP0476597A1.[34]

  • ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water...[35]

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comparative study of silylating agents including 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and desired molecular architectures. While a vast array of silylating agents is available, a comprehensive understanding of their comparative performance is often buried in disparate literature. This guide aims to provide an objective, data-driven comparison of common silylating agents, with a particular focus on the nuanced differences that inform rational selection in a research and development setting.

Introduction to Silyl Ethers as Protecting Groups

Silylation is a chemical process that replaces the acidic proton of a hydroxyl group with a triorganosilyl group (R₃Si-). This transformation temporarily masks the reactivity of the alcohol, rendering it inert to a wide range of reaction conditions, such as those involving strong bases, organometallics, and certain oxidizing and reducing agents.[1][2][3] The resulting silyl ether can be selectively cleaved under specific conditions to regenerate the parent alcohol, a process known as deprotection.[4][5][6][7][8]

The efficacy of a silyl protecting group is determined by a delicate balance of factors including the ease of its introduction, its stability throughout a synthetic sequence, and the mildness of the conditions required for its removal. These characteristics are primarily governed by the steric and electronic nature of the substituents on the silicon atom.

The Case of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Initial inquiries into the utility of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane as a silylating agent for alcohol protection have revealed a notable scarcity of dedicated research in this specific application. While the compound is commercially available and its synthesis is documented, the scientific literature predominantly focuses on the related compound, 1,1,3,3-tetramethyldisiloxane (TMDSO), as a mild reducing agent in organic synthesis. Consequently, a direct comparative study of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane against established silylating agents for hydroxyl protection is not feasible based on current published data.

This guide will therefore pivot to a comparative study of the most widely employed and well-characterized silylating agents, providing the necessary context for selecting the appropriate reagent for your synthetic challenges.

A Comparative Study of Common Silylating Agents

We will now delve into a detailed comparison of several workhorse silylating agents: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).

Reagent Profiles and General Reactivity
Silylating AgentCommon ReagentKey Characteristics
Trimethylsilyl (TMS) TMS-Cl, HMDS, BSA, MSTFALeast sterically hindered, most reactive, and most labile.[9]
Triethylsilyl (TES) TES-Cl, TES-OTfSlightly more sterically hindered and stable than TMS.
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMS-Cl, TBDMS-OTfGood balance of reactivity and stability; widely used.[10]
Triisopropylsilyl (TIPS) TIPS-Cl, TIPS-OTfHighly sterically hindered, offering greater stability.
tert-Butyldiphenylsilyl (TBDPS) TBDPS-ClVery bulky and stable, particularly to acidic conditions.[11]

The reactivity of the silylating agent and the stability of the resulting silyl ether are inversely related and are largely dictated by the steric bulk of the substituents on the silicon atom. Increased steric hindrance around the silicon atom decreases the rate of both silylation and desilylation.

Experimental Data: Relative Stability

The stability of silyl ethers to various conditions is a critical factor in their selection. The following table summarizes the relative stability of common silyl ethers to acidic and basic conditions.

Silyl EtherRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TMS-O-R 11
TES-O-R 64~10-100
TBDMS-O-R 20,000~20,000
TIPS-O-R 700,000~100,000
TBDPS-O-R ~5,000 (more stable than TBDMS)~20,000

Data is compiled from various sources and represents general trends.

This data highlights the significant increase in stability with increasing steric bulk, allowing for orthogonal protection strategies where one silyl ether can be removed in the presence of another.

Experimental Protocols

To provide a practical context for the application of these silylating agents, we present standardized protocols for the protection of a primary alcohol, benzyl alcohol, and subsequent deprotection.

General Silylation Protocol (TBDMS-Cl)

This protocol describes the protection of benzyl alcohol with tert-butyldimethylsilyl chloride.

Silylation_Workflow cluster_setup Reaction Setup cluster_reaction Silylation cluster_workup Work-up cluster_purification Purification A Dissolve Benzyl Alcohol (1.0 eq) and Imidazole (2.5 eq) in DMF B Add TBDMS-Cl (1.2 eq) solution in DMF dropwise at 0°C A->B C Stir at room temperature (Monitor by TLC) B->C D Quench with water C->D E Extract with Et₂O D->E F Wash with brine, dry over Na₂SO₄, and concentrate E->F G Purify by flash chromatography F->G

General workflow for the silylation of an alcohol.

Step-by-Step Methodology:

  • To a solution of benzyl alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in DMF dropwise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected benzyl alcohol.

General Deprotection Protocol (TBAF)

This protocol describes the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification A Dissolve TBDMS-protected benzyl alcohol (1.0 eq) in THF B Add TBAF (1.1 eq, 1M solution in THF) at 0°C A->B C Stir at room temperature (Monitor by TLC) B->C D Quench with saturated aqueous NH₄Cl C->D E Extract with EtOAc D->E F Wash with brine, dry over Na₂SO₄, and concentrate E->F G Purify by flash chromatography F->G

General workflow for the deprotection of a silyl ether.

Step-by-Step Methodology:

  • To a solution of the TBDMS-protected benzyl alcohol (1.0 equivalent) in tetrahydrofuran (THF) at 0°C, add a 1M solution of tetrabutylammonium fluoride in THF (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the deprotected benzyl alcohol.

Causality Behind Experimental Choices

  • Choice of Base: Imidazole is a common choice for silyl chloride-mediated protections. It acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a more reactive silyl-imidazolium intermediate. For more hindered alcohols or less reactive silylating agents, stronger, non-nucleophilic bases like 2,6-lutidine or triethylamine may be employed with silyl triflates.

  • Solvent Selection: Aprotic polar solvents like DMF and dichloromethane are typically used. DMF can accelerate the reaction but can be difficult to remove during work-up.[10]

  • Deprotection Reagent: Fluoride ions, most commonly from TBAF, are highly effective for cleaving Si-O bonds due to the high strength of the Si-F bond.[5] Acidic deprotection (e.g., using acetic acid or HCl in an alcohol solvent) is also a viable method, particularly for more labile silyl ethers like TMS. The choice between fluoride-based or acidic deprotection allows for selective removal of different silyl groups within the same molecule.

Conclusion: A Framework for Rational Selection

The selection of a silylating agent is a strategic decision in the design of a synthetic route. This guide provides a foundational understanding of the comparative performance of common silylating agents. For functionalities requiring mild protection and deprotection, a TMS or TES group may be suitable. For more robust protection through multiple synthetic steps, TBDMS offers a reliable balance. In cases of particularly harsh reaction conditions or the need for exceptional stability, the sterically demanding TIPS or TBDPS groups are the reagents of choice. By understanding the principles of reactivity and stability outlined herein, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). A mild and environmentally benign method for the removal of silyl protecting groups using catalytic amounts of iron in MeOH. Synlett, 2006(08), 1260-1262.
  • Kadam, S. T., & Kim, S. S. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12(1), 94-98.
  • Gelest, Inc. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library.
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions (Doctoral dissertation, Ludwig-Maximilians-Universität München).
  • Fluka. (1995).
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  • ResearchGate. (2026). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • ResearchGate. (2025). Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone.
  • Organic Chemistry Portal. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups.
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  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 267–275.
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Safety Operating Guide

A Guide to the Safe Disposal of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-, a member of the organosilicon family. The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, drawing upon data from structurally similar compounds and established best practices for laboratory waste management.

The core tenet of this guide is to empower you with not just the "how," but the critical "why" behind each procedural step. Understanding the chemical nature of phenyl-substituted siloxanes is paramount to appreciating the necessity of these disposal protocols. These compounds are characterized by their thermal stability and persistence in the environment.[1] Improper disposal can lead to long-term environmental contamination.

I. Foundational Knowledge: Understanding the Compound

Key Safety and Handling Data Summary

PropertyRecommendation/InformationRationale
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat.[7][8]To prevent skin and eye contact with the chemical.
Ventilation Work in a well-ventilated area or a chemical fume hood.[7]To minimize inhalation of any potential vapors, especially if heated.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]To prevent contamination and potential reactions with moisture or other atmospheric components.
Incompatibilities Strong oxidizing agents, alkalis, metal salts, and precious metals.[10]To avoid vigorous and potentially hazardous reactions.
Environmental Fate Persistent and non-biodegradable.[5][6]Highlights the importance of controlled disposal to prevent environmental accumulation.
Primary Disposal Route High-temperature incineration by a licensed hazardous waste disposal facility.[5][7]Ensures complete destruction of the compound into less harmful components (amorphous silica, carbon dioxide, and water).[5]
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. The following protocol provides a clear, actionable workflow.

A. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[1]

  • Eye Protection: Chemical safety goggles are essential to protect against accidental splashes.[8]

  • Body Protection: A standard laboratory coat should be worn.[11]

B. Waste Collection and Segregation: Preventing Unwanted Reactions

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container.[12] The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name: "Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-". Include the date of initial waste accumulation.[13]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[13] Incompatible wastes can react, leading to heat generation, gas evolution, or other hazards.[14]

C. On-site Storage: A Temporary and Secure Measure

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[13]

D. Final Disposal: Professional Handling is Non-Negotiable

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for hazardous waste disposal.[12][13] They will arrange for the collection and proper disposal of the waste.

  • Incineration: The recommended disposal method for organosilicon compounds is high-temperature incineration at a licensed hazardous waste facility.[5][7] This process breaks down the compound into amorphous silica, carbon dioxide, and water.[5] Landfilling is a less preferred option due to the non-biodegradable nature of silicones.[5]

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in Labeled Container A->B Safe Handling C Step 3: Securely Seal and Store in Secondary Containment B->C Containment D Step 4: Transfer to Satellite Accumulation Area C->D Secure Storage E Step 5: Contact EHS for Waste Pickup D->E Institutional Protocol F Step 6: Professional Disposal (High-Temperature Incineration) E->F Final Disposition

Caption: A flowchart illustrating the key steps for the safe disposal of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-.

III. Spill Management: An Immediate and Measured Response

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container with the chemical name and "Spill Debris" and arrange for its disposal through your EHS office.

IV. The Scientific Rationale: Understanding the "Why"

The stringent protocols for the disposal of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- are rooted in its chemical properties and environmental persistence.

  • Environmental Persistence: Siloxanes are generally resistant to biodegradation.[5][6] If released into the environment, they can persist for long periods. Incineration is the most effective method to ensure their complete destruction.

  • Combustion Products: When incinerated under controlled conditions, organosilicon compounds decompose to amorphous silica (a form of silicon dioxide), carbon dioxide, and water.[5] Amorphous silica is significantly less hazardous than crystalline silica.[5] In uncontrolled combustion, such as in biogas engines, siloxanes can form hard silica deposits that damage equipment.[15][16][17][18]

  • Potential for Hazardous Degradation Products: Studies on the degradation of phenyl-containing siloxanes have shown that under certain conditions, such as in the absence of water, they can produce benzene, a known carcinogen.[4] This underscores the importance of controlled, high-temperature incineration to ensure complete and safe decomposition.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. The responsible management of chemical waste is a hallmark of scientific excellence.

References

  • MDPI. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Available at: [Link]

  • Kroonblawd, M. P., Goldman, N., & Lewicki, J. P. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B, 122(50), 12201–12210. Available at: [Link]

  • MDPI. (2024, May 15). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Available at: [Link]

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Available at: [Link]

  • Biyuan. (n.d.). What PPE is required when handling MH Silicone Fluid?. Retrieved January 21, 2026, from [Link]

  • Landfill Gas. (n.d.). Methods of Siloxane Removal from Biogas. Retrieved January 21, 2026, from [Link]

  • Gelest, Inc. (2016, January 20).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • REMOVAL OF SILOXANES
  • ResearchGate. (2025, August 5). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers | Request PDF. Available at: [Link]

  • ResearchGate. (2023, May 11). (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane.
  • ResearchGate. (n.d.). Green plasma technology for siloxane removal and landfill gas upgrade.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • Co-Formula. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • MDPI. (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Available at: [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved January 21, 2026, from [Link]

  • Interra Global. (n.d.). Siloxane Removal - Proprietary Adsorbents for Efficiency. Retrieved January 21, 2026, from [Link]

  • FIU Digital Commons. (2015, March 23). Emergence and Fate of Siloxanes in Waste Streams: Release Mechanisms, Partitioning and Persistence in Three Environmental Compartments. Available at: [Link]

  • Wikipedia. (n.d.). Polydimethylsiloxane. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Safe Handling of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. As a trusted partner in your scientific endeavors, we aim to furnish you with the in-depth technical guidance necessary to ensure a secure laboratory environment.

Understanding the Hazards: A Proactive Approach to Safety

While detailed toxicological data for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is limited, an analysis of related disiloxane compounds indicates several potential hazards that must be managed through appropriate personal protective equipment (PPE) and handling protocols. Many organosilicon compounds are known to be irritants, and some can be flammable.

Based on surrogate data, potential hazards include:

  • Eye Irritation: Direct contact can cause irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]

  • Flammability: While some higher molecular weight siloxanes have high flash points, related compounds can be flammable.[1][3][4] Therefore, it is prudent to treat 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane as potentially flammable and to avoid ignition sources.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.

Eye and Face Protection: Your Uncompromised Shield
  • Chemical Splash Goggles: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.[1] These provide a seal around the eyes, offering protection from splashes and vapors.

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Skin Protection: An Impermeable Barrier
  • Gloves:

    • Material: Neoprene or nitrile rubber gloves are recommended for handling similar siloxane compounds.[1] Always check the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or punctures. Employ proper glove removal techniques to avoid contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a higher risk of splashing, consider a PVC apron.[3]

Respiratory Protection: Safeguarding Your Inhalation Zone

Work with 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is a suitable choice for many scenarios.[1]

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure you have been properly fit-tested for the specific make and model of the respirator you are using.

Operational Plans: From Benchtop to Disposal

Prudent Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area to minimize the concentration of vapors.[1][3][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] Use non-sparking tools when handling containers.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and potential exposure.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory safety personnel.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Stewardship

All waste containing 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, including empty containers, must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[3]

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour this chemical down the drain.[1]

Visualizing Safety: A Step-by-Step Protocol

To further clarify the procedural steps for safe handling, the following workflow diagram illustrates the key decision points and actions from preparation to waste disposal.

Workflow for Safe Handling of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane start Start: Prepare for Handling risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area handling Perform Chemical Handling prepare_work_area->handling spill_check Spill Occurred? handling->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes waste_disposal Segregate and Label Waste spill_check->waste_disposal No spill_protocol->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate end End: Procedure Complete decontaminate->end

Caption: A flowchart outlining the essential steps for the safe handling of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Quantitative Data Summary

Due to the absence of specific data for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a quantitative data table is not provided to avoid misrepresentation. It is crucial to consult the Safety Data Sheets of the specific analogous compounds being used as references for any available quantitative information such as occupational exposure limits or physical properties.

References

  • Gelest, Inc. (2014). 1,1,3,3-TETRAMETHYLDISILOXANE, 98% Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). 1,1,3,3-Tetramethyldisiloxane Safety Data Sheet. Retrieved from [Link]

Sources

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Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.